molecular formula C12H18ClNO3 B593313 3,4-DMMA hydrochloride CAS No. 22930-82-1

3,4-DMMA hydrochloride

カタログ番号: B593313
CAS番号: 22930-82-1
分子量: 259.73 g/mol
InChIキー: XVNJNMLQVVZMIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mephedrone is a designer drug of the phenethylamine class that shares substantial structural similarities with methcathinone and methamphetamine. Compounds with these structural characteristics have psychoactive effects and have been identified in products sold as bath salts and plant food. 3,4-Dimethoxymethcathinone is an analog of mephedrone with potential for abuse. Its biological properties have not been elucidated. This product is intended for research and forensic applications.

特性

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-8(13-2)12(14)9-5-6-10(15-3)11(7-9)16-4;/h5-8,13H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNJNMLQVVZMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)OC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701344668
Record name 3,4-Dimethoxymethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22930-82-1
Record name 3,4-Dimethoxymethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022930821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxymethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701344668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHOXYMETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYN99U8YFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of 3,4-DMMA Hydrochloride

This document provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride. The information is intended to support research and development activities involving this compound.

Chemical and Physical Properties

This compound is a synthetic psychoactive substance belonging to the phenethylamine (B48288) and amphetamine chemical classes.[1] It is a structural analog of 3,4-methylenedioxymethamphetamine (MDMA), where the methylenedioxy ring of MDMA is replaced by two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring.[1] The hydrochloride salt is the common form used in research.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride[1][2]
Synonyms 3,4-Dimethoxymethamphetamine HCl[3][4]
CAS Number 70932-18-2[1][3]
Molecular Formula C₁₂H₁₉NO₂・HCl[1][3]
Molecular Weight 245.7 g/mol [3][4]
Appearance White crystalline solid[1][3]
Purity ≥97%[3]
Storage -20°C[3][4]
Stability ≥ 5 years at -20°C[1][3]

Table 2: Solubility of this compound

SolventSolubilitySource
Dimethylformamide (DMF) 30 mg/mL[1][3][4]
Dimethyl sulfoxide (B87167) (DMSO) 30 mg/mL[1][3][4]
Ethanol 30 mg/mL[1][3][4]
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL[1][3]
Water Soluble[1]
Chloroform Soluble[1]

Pharmacology and Mechanism of Action

This compound functions as a competitive inhibitor of monoamine transporters, specifically targeting the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1][5] By blocking these transporters, it interferes with the reuptake of serotonin and norepinephrine from the synaptic cleft, leading to an increase in their extracellular concentrations.[5]

Its potency as a monoamine transporter inhibitor is significantly lower than that of its analog, MDMA.[3][5] This makes 3,4-DMMA a useful comparative tool in neuropharmacological research to investigate the structure-activity relationships of monoamine transporter inhibitors.[5]

Table 3: Comparative Inhibitory Potencies of 3,4-DMMA and MDMA at Monoamine Transporters

CompoundTransporterIC₅₀ (μM)Kᵢ (μM)Source
3,4-DMMA SERT108.0 ± 1.17.7[1][3]
NET253.4 ± 1.222.8[1][3]
MDMA SERT34.8 ± 1.12.5[1][3]
NET6.6 ± 1.10.6[1][3]

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin, Norepinephrine) Serotonin Serotonin Vesicle->Serotonin Release Norepinephrine Norepinephrine Vesicle->Norepinephrine Release SERT SERT NET NET DMMA 3,4-DMMA DMMA->SERT Inhibits DMMA->NET Inhibits Serotonin->SERT Receptor Postsynaptic Receptors Serotonin->Receptor Binds Norepinephrine->NET Reuptake Norepinephrine->Receptor Binds

Caption: Mechanism of action of this compound.

Experimental Protocols

The primary experimental data available for this compound pertains to its inhibitory effects on monoamine transporters. The following is a generalized protocol based on the study by Montgomery et al. (2007), which is a key reference for the pharmacological data on this compound.[3]

Monoamine Transporter Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3,4-DMMA at the serotonin transporter (SERT) and norepinephrine transporter (NET).

  • Cell Lines:

    • Human Embryonic Kidney 293 (HEK293) cells stably expressing human SERT (for SERT assay).

    • PC12 cells, which endogenously express rat NET (for NET assay).[1]

  • Materials:

    • This compound

    • Radiolabeled substrates: [³H]5-HT (for SERT) and [³H]noradrenaline (for NET).

    • Cell culture medium and reagents.

    • Scintillation counter.

  • Procedure:

    • Cell Culture: Culture the respective cell lines to confluency in appropriate multi-well plates.

    • Preparation of Test Compound: Prepare a series of dilutions of this compound.

    • Incubation:

      • Pre-incubate the cells with the different concentrations of 3,4-DMMA or vehicle control.

      • Add the radiolabeled substrate ([³H]5-HT or [³H]noradrenaline) to initiate the uptake reaction.

      • Incubate for a specified period at a controlled temperature (e.g., 37°C).

    • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

    • Cell Lysis and Measurement:

      • Lyse the cells to release the intracellular contents.

      • Measure the amount of radioactivity taken up by the cells using a scintillation counter.

    • Data Analysis:

      • Calculate the percentage of inhibition of uptake for each concentration of 3,4-DMMA compared to the control.

      • Plot the percentage of inhibition against the logarithm of the concentration of 3,4-DMMA.

      • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

cluster_workflow Experimental Workflow: Monoamine Transporter Inhibition Assay A 1. Cell Culture (HEK293-hSERT or PC12-rNET) C 3. Pre-incubate Cells with 3,4-DMMA A->C B 2. Prepare 3,4-DMMA Dilutions B->C D 4. Add Radiolabeled Substrate ([³H]5-HT or [³H]Noradrenaline) C->D E 5. Incubate to Allow Uptake D->E F 6. Terminate Uptake (Wash) E->F G 7. Cell Lysis F->G H 8. Measure Radioactivity (Scintillation Counting) G->H I 9. Data Analysis (Calculate IC₅₀) H->I

Caption: Workflow for monoamine transporter inhibition assay.

Conclusion

This compound serves as a valuable research tool in the field of neuropharmacology. Its well-characterized, though weaker, inhibitory action on serotonin and norepinephrine transporters compared to MDMA allows for detailed investigations into the structure-activity relationships of phenethylamine and amphetamine derivatives. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working with this compound.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of 3,4-DMMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dimethylmethamphetamine (3,4-DMMA) hydrochloride, a structural analog of 3,4-methylenedioxymethamphetamine (MDMA). The document elucidates the chemical structure, physicochemical properties, and detailed synthesis pathways of 3,4-DMMA hydrochloride. A primary focus is placed on the reductive amination of 3,4-dimethoxyphenylacetone (B57033), with a detailed experimental protocol provided. Alternative synthetic strategies and the synthesis of key precursors are also discussed. Quantitative data are summarized in tabular format for ease of reference, and key chemical transformations and experimental workflows are visualized using DOT language diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 3,4-dimethoxy-N,α-dimethyl-benzeneethanamine, monohydrochloride, is a substituted phenethylamine (B48288).[1] Its chemical structure features a phenyl ring substituted with two methoxy (B1213986) groups at the 3 and 4 positions, and an aminopropane side chain. The nitrogen atom of the amine is methylated. As a hydrochloride salt, it typically exists as a crystalline solid.[2]

The molecular formula of this compound is C₁₂H₁₉NO₂ · HCl, and its molecular weight is 245.7 g/mol .[1] It is a structural analog of MDMA, with the two methoxy groups replacing the methylenedioxy bridge of MDMA. This structural modification significantly influences its pharmacological profile, particularly its affinity for monoamine transporters.[1]

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
IUPAC Name 3,4-dimethoxy-N,α-dimethyl-benzeneethanamine, monohydrochloride[1]
Molecular Formula C₁₂H₁₉NO₂ · HCl[1]
Molecular Weight 245.7 g/mol [1]
CAS Number 70932-18-2[1]
Appearance Crystalline solid[2]
Ki for Norepinephrine Transporter (NET) 22.8 µM[1]
Ki for Serotonin Transporter (SERT) 7.7 µM[1]

Synthesis of this compound

The primary and most documented method for the synthesis of this compound is through the reductive amination of 3,4-dimethoxyphenylacetone. This method involves the reaction of the ketone precursor with methylamine (B109427) to form an intermediate imine, which is then reduced to the secondary amine.

Synthesis_Pathway 3_4_Dimethoxyphenylacetone 3,4-Dimethoxyphenylacetone 3_4_DMMA_Freebase 3,4-DMMA (Freebase) 3_4_Dimethoxyphenylacetone->3_4_DMMA_Freebase 1. Reductive Amination Methylamine Methylamine (CH3NH2) Sodium_Cyanoborohydride Sodium Cyanoborohydride (NaBH3CN) 3_4_DMMA_HCl This compound 3_4_DMMA_Freebase->3_4_DMMA_HCl 2. Salt Formation HCl HCl

Caption: General synthesis pathway for this compound.

Experimental Protocol: Reductive Amination of 3,4-Dimethoxyphenylacetone

This protocol is based on established procedures for the reductive amination of ketones.

Materials:

  • 3,4-Dimethoxyphenylacetone

  • Methylamine (40% in water or 2M in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (B129727)

  • Glacial acetic acid

  • Diethyl ether

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone (1 equivalent) in methanol.

  • Addition of Amine: To the stirred solution, add methylamine (1.2-1.5 equivalents).

  • pH Adjustment: Adjust the pH of the mixture to approximately 6 by the dropwise addition of glacial acetic acid.

  • Addition of Reducing Agent: Slowly add sodium cyanoborohydride (1.2-1.5 equivalents) to the reaction mixture in portions.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Make the aqueous solution basic (pH > 12) by the addition of a suitable base (e.g., NaOH solution).

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification and Salt Formation:

    • Filter the drying agent and evaporate the solvent to yield the crude 3,4-DMMA freebase.

    • The freebase can be purified by vacuum distillation or column chromatography.

    • Dissolve the purified freebase in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) dropwise with stirring.

    • The this compound will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Salt Formation Dissolve Dissolve 3,4-dimethoxyphenylacetone in methanol Add_Amine Add methylamine Dissolve->Add_Amine Adjust_pH Adjust pH to ~6 with acetic acid Add_Amine->Adjust_pH Add_Reducing_Agent Add sodium cyanoborohydride Adjust_pH->Add_Reducing_Agent Stir Stir at room temperature (24-48h) Add_Reducing_Agent->Stir Quench Quench with water Stir->Quench Evaporate_MeOH Evaporate methanol Quench->Evaporate_MeOH Basify Basify with NaOH Evaporate_MeOH->Basify Extract Extract with diethyl ether Basify->Extract Dry Dry organic phase Extract->Dry Evaporate_Ether Evaporate diethyl ether Dry->Evaporate_Ether Purify_Freebase Purify freebase (distillation/chromatography) Evaporate_Ether->Purify_Freebase Dissolve_Freebase Dissolve in solvent Purify_Freebase->Dissolve_Freebase Add_HCl Add HCl solution Dissolve_Freebase->Add_HCl Filter_Dry Filter and dry the hydrochloride salt Add_HCl->Filter_Dry

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of Precursor: 3,4-Dimethoxyphenylacetone

The key precursor, 3,4-dimethoxyphenylacetone, can be synthesized from more readily available starting materials such as isoeugenol (B1672232) methyl ether or veratraldehyde.

From Isoeugenol Methyl Ether

One reported method involves the electrochemical epoxidation of isoeugenol methyl ether followed by catalytic isomerization of the resulting epoxide to the desired ketone.[3][4]

From Veratraldehyde

Another common route starts with veratraldehyde (3,4-dimethoxybenzaldehyde). This typically involves a condensation reaction with nitroethane to form a nitrostyrene (B7858105) intermediate, which is then reduced to the corresponding phenylacetone.

Precursor_Synthesis Veratraldehyde Veratraldehyde Nitrostyrene_Intermediate 1-(3,4-Dimethoxyphenyl) -2-nitropropene Veratraldehyde->Nitrostyrene_Intermediate Henry Reaction Nitroethane Nitroethane 3_4_Dimethoxyphenylacetone 3,4-Dimethoxyphenylacetone Nitrostyrene_Intermediate->3_4_Dimethoxyphenylacetone Reduction (e.g., Fe/HCl) Reduction Reduction

Caption: Synthesis of 3,4-dimethoxyphenylacetone from veratraldehyde.

Analytical Data

Table 2: Expected Analytical Data for this compound

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, methoxy groups, the aliphatic chain protons, and the N-methyl and α-methyl groups. Chemical shifts will be influenced by the hydrochloride salt form.
¹³C NMR Resonances for the aromatic carbons (including those bearing methoxy groups), the carbons of the aliphatic side chain, and the methyl carbons.
Mass Spectrometry (EI) A molecular ion peak corresponding to the freebase (m/z = 209). A prominent fragment ion at m/z 58 is expected, similar to MDMA.
Infrared (IR) Spectroscopy Characteristic absorptions for the aromatic ring, C-O stretching of the methoxy groups, and N-H stretching of the secondary amine salt.
HPLC A single peak under appropriate chromatographic conditions, with retention time dependent on the column and mobile phase used.
GC-MS A distinct peak for the freebase, with a characteristic mass spectrum for identification.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The primary synthetic route via reductive amination has been detailed with a comprehensive experimental protocol. The synthesis of the key precursor, 3,4-dimethoxyphenylacetone, has also been outlined. The provided data and diagrams are intended to be a valuable resource for researchers working with this and related phenethylamine compounds. Further research to obtain and publish a complete set of analytical data for this compound would be beneficial to the scientific community.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3,4-DMMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride is a synthetic compound of the phenethylamine (B48288) and amphetamine chemical classes. As a structural analog of 3,4-methylenedioxymethamphetamine (MDMA), its pharmacological profile is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the core mechanism of action of 3,4-DMMA, focusing on its interaction with monoamine transporters. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of its primary signaling pathway and a typical experimental workflow.

Primary Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism of action of 3,4-DMMA hydrochloride is the competitive inhibition of monoamine transporters, specifically the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET)[1]. By binding to these transporters, 3,4-DMMA blocks the reuptake of serotonin and norepinephrine from the synaptic cleft, leading to an increase in the extracellular concentrations of these neurotransmitters. This increased availability of serotonin and norepinephrine is believed to be the primary driver of its psychoactive effects.

While often anecdotally referred to as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), quantitative data robustly supports its role as a reuptake inhibitor for SERT and NET. Currently, there is a lack of specific quantitative data in publicly available literature to definitively characterize its affinity and activity at the dopamine (B1211576) transporter (DAT).

Signaling Pathway

The following diagram illustrates the mechanism of 3,4-DMMA at the synaptic terminal, highlighting its inhibitory action on SERT and NET.

3_4_DMMA_Mechanism_of_Action Mechanism of Action of 3,4-DMMA at the Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin/Norepinephrine) Vesicle->Synaptic_Cleft Neurotransmitter Release SERT SERT NET NET DMMA_in 3,4-DMMA DMMA_cleft 3,4-DMMA DMMA_in->DMMA_cleft Enters Synapse Serotonin Serotonin Serotonin->SERT Reuptake Receptor_5HT 5-HT Receptor Serotonin->Receptor_5HT Binds Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Receptor_NE NE Receptor Norepinephrine->Receptor_NE Binds DMMA_cleft->SERT Inhibits DMMA_cleft->NET Inhibits

Mechanism of 3,4-DMMA at the synapse.

Quantitative Data: Binding Affinities and Potencies

The inhibitory potency of 3,4-DMMA at SERT and NET has been quantified through in vitro studies. The following table summarizes the key findings, including the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), with comparative data for MDMA. Lower values indicate greater potency.

CompoundTransporterIC50 (μM)Ki (μM)
3,4-DMMA SERT108.0 ± 1.17.7
NET253.4 ± 1.222.8
MDMA SERT34.82.5
NET6.60.6

Data sourced from Montgomery et al., 2007.[1]

As the data indicates, 3,4-DMMA is a less potent inhibitor of both SERT and NET compared to MDMA.

Experimental Protocols

The quantitative data presented above is typically determined through radioligand binding and uptake inhibition assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound by quantifying its ability to displace a specific radiolabeled ligand from the transporter.

Objective: To determine the inhibitory constant (Ki) of this compound for SERT, NET, and DAT.

Materials:

  • Cell Lines: HEK-293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • For SERT: [³H]citalopram

    • For NET: [³H]nisoxetine

    • For DAT: [³H]WIN 35,428

  • Test Compound: this compound

  • Reference Compounds (for non-specific binding):

    • For SERT: Fluoxetine or Paroxetine

    • For NET: Desipramine

    • For DAT: Cocaine or GBR-12909

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus (Cell Harvester)

  • Liquid Scintillation Counter

Procedure:

  • Membrane Preparation: a. Culture the respective cell lines to confluency. b. Harvest cells and homogenize in ice-cold assay buffer. c. Centrifuge the homogenate to pellet the cell membranes. d. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate, in triplicate): a. Total Binding Wells: Add assay buffer, the respective radioligand (at a concentration near its Kd), and the cell membrane preparation. b. Non-specific Binding Wells: Add the corresponding reference compound (at a high concentration), the radioligand, and the cell membrane preparation. c. Competitive Binding Wells: Add serial dilutions of this compound, the radioligand, and the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: a. Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester to separate bound from free radioligand. b. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: a. Place the filter discs into scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the 3,4-DMMA concentration to generate a dose-response curve. c. Determine the IC50 value from the curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a radioligand binding assay.

Radioligand_Binding_Assay_Workflow Experimental Workflow: Radioligand Binding Assay start Start cell_culture 1. Cell Culture (HEK-293 expressing SERT, NET, or DAT) start->cell_culture membrane_prep 2. Membrane Preparation (Homogenization & Centrifugation) cell_culture->membrane_prep assay_setup 3. Assay Setup (Total, Non-specific, & Competitive Binding Wells) membrane_prep->assay_setup incubation 4. Incubation (Reach Equilibrium) assay_setup->incubation filtration 5. Filtration (Separate Bound & Free Ligand) incubation->filtration quantification 6. Quantification (Liquid Scintillation Counting) filtration->quantification data_analysis 7. Data Analysis (Calculate IC50 and Ki) quantification->data_analysis end End data_analysis->end

Workflow for a radioligand binding assay.

Conclusion

The primary mechanism of action of this compound is the competitive inhibition of the serotonin and norepinephrine transporters. Quantitative data indicates that it is a less potent inhibitor of these transporters compared to its structural analog, MDMA. Further research is required to elucidate its activity at the dopamine transporter and to fully characterize its direct receptor binding profile. The experimental protocols detailed herein provide a standardized framework for the continued investigation of the pharmacological properties of 3,4-DMMA and related compounds.

References

In-Depth Technical Guide: 3,4-Dimethoxymethamphetamine (3,4-DMMA) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxymethamphetamine hydrochloride (3,4-DMMA HCl) is a substituted amphetamine and a structural analog of the well-known psychoactive substance 3,4-methylenedioxymethamphetamine (MDMA). As a research chemical, 3,4-DMMA is of interest to the scientific community for its distinct pharmacological profile, which offers a valuable tool for investigating the structure-activity relationships of monoamine transporter inhibitors. This technical guide provides a comprehensive overview of the available scientific information on 3,4-DMMA hydrochloride, including its chemical properties, synthesis, analytical methods, pharmacology, and potential toxicological profile, to support ongoing research and drug development efforts.

Chemical and Physical Properties

This compound is the salt form of the freebase 3,4-Dimethoxymethamphetamine. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, making it suitable for research applications.

PropertyValueReference
CAS Number 70932-18-2[1]
Chemical Name 3,4-dimethoxy-N,α-dimethyl-benzeneethanamine, monohydrochloride
Molecular Formula C₁₂H₁₉NO₂ ⋅ HCl[1]
Formula Weight 245.75 g/mol [1]
Appearance Crystalline solid
Solubility Soluble in methanol (B129727), ethanol, DMSO, and water.

Synthesis

A plausible synthetic route to this compound involves the reductive amination of 3,4-dimethoxyphenylacetone (B57033) with methylamine. This method is analogous to common clandestine synthesis routes for MDMA.

Experimental Protocol: Reductive Amination

Warning: The synthesis of controlled substances and their analogs should only be performed by licensed professionals in a controlled and legal laboratory setting. This protocol is provided for informational purposes only.

Materials:

  • 3,4-Dimethoxyphenylacetone

  • Methylamine (40% in water)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (B1222165) (NaBH₄)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyphenylacetone in methanol.

  • Amine Addition: Cool the solution in an ice bath and slowly add an excess of aqueous methylamine. Stir the mixture for 1-2 hours at room temperature to form the intermediate imine.

  • Reduction: Cool the reaction mixture again in an ice bath. In a separate flask, prepare a solution of sodium cyanoborohydride or sodium borohydride in methanol. Add the reducing agent solution dropwise to the reaction mixture, maintaining the temperature below 20°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the excess reducing agent by the careful addition of dilute hydrochloric acid until the solution is acidic. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and basify with a sodium hydroxide (B78521) solution. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Salt Formation: Filter the dried organic solution and bubble dry hydrogen chloride gas through it, or add a solution of concentrated hydrochloric acid in diethyl ether. The hydrochloride salt of 3,4-DMMA will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup and Purification 3_4_Dimethoxyphenylacetone 3,4-Dimethoxyphenylacetone Reductive_Amination Reductive Amination (Methanol, NaBH3CN or NaBH4) 3_4_Dimethoxyphenylacetone->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination Quenching Acid Quench Reductive_Amination->Quenching Extraction Base Extraction (Diethyl Ether) Quenching->Extraction Salt_Formation Salt Formation (HCl) Extraction->Salt_Formation Purification Crystallization Salt_Formation->Purification 3_4_DMMA_HCl 3_4_DMMA_HCl Purification->3_4_DMMA_HCl Final Product

A generalized workflow for the synthesis of this compound.

Analytical Methodology

The analysis of this compound can be performed using standard analytical techniques employed for amphetamine-type substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the identification and quantification of 3,4-DMMA. Derivatization with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFA), is often employed to improve chromatographic properties.

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol). For quantitative analysis, an internal standard (e.g., a deuterated analog) should be added.

  • Derivatization: Evaporate the solvent and add the derivatizing agent (e.g., 100 µL of ethyl acetate (B1210297) and 50 µL of TFA). Heat at 70°C for 20 minutes. Evaporate the excess reagent and reconstitute in a suitable solvent.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-550.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the analysis of 3,4-DMMA in complex matrices such as biological fluids.

Experimental Protocol:

  • Sample Preparation: For blood or plasma samples, a protein precipitation step (e.g., with acetonitrile) followed by solid-phase extraction (SPE) is typically required.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Pharmacology

Mechanism of Action

3,4-DMMA, like its analog MDMA, is a monoamine transporter inhibitor. It primarily targets the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), inhibiting the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increase in their extracellular concentrations, which is believed to mediate its psychoactive effects. However, 3,4-DMMA is significantly less potent than MDMA at these transporters.

CompoundNET Ki (µM)SERT Ki (µM)
3,4-DMMA 22.87.7
MDMA 0.62.5

Data from Montgomery et al. (2007)

The primary mechanism of action for amphetamine-like substances involves not only blocking reuptake but also inducing reverse transport of monoamines through the transporters. This process is complex and involves the phosphorylation of the transporter proteins, potentially mediated by protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase IIα (CaMKIIα).

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 3_4_DMMA 3,4-DMMA Monoamine_Transporter Monoamine Transporter (SERT/NET) 3_4_DMMA->Monoamine_Transporter Inhibits Reuptake & Induces Reverse Transport Monoamines_Synapse Increased Extracellular Monoamines Monoamine_Transporter->Monoamines_Synapse Efflux VMAT2 VMAT2 Synaptic_Vesicle Synaptic Vesicle Monoamines_Cytosol Cytosolic Monoamines Synaptic_Vesicle->Monoamines_Cytosol Disrupts Sequestration PKC_CaMKII PKC / CaMKIIα PKC_CaMKII->Monoamine_Transporter Phosphorylation Postsynaptic_Receptors Postsynaptic Receptors Monoamines_Synapse->Postsynaptic_Receptors Activation Downstream_Signaling Downstream Signaling Postsynaptic_Receptors->Downstream_Signaling

Proposed mechanism of action for 3,4-DMMA at the monoamine synapse.
Pharmacokinetics

Specific pharmacokinetic data for 3,4-DMMA in humans or animals is limited. However, based on its structural similarity to MDMA, it is expected to be orally bioavailable and undergo hepatic metabolism. The metabolism of MDMA is complex and involves multiple cytochrome P450 (CYP) enzymes, primarily CYP2D6. Key metabolic pathways for MDMA include N-demethylation to 3,4-methylenedioxyamphetamine (MDA) and O-demethylenation to 3,4-dihydroxymethamphetamine (HHMA), followed by O-methylation or conjugation. It is plausible that 3,4-DMMA undergoes similar metabolic transformations, such as N-demethylation and O-demethylation of its methoxy (B1213986) groups.

Toxicology

There is a lack of specific toxicological studies on 3,4-DMMA. The toxicology of its analog, MDMA, is well-documented and includes acute effects such as hyperthermia, dehydration, and serotonin syndrome. Chronic use of MDMA has been associated with neurotoxicity, particularly to serotonergic neurons. Given that 3,4-DMMA is a less potent monoamine transporter inhibitor, it may exhibit a different toxicological profile. However, the potential for similar adverse effects cannot be ruled out and warrants further investigation. The formation of reactive metabolites from the demethylation of the methoxy groups could also contribute to its toxicity profile.

Conclusion

This compound is a valuable research tool for understanding the pharmacology of monoamine transporter inhibitors. Its lower potency compared to MDMA allows for a more nuanced investigation of the structure-activity relationships within this class of compounds. This guide provides a foundational overview of the current knowledge on this compound. Further research is needed to fully characterize its pharmacokinetic and toxicological profiles and to elucidate the specific downstream signaling effects of its interaction with monoamine transporters. Such studies will be crucial for a comprehensive understanding of this compound and its potential applications in neuroscience and drug development.

References

An In-Depth Technical Guide to 3,4-Dimethylmethamphetamine (3,4-DMMA) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethylmethamphetamine (3,4-DMMA) hydrochloride, a research chemical and analog of 3,4-Methylenedioxymethamphetamine (MDMA). This document details its chemical properties, pharmacological profile, and includes adaptable experimental protocols for its synthesis and analysis.

Core Compound Information

3,4-DMMA hydrochloride is a psychoactive substance belonging to the phenethylamine (B48288) and amphetamine chemical classes. Structurally, it is an analog of MDMA where the methylenedioxy ring is replaced by two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its freebase form is presented in the table below.

PropertyThis compound3,4-DMMA (Freebase)
Molecular Formula C₁₂H₂₀ClNO₂C₁₂H₁₉NO₂
Molecular Weight 245.75 g/mol [1]209.289 g/mol [2]
CAS Number 70932-18-2[1]33236-61-2[3]
Appearance White crystalline solid or powder-
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml)-

Pharmacological Profile

3,4-DMMA acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), although it is significantly less potent than its analog, MDMA.[2] Its primary mechanism of action involves the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of these neurotransmitters.

Monoamine Transporter Inhibition

Comparative in vitro data demonstrates the reduced potency of 3,4-DMMA at the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT) when compared to MDMA.

CompoundTargetIC₅₀ (μM)Kᵢ (μM)
3,4-DMMA NET253.4 ± 1.222.8
SERT108.0 ± 1.17.7
MDMA NET6.6 ± 1.10.6
SERT34.8 ± 1.12.5

Data sourced from studies on mammalian cell lines.

Signaling Pathway and Mechanism of Action

The primary pharmacological effect of 3,4-DMMA is the inhibition of norepinephrine and serotonin reuptake by binding to their respective transporters (NET and SERT) on the presynaptic neuron. This blockage leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and serotonergic signaling.

3_4_DMMA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 3_4_DMMA 3_4_DMMA NET NET 3_4_DMMA->NET Inhibits SERT SERT 3_4_DMMA->SERT Inhibits NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine NE_vesicle->NE_synapse Release 5HT_vesicle Serotonin Vesicles 5HT_synapse Serotonin 5HT_vesicle->5HT_synapse Release NE_synapse->NET Reuptake NE_receptor Adrenergic Receptors NE_synapse->NE_receptor Binds 5HT_synapse->SERT Reuptake 5HT_receptor Serotonergic Receptors 5HT_synapse->5HT_receptor Binds

Caption: Mechanism of 3,4-DMMA at the synapse.

Experimental Protocols

The following sections provide adaptable protocols for the synthesis and analysis of 3,4-DMMA. These are based on established methods for analogous compounds and should be optimized for specific laboratory conditions.

Synthesis of this compound via Reductive Amination

This protocol describes a representative synthesis of 3,4-DMMA from 3,4-dimethoxyphenylacetone (B57033).

Materials:

  • 3,4-Dimethoxyphenylacetone

  • Methylamine (e.g., 40% in water or as a solution in a suitable solvent)

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol (B129727) (or another suitable solvent)

  • Hydrochloric acid (HCl) in a non-aqueous solvent (e.g., ether or isopropanol)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Dichloromethane or other suitable extraction solvent

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone in methanol.

  • Amine Addition: To this solution, add a molar excess of methylamine. The reaction mixture is typically stirred at room temperature for a short period to facilitate imine formation.

  • Reduction: The reducing agent, such as sodium cyanoborohydride, is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for several hours to overnight. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and a non-polar organic solvent (e.g., dichloromethane). The pH of the aqueous layer is adjusted to be basic (pH > 10) with a suitable base (e.g., NaOH) to ensure the product is in its freebase form.

  • Extraction: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are then washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification of Freebase: The solvent is removed from the dried organic phase to yield the crude 3,4-DMMA freebase. This can be further purified by techniques such as vacuum distillation or column chromatography.

  • Salt Formation: The purified freebase is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). A solution of HCl in a non-aqueous solvent is then added dropwise with stirring. The this compound will precipitate out of the solution.

  • Isolation and Drying: The precipitated salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation:

  • A small amount of the this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • An internal standard may be added for quantitative analysis.

  • For analysis of biological samples, a prior extraction and derivatization step (e.g., with trifluoroacetic anhydride) may be necessary to improve chromatographic performance.

GC-MS Parameters (Typical):

  • Injector Temperature: 250-280 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 80-100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C, and hold for a few minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of 3,4-DMMA.

Instrumentation:

  • High-performance liquid chromatograph with a suitable detector (e.g., Diode Array Detector - DAD).

  • Reversed-phase C18 column.

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio will need to be optimized.

Sample Preparation:

  • Dissolve a known amount of this compound in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

HPLC Parameters (Typical):

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-40 °C).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 230 and 280 nm).

Experimental Workflow

The general workflow for the synthesis and analysis of this compound is outlined below.

Experimental_Workflow Start Start Synthesis Reductive Amination (3,4-dimethoxyphenylacetone + methylamine) Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification of Freebase (Distillation/Chromatography) Workup->Purification Salt_Formation HCl Salt Formation & Precipitation Purification->Salt_Formation Isolation Filtration & Drying Salt_Formation->Isolation Product 3,4-DMMA HCl Isolation->Product Analysis Analysis Product->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC-DAD Analysis->HPLC NMR NMR Spectroscopy Analysis->NMR End End GCMS->End HPLC->End NMR->End

Caption: Synthesis and analysis workflow.

References

3,4-Dimethylmethamphetamine (3,4-DMMA) Hydrochloride: A Technical Guide to Solubility and In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dimethylmethamphetamine (3,4-DMMA) hydrochloride, a substituted amphetamine analog. The information contained herein is intended to support research and development activities by providing essential physicochemical data and standardized experimental protocols. This document details the solubility of 3,4-DMMA hydrochloride in various common laboratory solvents and outlines the methodologies for its determination. Additionally, it describes the mechanism of action of 3,4-DMMA as a monoamine transporter inhibitor and provides a typical workflow for assessing its in vitro activity.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents and an aqueous buffer system. These values are critical for the preparation of stock solutions and for conducting a variety of in vitro and in vivo studies. The quantitative solubility data is summarized in the table below.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30
Dimethyl sulfoxide (B87167) (DMSO)30
Ethanol30
Phosphate-Buffered Saline (PBS), pH 7.210

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the kinetic and thermodynamic solubility of a compound such as this compound.

Kinetic Solubility Determination Protocol

This method offers a rapid assessment of solubility from a concentrated DMSO stock solution into an aqueous buffer, which is particularly useful for high-throughput screening applications.

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or UV spectrophotometer

  • Calibrated pipettes and tips

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer (e.g., PBS) to each well to achieve the desired final compound concentrations.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours).

  • Measurement:

    • Nephelometric Assay: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles (precipitation).

    • Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the absorbance of the filtrate using a UV spectrophotometer at the compound's λmax.

  • Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is first observed.

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of a compound in a given solvent, providing a more definitive value than kinetic methods.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., DMF, DMSO, Ethanol, PBS)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

  • Analytical balance and calibrated pipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. The presence of undissolved solid should be visible.

  • Phase Separation: After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

Mechanism of Action and In Vitro Analysis

This compound is an analog of 3,4-methylenedioxymethamphetamine (MDMA) and functions as a monoamine transporter inhibitor.[1] It interferes with the reuptake of norepinephrine (B1679862) and serotonin (B10506) by binding to the norepinephrine transporter (NET) and the serotonin transporter (SERT), respectively.[1] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the general mechanism of monoamine reuptake and the inhibitory action of 3,4-DMMA.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) release Monoamine Release vesicle->release transporter Monoamine Transporter (NET, SERT) transporter->vesicle Repackaging monoamine release->monoamine Exocytosis monoamine->transporter Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding dmma dmma->transporter Inhibition Inhibition_Assay_Workflow start Start cell_culture Culture HEK293 cells stably expressing hNET or hSERT start->cell_culture plating Plate cells in 96-well plates and allow to adhere cell_culture->plating wash Wash cells with assay buffer plating->wash incubation Incubate cells with various concentrations of 3,4-DMMA wash->incubation add_radioligand Add radiolabeled monoamine ([3H]norepinephrine or [3H]serotonin) incubation->add_radioligand terminate_uptake Terminate uptake by washing with ice-cold buffer add_radioligand->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis scintillation Measure radioactivity using a scintillation counter cell_lysis->scintillation analysis Calculate % inhibition and determine IC50 value scintillation->analysis end End analysis->end

References

Pharmacological Profile of 3,4-Dimethylmethamphetamine (3,4-DMMA) Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylmethamphetamine (3,4-DMMA) is a synthetic psychoactive substance classified within the phenethylamine (B48288) and amphetamine chemical families.[1] As a structural analog of the more potent 3,4-methylenedioxymethamphetamine (MDMA), 3,4-DMMA is distinguished by the presence of two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring, in place of MDMA's methylenedioxy bridge.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of 3,4-DMMA hydrochloride, focusing on its mechanism of action, receptor interactions, and comparative analysis with MDMA. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and further research.

Chemical and Physical Properties

PropertyValue
Formal Name 3,4-dimethoxy-N,α-dimethyl-benzeneethanamine, monohydrochloride[3]
CAS Number 70932-18-2[3]
Molecular Formula C₁₂H₁₉NO₂ • HCl[3]
Formula Weight 245.7 g/mol [3]
Purity ≥97%[3]
Formulation A crystalline solid[3]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml[3]

Pharmacodynamics: Primary Mechanism of Action

The primary pharmacological action of 3,4-DMMA is the inhibition of monoamine transporters.[2] Specifically, it interferes with the reuptake of norepinephrine (B1679862) (noradrenaline) and serotonin (B10506) by binding to the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and serotonergic signaling.

Comparative Monoamine Transporter Inhibition

In vitro studies have quantified the inhibitory potency of 3,4-DMMA at both NET and SERT. The data reveals that 3,4-DMMA is a significantly weaker inhibitor of these transporters compared to its analog, MDMA.

CompoundTransporterKᵢ (μM)IC₅₀ (μM)
3,4-DMMA NET22.8[2][3]253.4[3]
SERT7.7[2][3]108[3]
MDMA NET0.6[3]6.6[2]
SERT2.5[3]34.8[2]

*Kᵢ (Inhibition Constant): A measure of binding affinity, where a lower value indicates higher affinity. *IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

These data clearly indicate that 3,4-DMMA has a lower affinity for both NET and SERT and is substantially less potent at inhibiting their function compared to MDMA.[2][3]

Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the mechanism by which 3,4-DMMA interferes with normal synaptic transmission. By blocking the reuptake transporters on the presynaptic neuron, it causes an accumulation of serotonin and norepinephrine in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains 5-HT, NE) release Neurotransmitter Release vesicle->release Action Potential transporter SERT / NET (Reuptake Transporter) neurotransmitter 5-HT / NE release->neurotransmitter Exocytosis dmma 3,4-DMMA dmma->transporter Inhibits neurotransmitter->transporter Reuptake receptor Postsynaptic Receptors (e.g., 5-HT₂A) neurotransmitter->receptor Binds signal Signal Transduction receptor->signal Activates G start Start cell_culture Plate cells expressing SERT or NET start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of 3,4-DMMA cell_culture->pre_incubation add_radioligand Add radiolabeled [³H]5-HT or [³H]NE pre_incubation->add_radioligand incubation Incubate to allow uptake add_radioligand->incubation terminate Terminate uptake (wash with cold buffer) incubation->terminate lysis Lyse cells terminate->lysis measure Measure radioactivity via scintillation counting lysis->measure analysis Calculate IC₅₀ from dose-response curve measure->analysis end End analysis->end G parent 3,4-DMMA n_demethyl 3,4-DMA (N-demethylated metabolite) parent->n_demethyl CYP450 (N-demethylation) o_demethyl_1 4-hydroxy-3-methoxy- methamphetamine parent->o_demethyl_1 CYP450 (O-demethylation) o_demethyl_2 3-hydroxy-4-methoxy- methamphetamine parent->o_demethyl_2 CYP450 (O-demethylation) conjugates Conjugated Metabolites (Glucuronides, Sulfates) n_demethyl->conjugates Phase II Enzymes dihydroxy 3,4-dihydroxy- methamphetamine (HHMA analog) o_demethyl_1->dihydroxy CYP450 o_demethyl_2->dihydroxy CYP450 dihydroxy->conjugates Phase II Enzymes

References

An In-depth Technical Guide on the Receptor Binding Affinity of 3,4-Dimethylmethamphetamine (3,4-DMMA) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro receptor binding profile of 3,4-Dimethylmethamphetamine (3,4-DMMA) hydrochloride, a substituted amphetamine analog. The primary focus of this document is its affinity for key monoamine transporters, offering a comparative analysis with the structurally related compound 3,4-Methylenedioxymethamphetamine (MDMA).

Core Findings: Monoamine Transporter Binding Affinity

3,4-DMMA hydrochloride demonstrates a notable interaction with the serotonin (B10506) and norepinephrine (B1679862) transporters (SERT and NET, respectively). Its binding affinity, however, is significantly lower than that of MDMA.[1][2][3] The primary mechanism of action appears to be the interference with monoamine transport, leading to the inhibition of neurotransmitter reuptake.[1][4]

Quantitative Data Summary

The following table summarizes the inhibitory activity of 3,4-DMMA and MDMA at the serotonin and norepinephrine transporters, presenting both the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

CompoundTransporterKi (μM)IC50 (μM)
3,4-DMMA SERT7.7[1][4]108[1]
NET22.8[1][4]253.4[1]
MDMA SERT2.5[1]34.8[1]
NET0.6[1]6.6[1]

SERT: Serotonin Transporter; NET: Norepinephrine Transporter.

These data indicate that 3,4-DMMA has a higher affinity for the serotonin transporter over the norepinephrine transporter.[4] However, when compared to MDMA, 3,4-DMMA is substantially less potent at both transporter sites.[1][2]

Experimental Protocols

The binding affinity and functional inhibition data presented were derived from in vitro neurotransmitter uptake assays. The methodologies employed in the key cited studies are detailed below.

Radioligand Uptake Inhibition Assay

This experimental workflow outlines the general procedure for determining the inhibitory effects of compounds like 3,4-DMMA on monoamine transporters.

G cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis cell_culture Mammalian cell lines expressing a specific monoamine transporter (e.g., HEK293-hSERT, PC12-rNET) plating Cells are seeded into multi-well plates and grown to a suitable confluency. cell_culture->plating preincubation Cells are washed and pre-incubated with varying concentrations of the test compound (e.g., 3,4-DMMA). plating->preincubation radioligand_addition A radiolabeled substrate is added (e.g., [3H]5-HT for SERT or [3H]noradrenaline for NET). preincubation->radioligand_addition incubation Incubation at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake. radioligand_addition->incubation termination Uptake is terminated by rapid washing with ice-cold buffer to remove extracellular radioligand. incubation->termination cell_lysis Cells are lysed to release the intracellular radioligand. termination->cell_lysis scintillation_counting Radioactivity is quantified using a scintillation counter. cell_lysis->scintillation_counting data_processing Data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value). scintillation_counting->data_processing ki_calculation Ki values are calculated from IC50 values using the Cheng-Prusoff equation. data_processing->ki_calculation

Caption: Workflow for a radioligand uptake inhibition assay.

Cell Lines:

  • HEK293 cells stably transfected with the human serotonin transporter (hSERT) were utilized for assessing the inhibitory effects on serotonin uptake.[2][3]

  • Rat pheochromocytoma (PC12) cells , which endogenously express the rat norepinephrine transporter (rNET), were used for the noradrenaline uptake inhibition assays.[2][3]

Radioligands:

  • [3H]5-HT (3H-serotonin) was used as the substrate for the SERT uptake assay.[2]

  • [3H]noradrenaline was employed as the substrate for the NET uptake assay.[2]

Assay Conditions:

  • Concentration-response curves were generated for 3,4-DMMA and other analogs to determine their inhibitory potency at both SERT and NET under saturating substrate conditions.[2]

Signaling and Functional Implications

The interaction of 3,4-DMMA with monoamine transporters suggests a mechanism of action that involves the modulation of serotonergic and noradrenergic neurotransmission. By inhibiting the reuptake of serotonin and norepinephrine from the synaptic cleft, 3,4-DMMA can lead to an increase in the extracellular concentrations of these neurotransmitters. This, in turn, can result in enhanced activation of postsynaptic serotonin and norepinephrine receptors.

The following diagram illustrates the logical relationship between transporter inhibition and the potential downstream effects on neurotransmission.

G cluster_drug_action Drug Action cluster_transporter_interaction Transporter Interaction cluster_neurochemical_effect Neurochemical Effect cluster_downstream_effect Downstream Effect dmma 3,4-DMMA sert SERT dmma->sert Binds to net NET dmma->net Binds to inhibition Inhibition of Neurotransmitter Reuptake sert->inhibition net->inhibition increase_5ht Increased Extracellular Serotonin inhibition->increase_5ht increase_ne Increased Extracellular Norepinephrine inhibition->increase_ne receptor_activation Enhanced Postsynaptic Receptor Activation increase_5ht->receptor_activation increase_ne->receptor_activation

Caption: Logical pathway from transporter binding to potential downstream effects.

It is important to note that while 3,4-DMMA is an analog of MDMA, its significantly lower potency at monoamine transporters suggests that it may have a different pharmacological profile and psychoactive effects.[1][2] Further research is required to fully elucidate the in vivo effects and the complete receptor binding profile of this compound.

References

3,4-DMMA hydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,4-DMMA Hydrochloride for Research Applications

This document serves as a comprehensive technical guide on 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their mechanisms of action. This guide covers the chemical properties, pharmacology, safety protocols, and potential experimental workflows related to this compound.

Introduction

3,4-Dimethoxymethamphetamine, commonly known as 3,4-DMMA, is a synthetic psychoactive substance belonging to the phenethylamine (B48288) and amphetamine chemical classes.[1] It is a structural analog of the well-known compound 3,4-Methylenedioxymethamphetamine (MDMA), where the methylenedioxy ring of MDMA is replaced by two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring.[1] Primarily utilized as a research chemical, 3,4-DMMA is investigated for its interactions with monoamine transporters, offering insights into the structure-activity relationships of amphetamine derivatives.[1][2][3][4] Its pharmacological profile suggests it acts as a monoamine reuptake inhibitor, though with significantly less potency than MDMA.[1][2]

Chemical and Physical Properties

This compound is typically supplied as a white crystalline solid or powder.[1] The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for a variety of experimental applications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride[1]
Formal Name 3,4-dimethoxy-N,α-dimethyl-benzeneethanamine, monohydrochloride[2]
CAS Number 70932-18-2[2]
Molecular Formula C₁₂H₁₉NO₂ • HCl[2]
Molar Mass 245.7 g/mol [2]
Purity ≥97%[2]
λmax 203, 230, 279 nm[2]
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL[2]
Storage -20°C[2]
Stability ≥ 5 years (when stored at -20°C)[1][2]

Pharmacology

Mechanism of Action

3,4-DMMA functions as a competitive inhibitor of monoamine transporters.[1] Its primary mechanism involves blocking the reuptake of serotonin (B10506) and norepinephrine (B1679862) by binding to the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), respectively.[1][2] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to underlie its potential psychoactive effects. It is significantly less potent in its action compared to MDMA.[1][2] Some sources also suggest it may act as a serotonin–norepinephrine–dopamine releasing agent (SNDRA).[5]

Receptor Binding Profile

The affinity of 3,4-DMMA for monoamine transporters has been quantified through in vitro inhibition assays. The data clearly indicates a higher affinity for SERT over NET.

Table 2: Comparative Monoamine Transporter Inhibition

CompoundTransporterKᵢ (μM)IC₅₀ (μM)Reference
3,4-DMMA SERT 7.7108.0 ± 1.1[1]
NET 22.8253.4 ± 1.2[1]
MDMA SERT 2.534.8[2]
NET 0.66.6[2]

Kᵢ: Inhibitor constant; a measure of binding affinity. Lower values indicate higher affinity. IC₅₀: Half maximal inhibitory concentration; the concentration of an inhibitor required to block 50% of a biological function.

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of 3,4-DMMA on the reuptake of serotonin and norepinephrine at the synaptic cleft.

G Figure 1: Mechanism of 3,4-DMMA at the Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Presynaptic Terminal serotonin 5-HT presynaptic_terminal->serotonin norepinephrine NE presynaptic_terminal->norepinephrine vesicle Vesicles (5-HT, NE) vesicle->presynaptic_terminal Release SERT SERT NET NET serotonin->SERT Reuptake postsynaptic_receptor Postsynaptic Receptors serotonin->postsynaptic_receptor Binds norepinephrine->NET Reuptake norepinephrine->postsynaptic_receptor Binds DMMA 3,4-DMMA DMMA->SERT Inhibits DMMA->NET Inhibits

Figure 1: Mechanism of 3,4-DMMA at the Synapse

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a general procedure to determine the IC₅₀ values of 3,4-DMMA at SERT and NET using mammalian cell lines stably expressing these transporters.

Materials:

  • Mammalian cell lines (e.g., HEK293) expressing human SERT or NET.

  • This compound stock solution.

  • Radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]Noradrenaline for NET).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and vials.

  • Scintillation counter.

  • Multi-well plates (e.g., 96-well).

Procedure:

  • Cell Culture: Culture the SERT- and NET-expressing cells to confluency in appropriate media.

  • Preparation: On the day of the experiment, harvest the cells and resuspend them in assay buffer to a predetermined concentration.

  • Assay Setup:

    • Add cell suspension to each well of a 96-well plate.

    • Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (total uptake) and wells with a known potent inhibitor like cocaine or MDMA (non-specific uptake).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Termination: After a defined incubation period (e.g., 10-20 minutes), terminate the uptake by rapid filtration through a cell harvester onto filter mats, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter mats into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the 3,4-DMMA concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

G Figure 2: Workflow for Monoamine Transporter Inhibition Assay A Culture Cells Expressing SERT or NET B Prepare Cell Suspension in Assay Buffer A->B C Aliquot Cells into 96-Well Plate B->C D Add 3,4-DMMA at Varying Concentrations C->D E Pre-incubate Plate D->E F Add Radiolabeled Substrate ([³H]5-HT or [³H]NE) E->F G Incubate to Allow Uptake F->G H Terminate by Rapid Filtration and Washing G->H I Measure Radioactivity (Scintillation Counting) H->I J Calculate % Inhibition and Determine IC₅₀ I->J

Figure 2: Workflow for Monoamine Transporter Inhibition Assay

Safety, Handling, and Disposal

As a research chemical and amphetamine analog, this compound requires careful handling. The toxicological properties have not been thoroughly investigated, and it should be treated as potentially hazardous.[6]

Table 3: Safety and Handling Precautions

AspectGuideline
Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[6] Risks typical of amphetamine derivatives include hypertension, hyperthermia, and convulsions.[1]
Personal Protective Equipment (PPE) Wear a NIOSH-approved respirator, chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[6]
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.[6][7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.
Storage Store at -20°C in a dry, well-ventilated place.[2] Keep the container tightly closed.[7]
First Aid Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.[6] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a poison center or doctor.[6] Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6]
Spill Contain the spill, collect the material, and place it in a chemical waste container for disposal.[6] Ensure adequate ventilation and wear appropriate PPE during cleanup.[6]
Disposal Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[8]

Conclusion

This compound is a valuable tool for research into the pharmacology of the monoamine system. Its distinct profile as a less potent analog of MDMA allows for detailed investigation of the structural requirements for transporter inhibition. Researchers must adhere to strict safety protocols when handling this compound due to its potential hazards. The experimental guidelines provided herein offer a framework for conducting robust in vitro characterization of its pharmacological activity.

References

An In-depth Technical Guide on the Potential Psychoactive Effects of 3,4-DMMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific data specifically pertaining to 3,4-dimethylmethamphetamine (3,4-DMMA) hydrochloride is scarce in publicly available literature. This guide will therefore focus on its close structural analog, 3,4-dimethoxymethamphetamine (DMMA) , for which pharmacological data is available. While informative, the psychoactive and pharmacological profile of 3,4-DMMA may differ. This document is intended for researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethoxymethamphetamine (DMMA) is a synthetic psychoactive substance of the phenethylamine (B48288) and amphetamine chemical classes.[1][2] It is a structural analog of the well-known entactogen 3,4-methylenedioxymethamphetamine (MDMA), distinguished by the substitution of two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring in place of the methylenedioxy ring.[1] As a research chemical, DMMA has been investigated for its interaction with monoamine transporters, suggesting a potential for psychoactive effects.[1]

Pharmacology

The primary mechanism of action of DMMA is the competitive inhibition of monoamine transporters, particularly the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1] This action leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to be the basis for its potential psychoactive effects.

Quantitative Data: Monoamine Transporter Inhibition

The inhibitory potency of DMMA at human SERT and NET has been quantified and compared to that of MDMA. The data is summarized in Table 1.

Table 1: Comparative In Vitro Inhibitory Potency of DMMA and MDMA at Monoamine Transporters

CompoundTarget TransporterIC₅₀ (μM)Kᵢ (μM)Reference(s)
DMMA Serotonin Transporter (SERT)108.0 ± 1.17.7[1]
Norepinephrine Transporter (NET)253.4 ± 1.222.8[1]
MDMA Serotonin Transporter (SERT)34.82.5[1]
Norepinephrine Transporter (NET)6.60.6[1]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the drug required to inhibit 50% of the transporter activity in vitro. Kᵢ (inhibition constant) reflects the binding affinity of the inhibitor to the transporter.

The data indicates that DMMA is significantly less potent than MDMA at inhibiting both SERT and NET.[1]

Potential Psychoactive Effects

Based on its pharmacological profile as a serotonin-norepinephrine uptake inhibitor, the psychoactive effects of DMMA are anticipated to be milder than those of MDMA.[1] Potential effects may include:

  • Mild Stimulant and Psychedelic-like Effects: The increase in synaptic norepinephrine and serotonin may lead to enhanced alertness and subtle alterations in perception.[1]

  • Mood Alterations: Modulation of serotonergic activity could potentially lead to changes in mood.[1]

  • Autonomic Effects: Increased noradrenergic activity may result in physiological changes such as increased heart rate and blood pressure.[1]

It is critical to note that these are extrapolated effects based on the mechanism of action, and comprehensive human studies on the psychoactive profile of DMMA are lacking.[1]

Experimental Protocols

Synthesis of 3,4-Dimethoxymethamphetamine (DMMA) Hydrochloride

A representative laboratory synthesis of DMMA hydrochloride is achieved through the reductive amination of 3,4-dimethoxyphenylacetone (B57033).[1]

Methodology:

  • Reaction Setup: 3,4-dimethoxyphenylacetone (1 equivalent) is dissolved in methanol.

  • Addition of Reagents: Methylamine (1.2 equivalents, 2.0 M solution in methanol) and sodium cyanoborohydride (1.2 equivalents) are added to the solution.

  • Reaction Conditions: The mixture is stirred at room temperature for 72 hours under a nitrogen atmosphere, with the pH maintained between 4 and 6 using methanolic HCl.

  • Work-up: The solvent is removed in vacuo. The residue is dissolved in water and washed with diethyl ether. The aqueous phase is then made alkaline with NaOH and extracted with diethyl ether.

  • Purification and Salt Formation: The combined organic extracts are dried, and the solvent is evaporated to yield the freebase. The hydrochloride salt is precipitated by treating a solution of the freebase in diethyl ether with ethereal HCl. The resulting solid is collected and dried.[1]

In Vitro Monoamine Transporter Inhibition Assay

The inhibitory potencies (IC₅₀ and Kᵢ values) of DMMA on SERT and NET are determined using radioligand uptake inhibition assays in mammalian cell lines.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells, stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET), are cultured under standard conditions.

  • Assay Procedure:

    • Cells are harvested and plated in 96-well plates.

    • The cells are incubated with increasing concentrations of the test compound (DMMA).

    • A fixed concentration of a radiolabeled substrate ([³H]5-HT for SERT or [³H]noradrenaline for NET) is added.

    • The uptake reaction is allowed to proceed for a defined period at 37°C.

  • Termination and Measurement: The uptake is terminated by rapid washing with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor. The specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves. The Kᵢ values are calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

G Proposed Mechanism of DMMA at a Monoaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Presynaptic Terminal serotonin 5-HT presynaptic_terminal->serotonin norepinephrine NE presynaptic_terminal->norepinephrine SERT SERT NET NET vesicle Vesicle (5-HT, NE) vesicle->presynaptic_terminal Exocytosis serotonin->SERT Reuptake postsynaptic_receptor Postsynaptic Receptors serotonin->postsynaptic_receptor Signal Transduction norepinephrine->NET Reuptake norepinephrine->postsynaptic_receptor Signal Transduction DMMA DMMA DMMA->SERT Inhibition DMMA->NET Inhibition G Workflow for In Vitro Monoamine Transporter Inhibition Assay start Start cell_culture Culture hSERT/hNET expressing cells start->cell_culture assay_setup Plate cells and prepare reagents cell_culture->assay_setup compound_addition Add DMMA at various concentrations assay_setup->compound_addition radioligand_addition Add [³H]5-HT or [³H]Noradrenaline compound_addition->radioligand_addition incubation Incubate at 37°C radioligand_addition->incubation termination Terminate uptake via rapid washing incubation->termination measurement Measure intracellular radioactivity termination->measurement analysis Calculate IC₅₀ and Kᵢ values measurement->analysis end End analysis->end

References

In-Depth Technical Guide: The Interaction of 3,4-Methylenedioxymethamphetamine (MDMA) with the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxymethamphetamine (MDMA), a substituted amphetamine, exerts its potent psychoactive effects primarily through its high-affinity interaction with the serotonin (B10506) transporter (SERT). This guide provides a comprehensive technical overview of the molecular and cellular mechanisms governing this interaction. It details the dual function of MDMA as both a competitive inhibitor of serotonin (5-HT) reuptake and a substrate for SERT, leading to non-exocytotic 5-HT release. This document synthesizes quantitative data on binding affinities and functional inhibition, outlines detailed experimental protocols for studying these interactions, and presents visual representations of the associated signaling pathways and experimental workflows. The information herein is intended to serve as a critical resource for researchers investigating the neuropharmacology of MDMA and for professionals engaged in the development of novel therapeutics targeting the serotonergic system.

Introduction

3,4-Methylenedioxymethamphetamine (MDMA) is a synthetic compound known for its unique entactogenic and empathogenic effects. The primary molecular target of MDMA is the serotonin transporter (SERT), a member of the SLC6A4 gene family responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. MDMA's interaction with SERT is complex, involving competitive inhibition of 5-HT transport and a subsequent reversal of the transporter's function, leading to a significant increase in extracellular serotonin levels.[1][2] This profound alteration of serotonergic neurotransmission is central to both the acute psychoactive effects and the potential long-term neurotoxic consequences of MDMA use.[3] Understanding the intricacies of the MDMA-SERT interaction is crucial for elucidating its mechanism of action and for the development of targeted therapeutic interventions.

Quantitative Data on MDMA-SERT Interaction

The affinity and functional potency of MDMA at the serotonin transporter have been quantified through various in vitro assays. The following table summarizes key quantitative parameters from radioligand binding and uptake inhibition studies.

ParameterValueSpecies/SystemRadioligand/SubstrateReference
Ki (nM) 250Rat Brain[3H]Paroxetine[4]
IC50 (nM) 110 (synaptosomes)Rat[3H]5-HT[5]
IC50 (µM) 52HEK-293 cells expressing hSERT5-HT[1][6]
Bmax (fmol/mg protein) No significant long-term changeRat Brain[125I]RTI-55[7]
Kd (nM) No significant long-term changeRat Brain[125I]RTI-55[7]

Note: The term 3,4-DMMA is not commonly used in the scientific literature; the vast majority of research refers to the compound as 3,4-MDMA or MDMA. The data presented here corresponds to MDMA.

Experimental Protocols

Radioligand Binding Assay for SERT

This protocol is adapted from studies assessing the binding affinity of compounds to the serotonin transporter.[4][8]

Objective: To determine the binding affinity (Ki) of MDMA for the serotonin transporter using a competitive binding assay with a radiolabeled ligand such as [3H]citalopram or [3H]paroxetine.

Materials:

  • Rat brain tissue (e.g., hippocampus, frontal cortex) or cells expressing SERT

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligand (e.g., [3H]citalopram)

  • Unlabeled MDMA hydrochloride

  • Non-specific binding control (e.g., 100 nM paroxetine)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled MDMA.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the MDMA concentration. Determine the IC50 value (the concentration of MDMA that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[9]

Synaptosome Preparation and Serotonin Release Assay

This protocol is a generalized procedure based on methodologies for preparing synaptosomes and measuring neurotransmitter release.[10][11][12]

Objective: To measure MDMA-induced serotonin release from isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum, hippocampus)

  • Sucrose (B13894) homogenization buffer (e.g., 0.32 M sucrose with protease inhibitors)

  • Perfusion buffer (e.g., Krebs-Ringer buffer)

  • MDMA hydrochloride

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold sucrose buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 15,000 x g) to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation to wash the synaptosomes.

    • The final pellet containing the synaptosomes is resuspended in the perfusion buffer.

  • Serotonin Release Assay:

    • Aliquot the synaptosome suspension into microcentrifuge tubes.

    • Pre-incubate the synaptosomes at 37°C for a short period to allow them to equilibrate.

    • Add MDMA at various concentrations to the synaptosome suspensions.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

    • Terminate the release by rapid centrifugation at 4°C to pellet the synaptosomes.

    • Collect the supernatant, which contains the released serotonin.

  • Quantification of Serotonin:

    • Analyze the serotonin content in the supernatant using HPLC with electrochemical detection.

    • Quantify the amount of serotonin released relative to the total serotonin content in the synaptosomes (determined by lysing a parallel set of synaptosomes).

In Vivo Microdialysis

This protocol provides a general framework for in vivo microdialysis experiments to measure extracellular serotonin levels in the brain of awake, freely moving animals following MDMA administration.[13][14][15]

Objective: To measure real-time changes in extracellular serotonin concentrations in specific brain regions in response to systemic MDMA administration.

Materials:

  • Live rat or mouse

  • Stereotaxic apparatus

  • Microdialysis probe

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • MDMA hydrochloride

  • Fraction collector

  • HPLC system with electrochemical detection

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Allow the animal to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

  • MDMA Administration: Administer MDMA systemically (e.g., via intraperitoneal injection).

  • Post-Injection Sample Collection: Continue to collect dialysate samples at regular intervals for several hours following MDMA administration.

  • Serotonin Analysis: Analyze the concentration of serotonin in the collected dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-injection serotonin levels as a percentage of the baseline levels and plot the data over time to visualize the time course of MDMA-induced serotonin release.

Signaling Pathways and Experimental Workflows

MDMA-Induced PKC-Dependent SERT Regulation

MDMA has been shown to induce the internalization of SERT from the plasma membrane, a process that is dependent on the activation of Protein Kinase C (PKC).[1][6] This signaling cascade leads to the phosphorylation of SERT, marking it for trafficking to intracellular compartments.[16]

MDMA_SERT_PKC_Pathway MDMA MDMA SERT SERT MDMA->SERT Binds to & is a substrate for PKC_activation PKC Activation MDMA->PKC_activation Induces Serotonin_Uptake_Inhibition Serotonin Uptake Inhibition SERT->Serotonin_Uptake_Inhibition Serotonin_Release Serotonin Release SERT->Serotonin_Release SERT_phosphorylation SERT Phosphorylation PKC_activation->SERT_phosphorylation SERT_internalization SERT Internalization SERT_phosphorylation->SERT_internalization

Caption: MDMA-induced PKC-dependent regulation of SERT.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in performing a radioligand binding assay to determine the affinity of MDMA for SERT.

Radioligand_Binding_Workflow start Start tissue_prep Tissue Homogenization & Membrane Preparation start->tissue_prep assay_setup Assay Setup: Membranes + Radioligand + MDMA tissue_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: IC50 & Ki Calculation counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for In Vivo Microdialysis

This diagram outlines the procedural flow of an in vivo microdialysis experiment to measure MDMA's effect on extracellular serotonin.

Microdialysis_Workflow start Start surgery Surgical Implantation of Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion baseline Baseline Sample Collection probe_insertion->baseline mdma_admin MDMA Administration baseline->mdma_admin post_admin_collection Post-Administration Sample Collection mdma_admin->post_admin_collection hplc_analysis HPLC Analysis of Dialysates post_admin_collection->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

The interaction between 3,4-methylenedioxymethamphetamine and the serotonin transporter is a multifaceted process that is fundamental to the drug's pharmacological profile. As detailed in this guide, MDMA acts as a high-affinity ligand for SERT, competitively inhibiting serotonin reuptake and inducing transporter-mediated serotonin release. The quantitative data, experimental protocols, and pathway visualizations provided herein offer a detailed framework for understanding and investigating this critical molecular interaction. Further research into the downstream signaling events and the long-term consequences of MDMA-induced alterations in SERT function will continue to be a vital area of study in neuropharmacology and drug development.

References

Methodological & Application

HPLC Analysis of 3,4-Dimethoxymethamphetamine (3,4-DMMA) Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is adapted from a validated protocol for the closely related compound, 3,4-Methylenedioxymethamphetamine (MDMA), and is suitable for routine analysis in research and quality control settings.

Application Note

Introduction

3,4-Dimethoxymethamphetamine (3,4-DMMA) is a lesser-known analog of the psychoactive substance 3,4-Methylenedioxymethamphetamine (MDMA). As interest in the pharmacological and toxicological profiles of amphetamine analogs continues to grow, robust and reliable analytical methods for their identification and quantification are crucial. This application note details an isocratic reversed-phase HPLC method with UV detection for the determination of 3,4-DMMA hydrochloride. The methodology is straightforward, demonstrating good selectivity and providing a basis for method validation in individual laboratories.

Chromatographic Principle

The method utilizes a reversed-phase C18 column to separate 3,4-DMMA from potential impurities and excipients. The mobile phase consists of an acidic phosphate (B84403) buffer and acetonitrile, which allows for the efficient elution and sharp peak shape of the basic analyte. An isocratic elution is employed for its simplicity and robustness, making it ideal for high-throughput analysis. Detection is performed using a UV detector, leveraging the chromophoric nature of the 3,4-DMMA molecule.

Expected Performance

While this method has been adapted from a validated MDMA protocol, similar performance characteristics are anticipated for 3,4-DMMA due to the structural similarities between the two compounds. The method is expected to exhibit excellent linearity over a relevant concentration range, with good precision and accuracy. The limit of detection (LOD) and limit of quantification (LOQ) are expected to be sufficiently low for the analysis of bulk drug substances and formulated products.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., Chromspher B, 250 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Reagents:

    • This compound reference standard

    • Potassium dihydrogen phosphate (KH2PO4), analytical grade

    • Orthophosphoric acid (H3PO4), analytical grade

    • Acetonitrile, HPLC grade

    • Water, HPLC grade or deionized

  • Glassware and Equipment: Volumetric flasks, pipettes, analytical balance, pH meter, sonicator, and 0.45 µm syringe filters.

2. Preparation of Solutions

  • Mobile Phase (Potassium Phosphate Buffer (pH 3.2) : Acetonitrile, 90:10 v/v):

    • Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 25 mM solution.

    • Adjust the pH of the buffer to 3.2 with orthophosphoric acid.

    • Mix 900 mL of the prepared buffer with 100 mL of acetonitrile.

    • Degas the mobile phase using a sonicator or vacuum filtration before use.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve the standard in the mobile phase in a 100 mL volumetric flask and bring to volume.

    • This stock solution can be further diluted to prepare calibration standards.

  • Sample Preparation:

    • For bulk powder, accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

    • For formulated products (e.g., tablets), grind the tablets to a fine powder. Weigh a portion of the powder equivalent to a single dose and dissolve it in a known volume of mobile phase.

    • Sonicate the sample solution for 15 minutes to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.2) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25 °C
Detection UV at 210 nm
Run Time Approximately 10-15 minutes

Data Presentation

The following table summarizes the expected quantitative data for the adapted HPLC method, based on the performance of the original validated method for MDMA.[1][2]

ParameterExpected Value
Linearity Range 1.4 - 111 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2.7% (for intra- and inter-day)
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL
Retention Time To be determined (expected around 5-10 min)

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Buffer:ACN 90:10) HPLC_System HPLC System Setup MobilePhase->HPLC_System Standard Prepare Standard Stock Solution Injection Inject Sample/Standard (20 µL) Standard->Injection Sample Prepare Sample Solution Sample->Injection HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Study of 3,4-DMMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive experimental framework for the pharmacological characterization of 3,4-Dimethoxy-N-methylamphetamine (3,4-DMMA) hydrochloride, a research chemical of the phenethylamine (B48288) and amphetamine classes.[1][2] As an analog of 3,4-Methylenedioxymethamphetamine (MDMA), understanding its interaction with monoamine transporters and subsequent downstream signaling is critical for elucidating its potential psychoactive effects and mechanism of action.[2][3] This document outlines detailed protocols for in vitro receptor binding and functional uptake assays, signaling pathway analysis, and an initial in vivo behavioral assessment. Data are presented in a standardized format to facilitate comparison and interpretation. The target audience includes researchers in pharmacology, neuroscience, and drug development.

Introduction and Research Objectives

3,4-DMMA is a substituted amphetamine whose pharmacological profile is not extensively documented in peer-reviewed literature.[1] Structurally related compounds, such as MDMA, are known to interact with monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), acting as releasing agents and reuptake inhibitors.[4][5][6][7] Furthermore, many amphetamines engage the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor (GPCR), which modulates the activity of monoamine transporters.[8][9][10][11]

The primary objectives of the described experimental design are:

  • To determine the binding affinity of 3,4-DMMA at human SERT, DAT, and NET.

  • To quantify the functional potency of 3,4-DMMA as an inhibitor of monoamine uptake.

  • To investigate the engagement and activation of the TAAR1 signaling pathway.

  • To assess the compound's effect on locomotor activity in a rodent model as a preliminary measure of its central stimulant properties.

Data Presentation: Quantitative Summary

The following tables summarize hypothetical, yet representative, data for 3,4-DMMA hydrochloride compared to the well-characterized compound, MDMA. This data structure is recommended for presenting experimental findings.

Table 1: Monoamine Transporter Binding Affinities (Kᵢ, nM)

Compound DAT NET SERT
MDMA 1,500 250 450
3,4-DMMA HCl 2,200 480 950

Lower Kᵢ values indicate higher binding affinity.

Table 2: Monoamine Uptake Inhibition (IC₅₀, nM)

Compound Dopamine Uptake Norepinephrine Uptake Serotonin Uptake
MDMA 770 420 6,800
3,4-DMMA HCl 1,150 610 8,200

IC₅₀ values represent the concentration required to inhibit 50% of monoamine uptake.[12]

Table 3: TAAR1 Functional Activity (cAMP Assay)

Compound EC₅₀ (nM) Eₘₐₓ (% of Isoproterenol)
MDMA 120 85%
3,4-DMMA HCl 250 78%

EC₅₀ is the concentration for 50% of maximal response; Eₘₐₓ is the maximum response.

Table 4: In Vivo Locomotor Activity (Mice)

Treatment Dose (mg/kg, i.p.) Total Distance Traveled (m, 60 min)
Vehicle (Saline) - 150 ± 25
3,4-DMMA HCl 1.0 275 ± 40
3,4-DMMA HCl 3.0 550 ± 65
3,4-DMMA HCl 10.0 480 ± 55

Data presented as Mean ± SEM.

Experimental Protocols

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Kᵢ) of 3,4-DMMA at DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.[13]

  • Cell membrane preparations from these cells.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding competitors: GBR 12909 (DAT), Desipramine (NET), Fluoxetine (SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and fluid.

Methodology:

  • Preparation: Thaw cell membrane preparations on ice. Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, combine membrane homogenates (10-20 µg protein), a fixed concentration of the appropriate radioligand (at its K₋ value), and varying concentrations of 3,4-DMMA or the reference compound.

  • Total and Non-specific Binding: For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of the respective competitor (e.g., 10 µM GBR 12909).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash plates 3 times with ice-cold assay buffer.[13]

  • Quantification: Allow filters to dry, add scintillation fluid to each well, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value using non-linear regression (log[inhibitor] vs. response). Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the radioligand concentration and K₋ is its dissociation constant.

Protocol 2: In Vitro Monoamine Uptake Inhibition Assays

Objective: To measure the functional potency (IC₅₀) of 3,4-DMMA to inhibit the uptake of dopamine, norepinephrine, and serotonin.

Materials:

  • HEK293 cells expressing hDAT, hNET, or hSERT, plated in 96-well plates.[14]

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Krebs-Phosphate Buffer (pH 7.4).[15]

  • Reference inhibitors (e.g., Cocaine, Desipramine, Fluoxetine).

Methodology:

  • Cell Culture: Plate cells at an appropriate density (e.g., 50,000 cells/well) 24-48 hours prior to the assay.[14]

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubation: Wash cells with buffer and pre-incubate with varying concentrations of 3,4-DMMA or reference inhibitor for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate (e.g., 5 nM [³H]dopamine) to each well to initiate the uptake reaction.[15]

  • Incubation: Incubate for a short, defined period (e.g., 10 minutes) at 37°C. This timing is critical for measuring the initial rate of uptake.[14]

  • Termination: Rapidly terminate uptake by washing cells twice with ice-cold buffer.[14]

  • Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Determine non-specific uptake from wells containing a known inhibitor. Calculate the specific uptake and plot the percent inhibition against the log concentration of 3,4-DMMA to determine the IC₅₀ value via non-linear regression.

Protocol 3: TAAR1 Signaling Assay (cAMP Accumulation)

Objective: To assess the agonist activity of 3,4-DMMA at the TAAR1 receptor. Amphetamines can activate TAAR1, which couples to Gₛ α-subunits to increase cAMP production.[8][9]

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • cAMP assay kit (e.g., HTRF, LANCE, or similar).

  • Isoproterenol (a full β-adrenergic agonist, used as a positive control).

  • Stimulation buffer.

Methodology:

  • Cell Plating: Seed TAAR1-expressing HEK293 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Remove culture medium and add stimulation buffer containing various concentrations of 3,4-DMMA, isoproterenol, or vehicle.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the log concentration of 3,4-DMMA. Calculate the EC₅₀ and Eₘₐₓ values using a sigmoidal dose-response model.

Protocol 4: In Vivo Locomotor Activity Assay

Objective: To evaluate the effect of 3,4-DMMA on spontaneous locomotor activity in mice, a common indicator of central stimulant properties.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Open field arenas (e.g., 40x40 cm) equipped with automated infrared beam tracking systems.

  • This compound dissolved in sterile 0.9% saline.

  • Vehicle control (0.9% saline).

Methodology:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each mouse individually into the center of an open field arena and allow it to habituate for 30 minutes.

  • Administration: After habituation, remove the mice, administer either vehicle or a specific dose of 3,4-DMMA (e.g., 1, 3, 10 mg/kg) via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately return the mice to the same arenas and record locomotor activity (total distance traveled, rearing, etc.) for 60-90 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a total cumulative value. Use ANOVA followed by post-hoc tests to compare dose groups to the vehicle control group.

Mandatory Visualizations

G cluster_0 cluster_1 DMMA 3,4-DMMA DAT DAT / NET / SERT DMMA->DAT Enters Neuron & Inhibits Reuptake TAAR1 Intracellular TAAR1 DMMA->TAAR1 Binds & Activates Gs Gαs TAAR1->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA DAT_Phos Transporter Phosphorylation PKA->DAT_Phos Induces DAT_Phos->DAT Modulates (Efflux/Internalization)

Caption: Proposed signaling pathway of 3,4-DMMA.

G start Compound (3,4-DMMA HCl) binding Step 1: Radioligand Binding (Affinity @ DAT/NET/SERT) start->binding uptake Step 2: Functional Uptake (Potency @ DAT/NET/SERT) binding->uptake Hits from binding proceed to functional signaling Step 3: TAAR1 Signaling (cAMP Assay) uptake->signaling Characterize mechanism invivo Step 4: In Vivo Behavioral Screen (Locomotor Activity) signaling->invivo Assess in vivo relevance analysis Data Analysis & Pharmacological Profile invivo->analysis

Caption: High-level experimental workflow.

G A High Binding Affinity (Low Ki) B High Functional Potency (Low IC50 / EC50) A->B Often Correlates With C Significant Behavioral Effect (e.g., Hyperlocomotion) B->C Predicts Potential For D Low Binding Affinity (High Ki) E Low Functional Potency (High IC50 / EC50) D->E Often Correlates With F No Significant Behavioral Effect E->F Predicts Lack Of

Caption: Logical relationship in pharmacological screening.

References

Application Notes and Protocols for 3,4-DMMA Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride is a structural analog of the psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA).[1][2] As a member of the phenethylamine (B48288) and amphetamine chemical classes, 3,4-DMMA serves as a valuable research tool in neuroscience for investigating the structure-activity relationships of monoamine transporter inhibitors.[2][3] Its primary mechanism of action involves the inhibition of norepinephrine (B1679862) and serotonin (B10506) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters.[2] Notably, 3,4-DMMA is significantly less potent than its counterpart, MDMA, making it a useful comparative compound for elucidating the molecular determinants of transporter binding and function.[2][3]

These application notes provide an overview of the characteristics of 3,4-DMMA hydrochloride, its mechanism of action, and detailed protocols for its use in key neuroscience research applications.

Chemical and Physical Properties

PropertyValue
Formal Name 3,4-dimethoxy-N,α-dimethyl-benzeneethanamine, monohydrochloride
CAS Number 70932-18-2
Molecular Formula C₁₂H₁₉NO₂ • HCl
Formula Weight 245.7 g/mol
Purity ≥97%
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml

Source: Cayman Chemical[3]

Mechanism of Action

This compound functions as a monoamine transporter inhibitor.[2] It exhibits inhibitory activity at both the norepinephrine transporter (NET) and the serotonin transporter (SERT), thereby blocking the reuptake of norepinephrine and serotonin from the synaptic cleft.[2][3] This leads to an accumulation of these neurotransmitters in the synapse, enhancing noradrenergic and serotonergic signaling.

Quantitative Data: Comparative Potency

The following table summarizes the in vitro inhibitory potencies of 3,4-DMMA and MDMA at the norepinephrine and serotonin transporters.

CompoundTransporterKᵢ (μM)IC₅₀ (μM)
3,4-DMMA NET 22.8 253.4
SERT 7.7 108
MDMA NET 0.6 6.6
SERT 2.5 34.8

Source: Montgomery et al., 2007, as cited by Cayman Chemical[3]

The data clearly indicates that 3,4-DMMA is substantially less potent than MDMA at both transporters.[3]

Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (NE, 5-HT) NE_5HT_cyto Cytosolic NE & 5-HT vesicle->NE_5HT_cyto Release NET NET NE_5HT_cyto->NET Reuptake SERT SERT NE_5HT_cyto->SERT Reuptake NE_synapse ↑ NE HT_synapse ↑ 5-HT NET->NE_synapse SERT->HT_synapse DMMA 3,4-DMMA DMMA->NET Inhibits DMMA->SERT Inhibits AR Adrenergic Receptors NE_synapse->AR Binds HTR Serotonin Receptors HT_synapse->HTR Binds response Postsynaptic Response AR->response HTR->response

Caption: Mechanism of 3,4-DMMA action at the synapse.

Safety and Handling

Caution: this compound is a research chemical. Appropriate safety precautions should be taken at all times. The following recommendations are based on safety data for the related compound, 3,4-MDMA hydrochloride, and should be adapted as necessary.

  • Personal Protective Equipment (PPE): Wear a NIOSH-approved respirator, chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.[4] Handle in a well-ventilated area, preferably a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C.[5]

  • First Aid:

    • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[4]

    • If on Skin: Immediately wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4]

    • If in Eyes: Rinse cautiously with water for several minutes.[4]

    • If Swallowed: Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.

Experimental Protocols

The following are generalized protocols adapted from methodologies used for MDMA and other monoamine transporter inhibitors. Researchers should optimize concentrations and incubation times for 3,4-DMMA based on its lower potency.

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay

This protocol details a method to determine the IC₅₀ value of 3,4-DMMA at the norepinephrine transporter (NET) and serotonin transporter (SERT) using radioligand uptake inhibition assays in cultured cells.

Materials:

  • HEK293 cells stably transfected with human NET or SERT.[6]

  • Culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]Norepinephrine and [³H]Serotonin (5-HT).

  • Desipramine (B1205290) (for NET non-specific uptake control).

  • Fluoxetine (B1211875) (for SERT non-specific uptake control).

  • This compound stock solution (in DMSO or PBS).

  • Scintillation fluid and vials.

  • Microplate scintillation counter.

  • 96-well cell culture plates.

Workflow Diagram:

G start Start plate_cells Plate NET or SERT-expressing HEK293 cells in 96-well plates start->plate_cells wash_cells Wash cells with KRH buffer plate_cells->wash_cells preincubate Pre-incubate with varying concentrations of 3,4-DMMA wash_cells->preincubate add_radioligand Add [³H]NE or [³H]5-HT preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake with ice-cold KRH buffer washes incubate->terminate lyse_cells Lyse cells terminate->lyse_cells scintillation Add scintillation fluid and count radioactivity lyse_cells->scintillation analyze Analyze data and calculate IC₅₀ scintillation->analyze end End analyze->end

Caption: Workflow for in vitro monoamine transporter inhibition assay.

Procedure:

  • Cell Culture: Plate NET- or SERT-expressing HEK293 cells in 96-well plates and grow to ~90% confluency.[6]

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with KRH buffer.

  • Pre-incubation: Add 100 µL of KRH buffer containing varying concentrations of this compound to each well. For determining non-specific uptake, use a high concentration of a known inhibitor (e.g., desipramine for NET, fluoxetine for SERT). For total uptake, add buffer only. Pre-incubate for 15-20 minutes at 37°C.

  • Radioligand Addition: Add 100 µL of KRH buffer containing [³H]Norepinephrine or [³H]Serotonin to achieve a final concentration in the low nanomolar range.

  • Incubation: Incubate the plate for 10-15 minutes at 37°C.

  • Termination of Uptake: Rapidly terminate the assay by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and shaking for 5 minutes.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of 3,4-DMMA.

    • Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release

This protocol describes the use of in vivo microdialysis to measure extracellular levels of norepinephrine and serotonin in a specific brain region (e.g., prefrontal cortex or striatum) of an anesthetized or freely moving rat following systemic administration of this compound.[7][8]

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane length).

  • Syringe pump and liquid swivel (for freely moving animals).

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for injection (dissolved in sterile saline).

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ED).[7]

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable neurotransmitter levels.

  • Drug Administration:

    • Administer this compound systemically (e.g., via intraperitoneal injection). Dosing should be determined based on preliminary studies, considering the compound's lower potency compared to MDMA.

  • Sample Collection:

    • Continue to collect dialysate samples in a fraction collector at regular intervals (e.g., every 20 minutes) for at least 3-4 hours post-injection.

  • Sample Analysis:

    • Analyze the collected dialysate samples for norepinephrine and serotonin concentrations using an HPLC-ED system.[7]

  • Data Analysis:

    • Quantify the neurotransmitter concentrations in each sample.

    • Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration.

    • Plot the percent change in neurotransmitter levels over time.

Disclaimer: this compound is intended for research and forensic applications only.[3] It is crucial to check the legal and regulatory status of this compound before ordering or conducting research. All experiments should be performed in accordance with institutional and governmental guidelines for the use of research chemicals and laboratory animals.

References

Application Notes and Protocols for Cell Culture Experiments with 3,4-DMMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell culture experiments with 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride. As a structural analog of 3,4-methylenedioxymethamphetamine (MDMA), 3,4-DMMA is a valuable research chemical for investigating monoamine transporter inhibition and its downstream cellular effects.[1][2][3] The following protocols and data serve as a foundational resource for studying the effects of 3,4-DMMA hydrochloride on cell viability, apoptosis, and cell cycle progression.

While specific data for 3,4-DMMA is limited, the experimental design and expected outcomes are largely extrapolated from research on its close analog, MDMA.[4][5][6] 3,4-DMMA is understood to be a less potent inhibitor of both serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters compared to MDMA, which should be taken into consideration when designing dose-response experiments.[1]

Mechanism of Action and Cellular Effects

This compound functions as a monoamine transporter inhibitor, primarily targeting the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] By blocking the reuptake of norepinephrine and serotonin, it leads to an accumulation of these neurotransmitters in the synaptic cleft.[1] In cell culture models, particularly those expressing these transporters such as neuronal cell lines or primary neurons, this activity can trigger a cascade of intracellular signaling events.

Studies on the closely related compound MDMA have demonstrated a range of cellular effects that may be relevant for investigations with 3,4-DMMA, including:

  • Induction of Apoptosis: MDMA has been shown to induce programmed cell death in various cell types, including hepatocytes and neuronal cells.[4][7] This is often associated with the release of cytochrome c from mitochondria and the activation of caspases.[4]

  • Generation of Oxidative Stress: A key factor in MDMA-induced toxicity is the production of reactive oxygen species (ROS), which can lead to cellular damage.[5][6] However, some evidence suggests that the toxicity of 3,4-DMMA may not be directly linked to oxidative stress.[1]

  • Alterations in Cell Cycle: Amphetamine derivatives can influence cell proliferation and cell cycle progression.[8][9][10]

  • Inflammatory Response: MDMA can induce inflammatory responses, including the activation of microglia and the release of pro-inflammatory cytokines.[11][12]

Data Presentation: Expected Quantitative Effects of this compound

The following tables present hypothetical, yet expected, quantitative data based on the known effects of MDMA. These tables are intended to serve as a guide for data presentation and to illustrate the potential dose-dependent effects of this compound.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
1095.3 ± 4.8
5082.1 ± 6.1
10065.7 ± 5.5
25048.9 ± 4.9
50031.4 ± 3.8

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Concentration (µM)Early Apoptotic Cells (%) (Mean ± SD)Late Apoptotic/Necrotic Cells (%) (Mean ± SD)
0 (Control)2.1 ± 0.51.5 ± 0.3
508.7 ± 1.23.2 ± 0.6
10015.4 ± 2.16.8 ± 1.1
25028.9 ± 3.514.7 ± 2.4

Table 3: Cell Cycle Analysis of Cells Treated with this compound

Concentration (µM)G0/G1 Phase (%) (Mean ± SD)S Phase (%) (Mean ± SD)G2/M Phase (%) (Mean ± SD)
0 (Control)55.2 ± 3.130.5 ± 2.514.3 ± 1.9
10068.9 ± 4.220.1 ± 2.811.0 ± 1.5
25075.4 ± 5.015.3 ± 2.19.3 ± 1.3

Experimental Protocols

The following are detailed protocols for assessing the cellular effects of this compound. These are general protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and metabolic activity of cultured cells.

Materials:

  • This compound stock solution (e.g., 10 mM in sterile DMSO or PBS)

  • Selected cell line (e.g., SH-SY5Y, PC12, or primary neuronal cultures)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis by this compound.

Materials:

  • This compound

  • Selected cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability protocol.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Staining: Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Selected cell line

  • 6-well cell culture plates

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.

  • Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Cell Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

G Putative Signaling Pathway of this compound-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion 3_4_DMMA 3,4-DMMA Hydrochloride SERT_NET SERT / NET 3_4_DMMA->SERT_NET Inhibition ROS Increased ROS (Potential) SERT_NET->ROS Downstream Effect Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Bcl2 Bcl-2 (Inhibited) Bcl2->Mito Inhibits Cyto_c Cytochrome c Release Caspase9 Caspase-9 (Activated) Cyto_c->Caspase9 Caspase3 Caspase-3 (Activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito->Bax Mito->Cyto_c

Caption: Putative signaling pathway for this compound-induced apoptosis.

G Experimental Workflow for Cellular Assays cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Seed_Cells Seed Cells in Multi-well Plates Incubate_24h Incubate 24h (Attachment) Seed_Cells->Incubate_24h Treat_Cells Treat Cells with 3,4-DMMA HCl Incubate_24h->Treat_Cells Prepare_DMMA Prepare Serial Dilutions of 3,4-DMMA HCl Prepare_DMMA->Treat_Cells Incubate_Time Incubate for 24/48/72h Treat_Cells->Incubate_Time Viability Cell Viability (MTT Assay) Incubate_Time->Viability Apoptosis Apoptosis (Annexin V/PI) Incubate_Time->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Incubate_Time->Cell_Cycle Readout Plate Reader / Flow Cytometer Viability->Readout Apoptosis->Readout Cell_Cycle->Readout Quantify Quantify Results & Statistical Analysis Readout->Quantify

References

Animal Models for 3,4-DMMA Hydrochloride Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on research conducted on 3,4-methylenedioxymethamphetamine (MDMA), a close structural analog of 3,4-dimethylmethamphetamine (3,4-DMMA). Due to the limited specific research on 3,4-DMMA hydrochloride, the protocols and models described for MDMA are presented as a foundational guide. Researchers should adapt these methodologies based on the specific pharmacological and toxicological profile of this compound.

Introduction

The study of novel psychoactive substances like this compound necessitates robust and well-characterized animal models to elucidate their behavioral, neurochemical, and toxicological effects. This document provides a comprehensive overview of established animal models and experimental protocols primarily developed for MDMA research, which can be adapted for investigating this compound. The provided methodologies cover a range of applications, from assessing acute behavioral changes to evaluating long-term neurotoxic consequences.

Data Presentation: Summary of Animal Models and Effects

The following tables summarize key quantitative and qualitative findings from studies utilizing animal models to investigate the effects of MDMA. These data provide a comparative overview of different experimental paradigms.

Table 1: Behavioral Effects of MDMA in Rodent Models

Behavioral Test Animal Model MDMA Dose Range (mg/kg) Administration Route Key Findings Reference
Light-Dark BoxMale OF.1 Mice1, 8, 15i.p.Anxiogenic-like effects; significant reduction in exploratory activity at 8 and 15 mg/kg.[1][1]
Agonistic EncountersMale Mice0.5 - 20i.p.Dose-dependent reduction in aggression and social investigation; increase in avoidance and defense behaviors.[2][2]
Forced Swimming TestFlinders Sensitive Line (FSL) Rats5, 10Not SpecifiedAcute administration of 10 mg/kg had a dose-dependent antidepressant-like effect.[3][4][3][4]
Locomotor ActivityMale Mice10Not SpecifiedA single 10 mg/kg dose was sufficient to induce sensitized motor activity.[5][5]
Empathy-like BehaviorMice7.5i.p.Robustly enhances the social transfer of pain and analgesia.[6][6]
Path Integration & Spatial MemoryAdult Rats15s.c.Deficits in path integration and spatial reference memory.[7][7]

Table 2: Neurochemical and Physiological Effects of MDMA in Rodent Models

Parameter Animal Model MDMA Dose (mg/kg) Administration Route Key Findings Reference
Serotonin (B10506) (5-HT) LevelsRats10 - 20i.p. or s.c.Long-term depletion of forebrain 5-HT.[8][9][8][9]
Dopamine (B1211576) (DA) LevelsMiceNot SpecifiedNot SpecifiedPronounced dopaminergic depletions.[10][10]
5-HT & DA Levels (Striatum)Rats & Mice20 (Rats), 60 (Mice)Oral40% decrease in striatal 5-HT in rats; 40% decrease in striatal DA in mice.[11][11]
Body TemperatureDark Agouti Rats12.5i.p.Acute hyperthermia and long-term impairment in thermoregulation.[12][12]
NeurotoxicityNeonatal Rats (6 days old)60Not SpecifiedSignificantly enhanced neuronal death in various brain regions.[13][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Assessment of Anxiety-like Behavior in the Light-Dark Box

Objective: To evaluate the anxiogenic or anxiolytic effects of a substance.

Animal Model: Male albino mice (e.g., OF.1 strain).[1]

Materials:

  • Light-dark box apparatus.

  • This compound dissolved in saline.

  • Saline solution (vehicle control).

  • Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Administer this compound (e.g., 1, 8, and 15 mg/kg, i.p.) or saline to different groups of mice.[1]

  • Place the mouse in the center of the light compartment 30 minutes after the injection.[1]

  • Allow the mouse to explore the apparatus for 5 minutes.[1]

  • Record the following parameters:

    • Time spent in the light and dark compartments.

    • Number of transitions between the two compartments.

    • Latency to enter the dark compartment.

    • Number of exploratory rearings in each compartment.

    • Locomotor activity in the light compartment.[1]

  • Clean the apparatus thoroughly between each trial.

Protocol 2: Evaluation of Aggressive Behavior in Agonistic Encounters

Objective: To assess the effect of a substance on aggression and social behavior.

Animal Model: Individually housed male mice.[2]

Materials:

  • Standard opponent mice (rendered anosmic).

  • This compound dissolved in saline.

  • Saline solution (vehicle control).

  • Video recording equipment.

Procedure:

  • House male mice individually for a period to elicit agonistic behavior.

  • Administer this compound (e.g., 0.5-20 mg/kg, i.p.) or saline.[2]

  • 30 minutes post-injection, introduce an anosmic "standard opponent" into the resident mouse's cage.[2]

  • Videotape the encounters for a set duration.

  • Analyze the videos using an ethologically based analysis to score behaviors such as:

    • Threat and attack behaviors.

    • Social investigation.

    • Avoidance/flee behaviors.

    • Defense/submission behaviors.[2]

Protocol 3: Assessment of Depressant-like Behavior in the Forced Swimming Test

Objective: To evaluate the potential antidepressant-like effects of a substance.

Animal Model: Flinders Sensitive Line (FSL) rats (a genetic model of depression) and Sprague-Dawley rats (control).[3][4]

Materials:

  • A cylindrical container filled with water.

  • This compound dissolved in saline.

  • Saline solution (vehicle control).

Procedure:

  • Administer this compound (e.g., 5 and 10 mg/kg) or saline. The effects of both acute and repeated administration can be assessed.[3][4]

  • Place the rat in the water-filled cylinder.

  • Record the duration of immobility during the test session.

  • Compare the immobility time between the treated and control groups. A decrease in immobility is indicative of an antidepressant-like effect.[3][4]

Protocol 4: Evaluation of Neurotoxicity through Monoamine Depletion

Objective: To determine the long-term neurotoxic effects of a substance on monoaminergic systems.

Animal Model: Rats or mice.

Materials:

  • This compound dissolved in saline.

  • Saline solution (vehicle control).

  • Equipment for euthanasia and brain tissue collection.

  • High-performance liquid chromatography (HPLC) system for neurochemical analysis.

Procedure:

  • Administer a neurotoxic dose regimen of this compound (e.g., 10-20 mg/kg in rats, single or repeated doses).[8][9]

  • After a washout period (e.g., 1 week or longer), euthanize the animals.[11]

  • Dissect specific brain regions of interest (e.g., striatum, frontal cortex, hippocampus).[8]

  • Analyze the tissue for levels of serotonin (5-HT), dopamine (DA), and their metabolites using HPLC.[11]

  • Significant reductions in these monoamines compared to the control group indicate potential neurotoxicity.[11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of MDMA and a typical experimental workflow for its study. These can serve as a basis for understanding the potential pathways affected by this compound.

MDMA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMA 3,4-DMMA / MDMA SERT SERT MDMA->SERT Inhibits Reuptake & Reverses Flux DAT DAT MDMA->DAT Inhibits Reuptake & Reverses Flux NET NET MDMA->NET Inhibits Reuptake & Reverses Flux VMAT2 VMAT2 MDMA->VMAT2 Inhibits Increased_5HT Increased Extracellular 5-HT SERT->Increased_5HT Increased_DA Increased Extracellular DA DAT->Increased_DA Serotonin_vesicle 5-HT Vesicle VMAT2->Serotonin_vesicle Packages 5-HT Dopamine_vesicle DA Vesicle VMAT2->Dopamine_vesicle Packages DA HTR 5-HT Receptors Increased_5HT->HTR DR DA Receptors Increased_DA->DR Behavioral_Effects Behavioral & Physiological Effects HTR->Behavioral_Effects DR->Behavioral_Effects

Caption: Proposed mechanism of action of MDMA/3,4-DMMA.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Collection & Analysis Animal_Model Select Animal Model (Rat/Mouse Strain) Drug_Prep Prepare 3,4-DMMA HCl & Vehicle Solutions Animal_Model->Drug_Prep Behavioral_Paradigm Choose Behavioral Paradigm (e.g., Light-Dark Box) Drug_Prep->Behavioral_Paradigm Acclimatization Animal Acclimatization Drug_Admin Drug Administration (i.p., s.c., oral) Acclimatization->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing Physiological_Monitoring Physiological Monitoring (e.g., Temperature) Drug_Admin->Physiological_Monitoring Data_Recording Record Behavioral & Physiological Data Behavioral_Testing->Data_Recording Neurochemical_Analysis Euthanasia & Brain Tissue Collection for Neurochemical Analysis (optional) Behavioral_Testing->Neurochemical_Analysis Physiological_Monitoring->Data_Recording Statistical_Analysis Statistical Analysis Data_Recording->Statistical_Analysis Neurochemical_Analysis->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for 3,4-DMMA Hydrochloride Dosing in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 3,4-Dimethylmethcathinone (3,4-DMMA) hydrochloride is a research chemical, and its physiological and toxicological properties are not fully elucidated. All experiments involving this compound must be conducted in accordance with all applicable laws and regulations, and with appropriate ethical oversight. The information provided herein is based on limited available data for 3,4-DMMA and extrapolated from studies on the closely related compound 3,4-methylenedioxymethamphetamine (MDMA). Significant differences in potency, efficacy, and toxicity may exist between these two compounds.

Introduction

3,4-Dimethylmethcathinone (3,4-DMMA) is a synthetic cathinone (B1664624) and a structural analog of mephedrone. In vitro studies have shown that 3,4-DMMA acts as a monoamine transporter substrate, potently inhibiting the reuptake of norepinephrine (B1679862) and serotonin, and to a lesser extent, dopamine.[1] This profile suggests stimulant and potentially empathogenic effects, similar to MDMA. However, there is a significant scarcity of in vivo pharmacological and toxicological data for 3,4-DMMA in animal models.

These application notes provide a summary of the limited available dosing information for 3,4-DMMA in rats and offer detailed experimental protocols extrapolated from extensive research on MDMA. Researchers should use this information as a starting point and conduct thorough dose-finding studies to determine safe and effective dose ranges for their specific experimental paradigms.

Quantitative Data Summary

Due to the limited research on 3,4-DMMA, the following tables include data from a biodistribution study of 3,4-DMMA and pharmacokinetic and behavioral studies of the related compound, MDMA, for comparative purposes.

Table 1: Dosing Information for 3,4-DMMA Hydrochloride in Rats

CompoundRoute of AdministrationDose (mg/kg)Animal ModelKey FindingsReference
3,4-DMMAIntraperitoneal (i.p.)20, 40Wistar ratsUsed for biodistribution studies.[2]

Table 2: Selected Dosing Protocols and Effects of MDMA in Rats for Comparison

Route of AdministrationDose (mg/kg)Animal ModelObserved EffectsReference
Intraperitoneal (i.p.)1 - 3Sprague-Dawley ratsStimulation of prolactin and corticosterone (B1669441) secretion.[3]
Intraperitoneal (i.p.)1.5RatsDiscriminative stimulus effects.[3]
Intraperitoneal (i.p.)2, 10Sprague-Dawley ratsPharmacokinetic studies; 2 mg/kg produced a Cmax of ~200 ng/ml.[4][5]
Intravenous (i.v.)0.3, 1.0Male ratsSelf-administration, indicating reinforcing effects.[3]
Subcutaneous (s.c.)1 - 20Male ratsDose-related increases in blood pressure, heart rate, and locomotor activity.[6]
Subcutaneous (s.c.)15 (4 doses)Sprague-Dawley ratsDeficits in path integration and spatial reference memory.[7]
Oral2, 10Sprague-Dawley ratsPharmacokinetic studies.[4][5]

Experimental Protocols

The following are generalized protocols based on common practices in rodent studies with psychoactive compounds like MDMA. These should be adapted for studies with 3,4-DMMA.

Animal Model
  • Species: Rat

  • Strain: Sprague-Dawley or Wistar are commonly used.

  • Sex: Male rats are frequently used to avoid hormonal cycle variability, but studies in females are also important.

  • Age/Weight: Young adult rats (e.g., 250-350 g) are typical.

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Preparation
  • Compound: this compound.

  • Vehicle: Sterile 0.9% saline is a common vehicle for intraperitoneal, intravenous, and subcutaneous administration. For oral administration, sterile water can be used.

  • Preparation: The desired concentration of this compound should be dissolved in the vehicle. Gentle warming or vortexing may be required to ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.

  • Dosage Calculation: Doses are typically calculated based on the weight of the salt form (hydrochloride) and administered as mg/kg of body weight. The volume of injection is usually kept low (e.g., 1 ml/kg) to minimize discomfort to the animal.

Administration Routes
  • Intraperitoneal (i.p.) Injection: A common route for systemic administration in rats. The injection is given into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Subcutaneous (s.c.) Injection: The injection is administered into the loose skin over the back, between the shoulder blades.

  • Oral Gavage (p.o.): For oral administration, a gavage needle is used to deliver the drug solution directly into the stomach. This requires proper training to avoid injury to the esophagus or trachea.

  • Intravenous (i.v.) Injection: Typically administered into the lateral tail vein. This route provides the most rapid onset of action. It often requires restraining the animal and may necessitate the use of a catheter for repeated dosing.

Suggested In Vivo Assays

Based on the known effects of related compounds, the following assays can be used to characterize the in vivo effects of 3,4-DMMA in rats.

  • Locomotor Activity: Assesses stimulant effects. Rats are placed in an open-field arena equipped with infrared beams to automatically track horizontal and vertical movements.

  • Drug Discrimination: Determines if the subjective effects of 3,4-DMMA are similar to other psychoactive drugs. Rats are trained to press one of two levers to receive a reward depending on whether they received a known drug or vehicle.

  • Microdialysis: Measures extracellular levels of neurotransmitters (dopamine, serotonin, norepinephrine) in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) in awake, freely moving rats.

  • Cardiovascular Monitoring: Telemetry implants can be used to measure changes in heart rate, blood pressure, and body temperature.[6]

  • Behavioral Assays for Anxiety and Social Interaction: Tests such as the elevated plus maze, open field test, and social interaction test can be used to assess anxiolytic/anxiogenic and pro-social effects.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_assay Assays cluster_analysis Analysis animal_acclimation Animal Acclimation drug_prep 3,4-DMMA HCl Solution Preparation dose_admin Dose Administration (i.p., s.c., p.o., i.v.) drug_prep->dose_admin locomotor Locomotor Activity dose_admin->locomotor cardiovascular Cardiovascular Monitoring dose_admin->cardiovascular microdialysis Microdialysis dose_admin->microdialysis behavioral Other Behavioral Tests dose_admin->behavioral data_collection Data Collection locomotor->data_collection cardiovascular->data_collection microdialysis->data_collection behavioral->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: General experimental workflow for in vivo studies of 3,4-DMMA in rats.

Signaling Pathway

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dmma 3,4-DMMA transporter Monoamine Transporter (SERT, NET, DAT) dmma->transporter Inhibits Reuptake monoamine_cyto Cytosolic Monoamines transporter->monoamine_cyto Reverses Flow vesicle Synaptic Vesicle (Monoamines) vesicle->monoamine_cyto Release monoamine_synapse Increased Monoamines (5-HT, NE, DA) monoamine_cyto->monoamine_synapse Release receptor Postsynaptic Receptors monoamine_synapse->receptor Binds downstream Downstream Signaling receptor->downstream

Caption: Proposed mechanism of 3,4-DMMA at the monoamine synapse.

References

Application Notes and Protocols: 3,4-DMMA Hydrochloride for Studying Transporter Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylmethamphetamine (3,4-DMMA) hydrochloride is a structural analog of 3,4-methylenedioxymethamphetamine (MDMA). It serves as a valuable research tool for investigating the kinetics and pharmacological properties of monoamine transporters. As a competitive inhibitor, 3,4-DMMA exhibits differential affinity for the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the dopamine (B1211576) transporter (DAT). Its characterization helps elucidate the structure-activity relationships of substituted amphetamines and their mechanisms of action at these critical regulatory proteins. These application notes provide detailed protocols for studying the interaction of 3,4-DMMA with monoamine transporters using in vitro uptake and release assays, as well as electrophysiological methods.

Data Presentation

The following tables summarize the in vitro potency of 3,4-DMMA at rat monoamine transporters. This data is essential for comparing its activity across the different transporter types and in relation to the parent compound, MDMA.

Table 1: Potency of 3,4-DMMA and MDMA to Inhibit Monoamine Uptake

CompoundTransporterIC50 (μM)Ki (μM)
3,4-DMMA NET253.4 ± 1.2[1]22.8[1]
SERT108.0 ± 1.1[1]7.7[1]
DATNot ReportedNot Reported
MDMA NET6.6 ± 1.1[1]0.6
SERT34.8 ± 1.1[1]2.5
DAT~1.5 - 8.3 ~1.5 - 8.3

*No specific IC50 or Ki value for 3,4-DMMA at the dopamine transporter (DAT) has been reported in the reviewed literature. However, it is characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), suggesting some activity at DAT, albeit significantly less potent than MDMA. **Reported values for MDMA at DAT vary across studies.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol details the methodology to determine the potency of 3,4-DMMA hydrochloride to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters or into synaptosomal preparations.

Materials:

  • HEK293 cells stably transfected with rat or human DAT, SERT, or NET, or freshly prepared rat brain synaptosomes (striatum for DAT, hippocampus for SERT and NET).

  • This compound solutions of varying concentrations.

  • Radiolabeled substrates: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine (NE).

  • Krebs-HEPES buffer (KHB; 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • 96-well cell culture plates or microcentrifuge tubes.

  • Filtration apparatus with glass fiber filters.

  • Reference inhibitors (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).

Procedure:

  • Cell/Synaptosome Preparation:

    • For cell lines, seed cells in 96-well plates and grow to confluence.

    • For synaptosomes, prepare fresh from the appropriate brain region using standard sucrose (B13894) gradient centrifugation methods. Resuspend the final synaptosomal pellet in KHB.

  • Uptake Assay:

    • Wash the cells or resuspend the synaptosomes in KHB.

    • Pre-incubate the cells/synaptosomes with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the respective [³H]monoamine substrate at a concentration close to its Kₘ for the transporter.

    • Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapid filtration over glass fiber filters, followed by several washes with ice-cold KHB to remove unbound radioligand.

    • For non-specific uptake determination, run parallel experiments in the presence of a high concentration of a known selective inhibitor for the respective transporter.

  • Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • Subtract the non-specific uptake from the total uptake to determine the specific uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the concentration of the radiolabeled substrate and Kₘ is its Michaelis-Menten constant.

Monoamine Transporter Release Assay (Superfusion Method)

This protocol outlines a procedure to measure the ability of this compound to induce the release of preloaded radiolabeled monoamines from synaptosomes.

Materials:

  • Freshly prepared rat brain synaptosomes.

  • This compound solutions of varying concentrations.

  • Radiolabeled substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • Krebs-HEPES buffer (KHB).

  • Superfusion system with chambers.

  • Fraction collector.

  • Scintillation vials and scintillation cocktail.

Procedure:

  • Synaptosome Preparation and Loading:

    • Prepare synaptosomes as described in the uptake assay protocol.

    • Load the synaptosomes with the respective [³H]monoamine by incubating them with the radiolabeled substrate for 30 minutes at 37°C.

    • Wash the synaptosomes with KHB to remove excess unbound radioligand.

  • Superfusion and Release:

    • Aliquot the loaded synaptosomes onto filters in the superfusion chambers.

    • Begin superfusion with warm (37°C), oxygenated KHB at a constant flow rate (e.g., 0.5 mL/min).

    • Collect baseline fractions for a set period (e.g., 10 minutes).

    • Switch to a buffer containing a specific concentration of this compound and continue collecting fractions.

    • After the drug exposure period, switch back to the drug-free buffer to observe washout.

    • At the end of the experiment, lyse the synaptosomes on the filter to determine the total remaining radioactivity.

  • Data Analysis:

    • Quantify the radioactivity in each collected fraction and in the lysed synaptosomes using a scintillation counter.

    • Express the release in each fraction as a percentage of the total radioactivity present in the synaptosomes at the beginning of that collection period.

    • Plot the percentage of release over time to visualize the effect of 3,4-DMMA.

    • To determine the EC₅₀ for release, perform experiments with a range of 3,4-DMMA concentrations and plot the peak release against the log concentration of the drug.

Voltage-Clamp Electrophysiology

This protocol describes the use of two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing monoamine transporters to measure this compound-induced currents, which are indicative of transporter-mediated substrate translocation.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired monoamine transporter (DAT, SERT, or NET).

  • This compound solutions of varying concentrations.

  • ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).

  • Two-electrode voltage clamp setup (amplifier, headstages, micromanipulators).

  • Glass microelectrodes filled with 3 M KCl.

  • Perfusion system.

Procedure:

  • Oocyte Preparation and Expression:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat oocytes with collagenase to remove the follicular layer.

    • Inject oocytes with the cRNA for the desired monoamine transporter.

    • Incubate the injected oocytes for 2-7 days at 16-18°C to allow for transporter expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Establish a stable baseline current.

    • Apply this compound at various concentrations to the perfusion solution.

    • Record the resulting inward currents, which reflect the electrogenic transport of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward current induced by each concentration of 3,4-DMMA.

    • Plot the current amplitude against the log concentration of 3,4-DMMA.

    • Fit the data to a Michaelis-Menten or sigmoidal dose-response curve to determine the Kₘ (or EC₅₀) for the induced current.

Visualizations

experimental_workflow Experimental Workflow for Monoamine Uptake Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Transfected Cells or Synaptosomes pre_incubate Pre-incubate cells/synaptosomes with 3,4-DMMA prep_cells->pre_incubate prep_solutions Prepare 3,4-DMMA and Radiolabeled Substrate Solutions prep_solutions->pre_incubate initiate_uptake Initiate uptake with [³H]monoamine pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Terminate uptake by rapid filtration incubate->terminate_uptake scintillation Quantify radioactivity (Scintillation Counting) terminate_uptake->scintillation calculate Calculate % Inhibition scintillation->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC₅₀ and Kᵢ plot->determine_ic50

Monoamine Uptake Inhibition Assay Workflow

mechanism_of_action Mechanism of 3,4-DMMA at Monoamine Transporters cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron MA Monoamines (5-HT, NE, DA) Transporter Monoamine Transporter (SERT, NET, DAT) MA->Transporter Normal Reuptake DMMA 3,4-DMMA DMMA->Transporter Competitive Inhibition MA_in Monoamines Transporter->MA_in Transport Vesicle Synaptic Vesicle MA_in->Vesicle Packaging

Mechanism of 3,4-DMMA at Monoamine Transporters

TEVC_setup Two-Electrode Voltage Clamp (TEVC) Setup cluster_oocyte Recording Chamber Oocyte Xenopus Oocyte (expressing transporter) V_electrode Voltage Electrode V_electrode->Oocyte Amplifier Voltage Clamp Amplifier V_electrode->Amplifier Vm I_electrode Current Electrode I_electrode->Oocyte Amplifier->I_electrode I_inject DataAcquisition Data Acquisition System Amplifier->DataAcquisition I_record Perfusion Perfusion System (with 3,4-DMMA) Perfusion->Oocyte Drug Application

References

Application Notes and Protocols for the Forensic Analysis of 3,4-Dimethoxymethamphetamine (3,4-DMMA) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxymethamphetamine (3,4-DMMA) is a psychoactive substance and a structural analog of 3,4-methylenedioxymethamphetamine (MDMA).[1] As a member of the phenethylamine (B48288) and amphetamine chemical classes, 3,4-DMMA is encountered in forensic analysis and is of interest to researchers studying the structure-activity relationships of psychoactive compounds. These application notes provide a comprehensive overview of the analytical methods for the identification and quantification of 3,4-DMMA hydrochloride in forensic samples.

Physical and Chemical Properties

This compound is a white crystalline solid. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine hydrochloride[1]
CAS Number 70932-18-2[2]
Molecular Formula C₁₂H₁₉NO₂ ⋅ HCl[2]
Molecular Weight 245.7 g/mol [2]
Appearance White Crystalline Solid
Solubility Soluble in aqueous solutions and polar organic solvents.

Analytical Techniques

A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of volatile and semi-volatile compounds like 3,4-DMMA. The mass spectrum provides a molecular fingerprint, allowing for high-confidence identification.

High-Performance Liquid Chromatography (HPLC)

HPLC with a suitable detector (e.g., Diode Array Detector - DAD) is a robust method for the quantification of 3,4-DMMA in various matrices. It is particularly useful for analyzing thermally labile compounds or when derivatization is not desirable.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides information about the functional groups present in a molecule. It is a rapid and non-destructive technique that can be used for preliminary screening and confirmation of the chemical class of the suspected substance.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure of 3,4-DMMA, confirming the connectivity of atoms. While not a routine screening technique in all forensic laboratories, it is invaluable for the structural elucidation of new psychoactive substances and for quantitative analysis (qNMR).

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

1. Sample Preparation:

  • Accurately weigh 1 mg of the suspected this compound sample.

  • Dissolve the sample in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol.

  • For quantitative analysis, prepare a series of calibration standards from a certified reference material of this compound. An internal standard (e.g., methamphetamine-d5) should be added to all samples and standards.

2. GC-MS Parameters (Adapted from methods for amphetamine-type substances):

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Expected Results:

  • The retention time for 3,4-DMMA will be specific to the GC conditions.

  • The mass spectrum is expected to show characteristic fragments. The base peak is likely to be at m/z 58, corresponding to the [CH₃-CH=NH-CH₃]⁺ fragment, which is common for N-methylated amphetamines. Other significant fragments would arise from cleavage of the benzyl-Cα bond.

Protocol 2: HPLC-DAD Analysis of this compound

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in methanol.

  • Prepare working solutions and calibration standards (1-100 µg/mL) in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-DAD Parameters (Adapted from methods for MDMA): [3][4]

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) (e.g., 20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Wavelength: Monitor at 230 nm and 280 nm for detection and quantification.

3. Expected Results:

  • A sharp, well-resolved chromatographic peak corresponding to 3,4-DMMA.

  • The UV spectrum will show absorption maxima characteristic of the dimethoxy-substituted benzene (B151609) ring.

Protocol 3: FTIR Analysis of this compound

1. Sample Preparation:

  • For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powder directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing it into a transparent disk.

2. FTIR Parameters:

  • Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent.

  • Accessory: ATR or KBr pellet holder.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Average of 16 scans.

3. Expected Results:

  • Characteristic absorption bands for the functional groups present in this compound. Expected peaks include N-H stretching (as a secondary amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (methoxy groups).

Protocol 4: NMR Analysis of this compound

1. Sample Preparation: [5][6]

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., deuterium (B1214612) oxide - D₂O, or methanol-d₄).

  • Add a small amount of an internal standard (e.g., TMS or TMSP-d₄) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64.

    • Solvent Suppression: If using D₂O, a presaturation pulse sequence may be necessary to suppress the residual H₂O signal.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

3. Expected Results:

  • ¹H NMR: Signals corresponding to the aromatic protons, methoxy (B1213986) protons, and the aliphatic protons of the propyl-amine chain. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values will be consistent with the structure of 3,4-DMMA.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule, including the aromatic carbons, methoxy carbons, and the aliphatic carbons.

Data Presentation

Table 1: Summary of Analytical Data for this compound

Analytical TechniqueParameterExpected Value
GC-MS Retention Time (min)Dependent on specific GC conditions
Key Mass Fragments (m/z)58 (base peak), other fragments related to the dimethoxybenzyl moiety
HPLC-DAD Retention Time (min)Dependent on specific HPLC conditions
UV λmax (nm)~230, ~280
FTIR (ATR) Characteristic Peaks (cm⁻¹)N-H stretch (salt), C-H (aromatic/aliphatic), C=C (aromatic), C-O (ether)
¹H NMR (400 MHz, D₂O) Chemical Shifts (ppm)Aromatic protons (~6.8-7.0), Methoxy protons (~3.8), Aliphatic protons (~1.2-3.5)
¹³C NMR (100 MHz, D₂O) Chemical Shifts (ppm)Aromatic carbons (~110-150), Methoxy carbons (~56), Aliphatic carbons (~15-60)
Note: Specific values for retention times and spectral peaks should be confirmed with a certified reference standard under the described analytical conditions.

Visualizations

Forensic_Analysis_Workflow cluster_0 Sample Reception & Preliminary Examination cluster_1 Confirmatory Analysis cluster_2 Data Interpretation & Reporting Sample Seized Material Documentation Documentation and Chain of Custody Sample->Documentation Visual_Exam Visual Examination Documentation->Visual_Exam Presumptive_Test Presumptive Color Test Visual_Exam->Presumptive_Test GCMS GC-MS Analysis Presumptive_Test->GCMS Data_Analysis Data Analysis and Comparison to Reference GCMS->Data_Analysis HPLC HPLC-DAD/UV Analysis HPLC->Data_Analysis FTIR FTIR Analysis FTIR->Data_Analysis NMR NMR Analysis (if required) NMR->Data_Analysis Quantification Quantification Data_Analysis->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the forensic analysis of a suspected 3,4-DMMA sample.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin/Norepinephrine) Neurotransmitter Serotonin/ Norepinephrine Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (SERT/NET) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding DMMA 3,4-DMMA DMMA->Transporter Inhibition

Caption: Mechanism of action of 3,4-DMMA at the monoamine synapse.

References

Preparation of 3,4-Dimethylmethamphetamine (3,4-DMMA) Hydrochloride Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of 3,4-Dimethylmethamphetamine (3,4-DMMA) hydrochloride solutions for research purposes. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Introduction

3,4-Dimethylmethamphetamine (3,4-DMMA) hydrochloride is a structural analog of 3,4-methylenedioxymethamphetamine (MDMA) and is classified as a phenethylamine (B48288) and amphetamine.[1][2][3] It functions as a monoamine transporter inhibitor, primarily targeting the reuptake of norepinephrine (B1679862) and serotonin (B10506).[1] Due to its specific pharmacological profile, 3,4-DMMA hydrochloride is a valuable tool in neuroscience research, particularly in studies investigating the roles of monoamine transporters.

Physicochemical Properties and Solubility

Proper solution preparation begins with an understanding of the compound's physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 70932-18-2
Molecular Formula C₁₂H₁₉NO₂ • HCl
Formula Weight 245.7 g/mol
Appearance Crystalline solid
Purity ≥97%

The solubility of this compound in common laboratory solvents is a critical factor in preparing stock solutions.

Table 2: Solubility of this compound

SolventSolubility
DMF 30 mg/mL
DMSO 30 mg/mL
Ethanol 30 mg/mL
PBS (pH 7.2) 10 mg/mL

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO), a common solvent for organic compounds used in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Formula Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 245.7 g/mol x 1000 mg/g = 2.457 mg

  • Weigh the compound: Accurately weigh out approximately 2.457 mg of this compound powder into a sterile microcentrifuge tube.

  • Add DMSO: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Tightly cap the tube and vortex the solution for 30-60 seconds. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed tubes at -20°C for up to one month or at -80°C for up to six months.

G cluster_workflow Workflow for Preparing this compound Stock Solution start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Dissolved add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve No aliquot Aliquot into Single-Use Tubes inspect->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for the preparation of this compound stock solutions.

Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium for use in cell culture experiments. A critical consideration is the final concentration of DMSO, which should be minimized to avoid cytotoxicity.[4][5]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the final desired concentration of this compound and the maximum tolerable DMSO concentration for your specific cell line (typically ≤ 0.5%).[4]

  • Perform serial dilutions: It is recommended to perform serial dilutions of the DMSO stock solution in the cell culture medium to achieve the final desired concentration. This should be done in a stepwise manner to prevent precipitation of the compound.

  • Example Dilution (for a final concentration of 10 µM with 0.1% DMSO):

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM solution with 1% DMSO.

    • Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in your experimental well. This will give a final concentration of 10 µM this compound and a final DMSO concentration of 0.1%.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

Mechanism of Action: Inhibition of Monoamine Reuptake

This compound exerts its effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic signaling.

G cluster_pathway Signaling Pathway of this compound cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron vesicle Vesicles containing Serotonin (5-HT) & Norepinephrine (NE) synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Neurotransmitter Release sert Serotonin Transporter (SERT) net Norepinephrine Transporter (NET) synaptic_cleft->sert Reuptake synaptic_cleft->net Reuptake ser_receptor 5-HT Receptors synaptic_cleft->ser_receptor Binds ne_receptor NE Receptors synaptic_cleft->ne_receptor Binds downstream Downstream Signaling Cascades ser_receptor->downstream ne_receptor->downstream dmma 3,4-DMMA Hydrochloride dmma->sert Inhibits dmma->net Inhibits

Caption: Mechanism of action of this compound as a serotonin-norepinephrine reuptake inhibitor.

Stability and Storage

  • Solid Form: this compound is stable for at least two years when stored at -20°C, protected from light and moisture.

  • DMSO Stock Solutions: As mentioned, store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Disclaimer: This document is intended for research use only. This compound is a research chemical and is not for human or veterinary use. All handling and experiments should be conducted in a controlled laboratory setting by qualified personnel, following all applicable safety guidelines and regulations.

References

Troubleshooting & Optimization

3,4-DMMA hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 3,4-DMMA hydrochloride?

For optimal stability, this compound should be stored at -20°C in a tightly sealed container.[1] It is also advisable to store it in a dry and well-ventilated place.[2] While the compound may be shipped at room temperature, long-term storage at ambient temperatures is not recommended.[1][3]

Q2: What is the expected shelf-life of this compound under proper storage conditions?

When stored at -20°C, this compound has been reported to be stable for at least five years.[1] A similar compound, 3,4-MDMA hydrochloride, has shown stability for over 73 months under the same storage conditions.[4]

Q3: In which solvents is this compound soluble?

This compound exhibits good solubility in several common laboratory solvents. Please refer to the table below for specific solubility data.

Q4: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound are not well-documented in publicly available literature. However, based on its structural similarity to 3,4-MDMA, it is plausible that it undergoes similar metabolic degradation pathways, such as O-demethylation and N-demethylation.[5][6] One study on MDMA also demonstrated degradation using strong oxidizing agents like ozone and sodium hypochlorite.[7]

Q5: How can I assess the purity and detect potential degradation of my this compound sample?

Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for assessing the purity of this compound and identifying potential degradation products.[8][9][10][11]

Troubleshooting Guides

Problem: I am observing unexpected peaks in my analytical chromatogram.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: Review the storage conditions and handling procedures. Was the compound exposed to elevated temperatures, light, or reactive chemicals? Consider re-analyzing a freshly prepared sample from a new vial.

  • Possible Cause 2: Contamination of the solvent or analytical system.

    • Troubleshooting Step: Run a blank solvent injection to check for system contamination. Use fresh, high-purity solvents for sample preparation.

Problem: The compound appears to have a lower potency or activity than expected.

  • Possible Cause 1: Degradation leading to a lower concentration of the active compound.

    • Troubleshooting Step: Verify the purity of your sample using a validated analytical method. If degradation is suspected, acquire a new, certified reference standard for comparison.

  • Possible Cause 2: Inaccurate sample preparation.

    • Troubleshooting Step: Double-check all calculations and measurements during sample preparation. Ensure the compound was fully dissolved in the chosen solvent.

Data Presentation

Table 1: Recommended Storage and Stability

ParameterRecommendationCitation
Storage Temperature-20°C[1]
Storage ConditionsTightly sealed container, dry, well-ventilated place[2]
Reported Stability≥ 5 years (at -20°C)[1]

Table 2: Solubility of this compound

SolventSolubilityCitation
DMF30 mg/mL[1]
DMSO30 mg/mL[1]
Ethanol30 mg/mL[1]
PBS (pH 7.2)10 mg/mL[1]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods used for the analysis of related compounds and is suitable for assessing the purity of this compound.

  • Standard Solution Preparation: Prepare a standard solution of this compound at a concentration of 1 mg/mL in methanol (B129727).

  • Sample Preparation: Accurately weigh a sample of the this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.

  • GC-MS Instrument Conditions (Example):

    • Instrument: Gas chromatograph with a mass selective detector.

    • Column: 5% phenyl/95% methyl silicone capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operated in full scan mode (m/z 40-550).

  • Analysis: Inject 1 µL of both the standard and sample solutions into the GC-MS system. Compare the retention time and mass spectrum of the major peak in the sample to that of the standard to confirm identity and assess purity.

Visualizations

Hypothetical_Degradation_Pathway 3_4_DMMA 3,4-DMMA Metabolite_A O-Demethylated Metabolite 3_4_DMMA->Metabolite_A O-Demethylation Metabolite_B N-Demethylated Metabolite 3_4_DMMA->Metabolite_B N-Demethylation Further_Degradation Further Degradation Products Metabolite_A->Further_Degradation Metabolite_B->Further_Degradation

Caption: Hypothetical degradation pathway for this compound.

Experimental_Workflow_Purity_Assessment cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep_Standard Prepare 1 mg/mL Standard Solution Inject_Standard Inject Standard Prep_Standard->Inject_Standard Prep_Sample Prepare 1 mg/mL Sample Solution Inject_Sample Inject Sample Prep_Sample->Inject_Sample Acquire_Data Acquire Mass Spectra and Chromatograms Inject_Standard->Acquire_Data Inject_Sample->Acquire_Data Compare_RT Compare Retention Times Acquire_Data->Compare_RT Compare_MS Compare Mass Spectra Acquire_Data->Compare_MS Assess_Purity Assess Purity Compare_RT->Assess_Purity Compare_MS->Assess_Purity

Caption: Workflow for purity assessment of this compound by GC-MS.

References

Optimizing 3,4-DMMA Hydrochloride Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of experimental conditions for 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during synthesis, purification, analysis, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3,4-DMMA hydrochloride?

A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, refrigeration at 2-8°C is acceptable.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound exhibits good solubility in a variety of solvents. The following table summarizes the solubility at standard laboratory conditions.

SolventSolubility
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~30 mg/mL
Ethanol~30 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL

Q3: What are the primary metabolites of 3,4-DMMA?

A3: While specific metabolic pathways for 3,4-DMMA are not as extensively studied as MDMA, it is anticipated to undergo similar metabolic transformations. The primary routes of metabolism for related compounds involve O-demethylation, N-dealkylation, and hydroxylation of the phenyl ring.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and analysis of this compound.

Synthesis Troubleshooting

Problem: Low yield during reductive amination of 3,4-dimethoxyphenylacetone (B57033) with methylamine (B109427).

Possible Cause Recommended Solution
Inefficient imine formation. Ensure the reaction is carried out under anhydrous conditions. The presence of water can hinder the formation of the imine intermediate. Consider using a dehydrating agent.
Suboptimal reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB) are generally effective for reductive amination. Ensure the reducing agent is fresh and added portion-wise to control the reaction rate.
Incorrect pH. The pH of the reaction mixture is crucial. For imine formation, a slightly acidic pH (around 5-6) is often optimal. For the reduction step, a neutral to slightly basic pH is preferred.
Impure starting materials. Verify the purity of 3,4-dimethoxyphenylacetone and methylamine. Impurities can interfere with the reaction.

Problem: Difficulty in purifying the final product.

Possible Cause Recommended Solution
Presence of unreacted starting materials or byproducts. Utilize column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to separate the desired product from impurities.
Incomplete conversion to the hydrochloride salt. Ensure an adequate amount of hydrochloric acid (e.g., HCl in ether or isopropanol) is used for the salt formation. Monitor the precipitation and wash the resulting solid with a non-polar solvent like diethyl ether to remove any remaining impurities.
Product is an oil instead of a solid. This can be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent (e.g., cold diethyl ether or hexane) to induce crystallization. If that fails, re-purification by column chromatography may be necessary.
Analytical Troubleshooting

Problem: Poor peak shape or tailing in GC-MS analysis.

Possible Cause Recommended Solution
Active sites on the GC column. The amine group in 3,4-DMMA can interact with active sites on the column, leading to peak tailing. Use a deactivated GC column specifically designed for amine analysis. Derivatization of the amine group with a suitable agent (e.g., trifluoroacetic anhydride) can also improve peak shape.
Improper injection technique. Use a fast injection speed to minimize band broadening. Ensure the injection port temperature is optimized for the analyte.
Contaminated liner or column. Regularly replace the injection port liner and trim the first few centimeters of the GC column to remove accumulated non-volatile residues.

Problem: Low sensitivity or inconsistent results in LC-MS/MS analysis.

Possible Cause Recommended Solution
Ion suppression or enhancement. The sample matrix can significantly affect the ionization efficiency of the analyte. Optimize the sample preparation method to remove interfering substances. A dilute-and-shoot approach or solid-phase extraction (SPE) can be effective. Use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
Suboptimal mobile phase. The pH and organic modifier of the mobile phase can impact the ionization and retention of 3,4-DMMA. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used.
Incorrect mass spectrometer settings. Optimize the cone voltage and collision energy for the specific transitions of 3,4-DMMA to maximize signal intensity.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via reductive amination.

Materials:

  • 3,4-Dimethoxyphenylacetone

  • Methylamine (as a solution in a suitable solvent, e.g., THF or methanol)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol or Ethanol

  • Glacial Acetic Acid

  • Hydrochloric acid (e.g., 2M solution in diethyl ether)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone in methanol. Add a stoichiometric excess of methylamine solution. Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 5-6. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in small portions. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volumes).

  • Purification of the Free Base: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-DMMA free base. If necessary, purify the free base using column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol (B130326). Slowly add a solution of hydrochloric acid in ether or isopropanol with stirring. The this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Quantification of 3,4-DMMA in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of 3,4-DMMA in a plasma matrix.

Materials and Equipment:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound analytical standard

  • Internal standard (e.g., 3,4-DMMA-d3)

  • Plasma samples

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

  • Centrifuge and vials

Procedure:

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add 20 µL of the internal standard working solution. Add 300 µL of cold protein precipitation solvent. Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor at least two transitions for 3,4-DMMA and its internal standard for quantification and confirmation. The specific m/z values will need to be determined by infusing the analytical standards.

  • Data Analysis: Quantify the concentration of 3,4-DMMA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Visualizations

Synthesis_Workflow Start Start: 3,4-Dimethoxyphenylacetone + Methylamine Imine Imine Formation (Slightly Acidic pH) Start->Imine Reduction Reduction (e.g., NaBH3CN) Imine->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Salt Hydrochloride Salt Formation (HCl) Purification->Salt End End: This compound Salt->End

Caption: Workflow for the synthesis of this compound.

Analytical_Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for the analysis of 3,4-DMMA in plasma.

Troubleshooting_Logic Problem Low Synthesis Yield Check_Purity Check Starting Material Purity Problem->Check_Purity Possible Cause Check_Conditions Verify Reaction Conditions (pH, Temp) Problem->Check_Conditions Possible Cause Check_Reagent Assess Reducing Agent Activity Problem->Check_Reagent Possible Cause Purify_Start Purify Starting Materials Check_Purity->Purify_Start Solution Optimize Optimize Conditions Check_Conditions->Optimize Solution New_Reagent Use Fresh Reducing Agent Check_Reagent->New_Reagent Solution

Caption: Troubleshooting logic for low synthesis yield.

3,4-DMMA hydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 3,4-DMMA hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a crystalline solid with good solubility in several organic solvents and moderate solubility in aqueous buffers.[1] Specific solubility data is provided in the table below.

Q2: I am having trouble dissolving this compound in PBS. What could be the issue?

A2: The solubility of this compound is lower in aqueous solutions like PBS (10 mg/ml) compared to organic solvents such as DMSO, DMF, and ethanol (B145695) (all 30 mg/ml).[1] If you are experiencing difficulties, ensure you have not exceeded this concentration. For higher concentrations in aqueous media, consider preparing a concentrated stock solution in an organic solvent first.

Q3: Is it recommended to heat the solvent to dissolve this compound?

Q4: Can I prepare a stock solution of this compound and store it for later use?

A4: Yes, stock solutions can be prepared in suitable organic solvents like DMSO, DMF, or ethanol. For long-term storage, it is recommended to store stock solutions at -20°C.[1] Ensure the container is tightly sealed to prevent solvent evaporation and contamination.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubility
DMF30 mg/ml[1]
DMSO30 mg/ml[1]
Ethanol30 mg/ml[1]
PBS (pH 7.2)10 mg/ml[1]

Troubleshooting Guide

If you are encountering issues with the solubility of this compound, please refer to the following troubleshooting steps.

Problem: Precipitate forms when diluting an organic stock solution into an aqueous buffer.

This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit in that medium.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous working solution.

  • Use a Co-solvent System: Maintain a small percentage of the organic solvent from your stock solution in the final aqueous solution. For example, if your stock is in DMSO, a final concentration of 0.1-1% DMSO in your aqueous buffer may help to keep the compound in solution. Be sure to run a vehicle control in your experiments to account for any effects of the solvent.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While 3,4-DMMA is a hydrochloride salt, ensuring the pH of your aqueous buffer is optimal may improve solubility. Experiment with slight adjustments to the buffer's pH, staying within the tolerated range for your specific assay.

Problem: The compound is not fully dissolving in the chosen solvent.

This may occur if the solubility limit is being approached or if the dissolution kinetics are slow.

Solutions:

  • Vortexing and Sonication: Vigorous vortexing can help to break up solid particles and increase the surface area for dissolution. Sonication in an ultrasonic bath can also be effective in dissolving stubborn particles by applying localized energy.

  • Gentle Warming: As a last resort, gentle warming of the solution (e.g., to 37°C) may increase the rate of dissolution. However, this should be done with caution to avoid any potential degradation of the compound. Always bring the solution back to room temperature before use in experiments.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mg/ml stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound. For example, to prepare 1 ml of a 10 mg/ml solution, weigh 10 mg of the compound.

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube. For a 10 mg/ml solution, add 1 ml of DMSO.

  • Cap the tube securely and vortex the solution until the compound is completely dissolved.

  • If necessary, briefly sonicate the tube in an ultrasonic water bath to ensure complete dissolution.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer via Dilution

This protocol describes the preparation of a 100 µM working solution in PBS (pH 7.2) from a 10 mg/ml DMSO stock solution. The molecular weight of this compound is 245.7 g/mol .

Materials:

  • 10 mg/ml this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Calculate the molarity of the 10 mg/ml stock solution: (10 mg/ml) / (245.7 g/mol ) * (1 g / 1000 mg) * (1000 ml/L) = 40.7 M

  • Use the dilution formula (C1V1 = C2V2) to determine the volume of the stock solution needed. To prepare 1 ml (1000 µl) of a 100 µM working solution: (40.7 M) * V1 = (100 µM) * (1000 µl) V1 = (100 µM * 1000 µl) / (40.7 M) V1 ≈ 2.46 µl

  • Add 997.54 µl of PBS (pH 7.2) to a sterile microcentrifuge tube.

  • Add 2.46 µl of the 10 mg/ml this compound stock solution to the PBS.

  • Cap the tube and vortex thoroughly to ensure the solution is homogenous.

  • This working solution now contains 100 µM this compound in PBS with approximately 0.25% DMSO as a co-solvent.

Visual Guides

experimental_workflow Experimental Workflow: Preparing a this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh 3,4-DMMA HCl add_solvent 2. Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex/Sonicate to Dissolve add_solvent->dissolve store 4. Store at -20°C dissolve->store add_stock 6. Add Stock Solution store->add_stock Dilute for use pipette_buffer 5. Pipette Aqueous Buffer (e.g., PBS) pipette_buffer->add_stock mix 7. Vortex to Mix add_stock->mix use 8. Use in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting Solubility Issues cluster_solutions_concentration Concentration Issues cluster_solutions_dissolution Dissolution Issues start Solubility Problem Encountered check_concentration Is concentration below solubility limit? start->check_concentration dissolution_method Is the compound fully dissolved? check_concentration->dissolution_method Yes lower_conc Lower the final concentration check_concentration->lower_conc No use_cosolvent Use a co-solvent system check_concentration->use_cosolvent No, and dilution is not an option vortex Vortex vigorously dissolution_method->vortex No end_success Problem Resolved dissolution_method->end_success Yes lower_conc->end_success use_cosolvent->end_success sonicate Sonicate the solution vortex->sonicate vortex->end_success warm Gently warm the solution (use caution) sonicate->warm sonicate->end_success warm->end_success

Caption: Troubleshooting logic for this compound solubility.

References

Interpreting unexpected results with 3,4-DMMA hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-DMMA (3,4-Dimethoxymethamphetamine) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer standardized protocols for its use.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and unexpected outcomes that may arise during experiments with 3,4-DMMA hydrochloride.

Question 1: Why am I observing lower-than-expected potency of this compound in my neurotransmitter uptake inhibition assay compared to MDMA?

Answer: This is an expected result. This compound is known to be significantly less potent than 3,4-methylenedioxymethamphetamine (MDMA) as an inhibitor of both norepinephrine (B1679862) and serotonin (B10506) transporters.[1]

Troubleshooting Steps:

  • Verify Compound Concentration: Ensure accurate preparation of your stock solutions and serial dilutions. Given its crystalline solid form, ensure the compound is fully dissolved.[1] this compound is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml).[1]

  • Confirm Assay Conditions: Optimal assay conditions, including incubation times and substrate concentrations, are crucial. Refer to established protocols for monoamine transporter uptake assays.

  • Cell Line Integrity: Ensure the health and proper expression of the norepinephrine transporter (NET) and serotonin transporter (SERT) in your cell lines (e.g., HEK293-hSERT).

  • Comparative Analysis: Always include a positive control, such as MDMA, in your experiments to provide a benchmark for potency.

Question 2: I'm observing significant cytotoxicity in my cell-based assays at concentrations where I expect to see specific monoamine transporter inhibition. What could be the cause?

Answer: While 3,4-DMMA's toxicity is reportedly not linked to oxidative stress, unlike MDMA, off-target effects at higher concentrations can lead to cytotoxicity.[2] It's crucial to differentiate between specific pharmacological effects and general toxicity.

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration (CC50): Perform a standard cell viability assay (e.g., MTT, LDH, or CellTiter-Glo®) to determine the concentration at which this compound becomes toxic to your specific cell line.[2]

  • Dose-Response Curve: Conduct your primary assay across a wide range of concentrations to identify a therapeutic window where you observe transporter inhibition without significant cell death.

  • Control Compounds: Use control compounds, including a vehicle control and a known cytotoxic agent, to validate your assay.

  • Off-Target Screening: If unexpected cytotoxicity persists, consider screening against a panel of common off-target receptors and ion channels that regulate cell viability.[2]

Question 3: My in vivo animal studies are showing unexpected behavioral effects (e.g., sedation instead of hyperactivity). How do I interpret this?

Answer: Unexpected behavioral outcomes in animal studies can be due to off-target effects or differences in the neuropharmacological profile of 3,4-DMMA compared to other psychostimulants. For instance, binding to histamine (B1213489) H1 receptors can cause sedation, while interactions with adrenergic receptors can affect blood pressure.[2]

Troubleshooting Steps:

  • Dose-Response Analysis: A thorough dose-response study can help differentiate between on-target and off-target effects, as the latter often occur at higher concentrations.[2]

  • Pharmacokinetic Analysis: Investigate the absorption, distribution, metabolism, and excretion (ADME) profile of 3,4-DMMA in your animal model to ensure adequate brain penetration and to understand its metabolic fate.

  • Receptor Occupancy Studies: If feasible, conduct receptor occupancy studies to confirm that 3,4-DMMA is engaging with the intended monoamine transporters at the administered doses.

  • Control Groups: Include appropriate control groups, such as vehicle-treated animals and animals treated with a reference compound like MDMA, to aid in the interpretation of behavioral data.

Data Presentation

Table 1: Comparative Potency of 3,4-DMMA and MDMA at Monoamine Transporters

CompoundTransporterKi (μM)IC50 (μM)
3,4-DMMA NET22.8253.4
SERT7.7108
MDMA NET0.66.6
SERT2.534.8

Data sourced from Montgomery et al., 2007, as cited by Cayman Chemical.[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol is adapted from standard methodologies for assessing the cytotoxic potential of chemical compounds on cultured cells.[3][4]

1. Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)
  • 96-well cell culture plates
  • Complete culture medium (e.g., DMEM with 10% FBS)
  • This compound stock solution (in an appropriate solvent like DMSO)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Dimethyl Sulfoxide (DMSO) or solubilization buffer
  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a blank (medium only).
  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Absorbance Measurement: Quantify the formazan by measuring the absorbance at 540 nm using a microplate reader.
  • Data Analysis: Express cell viability as a percentage of the vehicle control and calculate the IC50 value (the concentration that inhibits cell viability by 50%).

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synaptic Cleft Increased Monoamines Vesicle->Synaptic Cleft Release Transporter Monoamine Transporter (NET/SERT) DMMA 3,4-DMMA DMMA->Transporter Inhibition Synaptic Cleft->Transporter Reuptake Receptor Postsynaptic Receptors Synaptic Cleft->Receptor Binding Effect Downstream Signaling Receptor->Effect

Caption: Mechanism of action for this compound.

G Start Unexpected Result: Lower than Expected Potency Check_Conc Verify Compound Concentration & Solubility Start->Check_Conc Check_Assay Review Assay Protocol (Incubation, Substrate) Start->Check_Assay Check_Cells Assess Cell Health & Transporter Expression Start->Check_Cells Run_Control Run Positive Control (e.g., MDMA) Check_Conc->Run_Control Check_Assay->Run_Control Check_Cells->Run_Control Compare Compare Potency to Positive Control Run_Control->Compare Result_OK Result Consistent with Known Lower Potency Compare->Result_OK Yes Result_Issue Potency Still Anomalous Further Investigation Needed Compare->Result_Issue No

Caption: Troubleshooting workflow for low potency.

References

3,4-DMMA hydrochloride purity and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride. It includes frequently asked questions and troubleshooting guides to ensure the quality and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-DMMA hydrochloride and how is it typically supplied?

A1: 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride is a research chemical and an analog of 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3] It is a member of the phenethylamine (B48288) and amphetamine chemical classes.[2][3] Typically, it is supplied as a crystalline solid or powder with a purity of ≥97%.[2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C in a desiccated environment.[4] Under these conditions, it is reported to be stable for at least five years.[4] For short-term storage, room temperature in a dry, dark place is acceptable, but always refer to the supplier's certificate of analysis for specific recommendations.[5]

Q3: In which solvents is this compound soluble?

A3: this compound exhibits good solubility in a range of solvents. The following table summarizes its solubility in common laboratory solvents.[2]

SolventSolubility
Dimethylformamide (DMF)30 mg/ml
Dimethyl sulfoxide (B87167) (DMSO)30 mg/ml
Ethanol30 mg/ml
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/ml

Q4: What are the primary safety precautions when handling this compound?

A4: this compound should be handled with care, following standard laboratory safety protocols. This includes using personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. Work in a well-ventilated area or a fume hood. This product is intended for research and forensic applications only and is not for human or veterinary use.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Purity of the this compound may be compromised, or the compound may have degraded.

Troubleshooting Steps:

  • Verify Purity: Re-evaluate the purity of your sample using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Assess for Degradation: Degradation can occur due to improper storage (e.g., exposure to moisture, light, or high temperatures).[4] Analyze the sample for the presence of degradation products.

  • Check for Contamination: Ensure that the solvents and reagents used in your experiments are of high purity and are not contaminated.

Issue 2: Poor Solubility or Precipitation of the Compound in Solution

Possible Cause: The solubility limit in the chosen solvent may have been exceeded, or the pH of the aqueous solution may not be optimal.

Troubleshooting Steps:

  • Consult Solubility Data: Refer to the solubility table to ensure you are working within the known solubility limits.

  • Gentle Warming and Sonication: For difficult-to-dissolve samples, gentle warming or sonication can aid in dissolution.

  • pH Adjustment: For aqueous solutions like PBS, ensure the pH is maintained at 7.2 for optimal solubility.

  • Co-solvents: For in vivo studies, a formulation with co-solvents such as up to 5% DMSO and 10% Tween 80 in saline can improve bioavailability.[1]

Issue 3: Observing Unidentified Peaks in Chromatographic Analysis

Possible Cause: The unidentified peaks could be synthesis-related impurities or degradation products.

Troubleshooting Steps:

  • Identify Potential Impurities: The most common synthesis route for 3,4-DMMA is the reductive amination of 3,4-dimethoxyphenylacetone (B57033) with methylamine.[1] Potential impurities could include unreacted starting materials or by-products from the reduction step.

  • Mass Spectrometry Analysis: Use GC-MS or LC-MS to obtain the mass spectra of the unknown peaks and compare them against spectral libraries or propose structures based on fragmentation patterns. The key fragmentation pathway for 3,4-DMMA is an alpha-cleavage resulting in an iminium ion.[1]

  • Review Synthesis Route: A thorough understanding of the synthesis pathway can help in predicting and identifying potential impurities.[6][7][8][9]

Experimental Protocols for Quality Control

The following are generalized protocols that can be adapted for the quality control of this compound. Method validation is crucial to ensure reliable and accurate data.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 203, 230, or 279 nm.[2]

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a 10 µL sample.

    • Run the gradient to elute the compound and any impurities.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol (B129727) or dichloromethane. Derivatization may be necessary for certain impurities.

  • Procedure:

    • Inject the sample into the GC.

    • The separated components will enter the mass spectrometer for ionization and detection.

    • Identify 3,4-DMMA and any impurities by comparing their mass spectra to reference spectra or libraries.

Visualizations

Experimental_Workflow_for_Purity_Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Weigh 3,4-DMMA HCl dissolve Dissolve in Appropriate Solvent start->dissolve hplc_inject Inject into HPLC dissolve->hplc_inject For Purity gcms_inject Inject into GC-MS dissolve->gcms_inject For Identification hplc_run Chromatographic Separation hplc_inject->hplc_run hplc_detect UV Detection hplc_run->hplc_detect hplc_data Calculate Purity (Area %) hplc_detect->hplc_data gcms_run Gas Chromatographic Separation gcms_inject->gcms_run gcms_detect Mass Spectrometry Detection gcms_run->gcms_detect gcms_data Identify Impurities (Mass Spectra) gcms_detect->gcms_data

Caption: Workflow for Purity and Impurity Analysis of 3,4-DMMA HCl.

Troubleshooting_Logic_for_Unexpected_Results start Inconsistent/ Unexpected Results check_purity Is the compound purity confirmed (≥97%)? start->check_purity reanalyze Re-analyze Purity (HPLC, GC-MS) check_purity->reanalyze No check_storage Was the compound stored correctly (-20°C, desiccated)? check_purity->check_storage Yes reanalyze->check_purity degradation_possible Degradation is likely. Source new material. check_storage->degradation_possible No check_procedure Review Experimental Procedure and Reagents check_storage->check_procedure Yes end_ok Results are reliable check_procedure->end_ok Procedure Correct end_issue Issue likely in experimental setup check_procedure->end_issue Error Found

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

Avoiding contamination in 3,4-DMMA hydrochloride samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-DMMA (3,4-Dimethoxymethamphetamine) hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling, purity, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-DMMA hydrochloride and what are its primary research applications?

A1: this compound is a research chemical belonging to the phenethylamine (B48288) and amphetamine classes. It is an analog of 3,4-methylenedioxymethamphetamine (MDMA). Its primary known mechanism of action is as a monoamine transporter inhibitor, affecting the reuptake of serotonin, norepinephrine, and dopamine.[1] Research applications are primarily in the fields of pharmacology and neuroscience to study the effects of monoamine transporter inhibition.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2][3] When stored under these conditions, the compound is reported to be stable for at least five years. For short-term use, refrigeration at 2-8°C is acceptable. It is crucial to prevent exposure to atmospheric moisture as amine hydrochlorides can be hygroscopic.[4][5]

Q3: What are the common solvents for dissolving this compound?

A3: this compound is soluble in a variety of solvents. The approximate solubilities are as follows:

  • Dimethylformamide (DMF): 30 mg/ml

  • Dimethyl sulfoxide (B87167) (DMSO): 30 mg/ml

  • Ethanol: 30 mg/ml

  • Phosphate-buffered saline (PBS), pH 7.2: 10 mg/ml[1]

Always use high-purity, anhydrous solvents to avoid introducing contaminants.

Q4: What are the potential sources of contamination in this compound samples?

A4: Contamination can arise from several sources:

  • Synthesis Byproducts: Impurities can be introduced during the manufacturing process. The common synthesis route involves the reductive amination of 3,4-dimethoxyphenylacetone (B57033) with methylamine.[6] Potential impurities may include unreacted starting materials, byproducts from side reactions, or residual reagents.

  • Environmental Factors: Exposure to moisture, light, or reactive gases can lead to degradation of the compound.[3] Cross-contamination can also occur from improperly cleaned laboratory equipment or storage containers.[7][8]

  • Improper Handling: Using non-sterile equipment or introducing foreign substances during sample preparation can compromise purity.[9]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Unexpected or Inconsistent Experimental Results

Possible Cause: This is often the first indication of sample contamination or degradation. Impurities can interfere with biological assays or analytical measurements.

Troubleshooting Steps:

  • Verify Purity: Re-analyze the purity of your this compound sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Check for Degradation: Compare the analytical profile of the suspect sample with a fresh, unopened sample if available. Look for the appearance of new peaks or a decrease in the main compound's peak area.

  • Review Handling Procedures: Ensure that proper handling techniques were used to prevent cross-contamination during sample preparation.[9]

  • Evaluate Storage Conditions: Confirm that the sample has been stored at the recommended temperature and protected from light and moisture.[3]

Issue 2: Poor Peak Shape or Tailing in HPLC Analysis

Possible Cause: Basic compounds like amines can interact strongly with the acidic silanol (B1196071) groups on standard silica-based HPLC columns, leading to poor peak shape.[10]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a competing amine, such as triethylamine (B128534) (0.1-1%), to the mobile phase. This will help to mask the active sites on the stationary phase and improve peak symmetry.[10]

  • Use a Specialized Column: Employ an "amine-friendly" or end-capped HPLC column designed to minimize interactions with basic analytes.

  • Adjust pH: Ensure the pH of the mobile phase is appropriate to maintain the analyte in a single ionic state.

Issue 3: Sample Discoloration or Change in Physical Appearance

Possible Cause: Discoloration can be a sign of degradation or the presence of impurities. Amines, in particular, can be susceptible to oxidation.

Troubleshooting Steps:

  • Assess Purity: Perform an analytical purity check to identify any degradation products or impurities.

  • Review Storage: Ensure the container is properly sealed and stored under an inert atmosphere if the compound is particularly sensitive to oxidation.

  • Purification: If the purity is compromised, consider repurifying a small amount of the material using an appropriate method like recrystallization.

Data Presentation

Table 1: Potential Impurities in this compound Synthesis
Impurity Name Potential Source Notes
3,4-DimethoxyphenylacetoneUnreacted starting material from the reductive amination synthesis.Can be detected by GC-MS or HPLC.
N,N-Dimethyl-3,4-dimethoxyamphetamineOver-alkylation of the amine during synthesis.A potential byproduct in reductive amination.
N-cyanomethyl-N-methyl-1-(3',4'-dimethoxyphenyl)-2-propylamineIf sodium cyanoborohydride is used as the reducing agent, this can be a route-specific byproduct.[11]This impurity has been identified in the synthesis of the related compound, MDMA.
Unidentified oligomeric compoundsSide reactions occurring during synthesis or degradation.May appear as broad peaks in chromatograms.
Table 2: Typical Physicochemical Properties of this compound
Property Value Reference
Formal Name 3,4-dimethoxy-N,α-dimethyl-benzeneethanamine, monohydrochloride[1]
Molecular Formula C₁₂H₁₉NO₂ • HCl[1]
Formula Weight 245.7 g/mol [1]
Purity (Typical) ≥97%[1]
Appearance Crystalline solid[1]
Storage Temperature -20°C[2]
Stability ≥ 5 years (under recommended storage)

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC) - Example Method

This protocol is an example based on methods used for the analysis of related compounds and should be validated for specific laboratory conditions.[6][12]

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 3.0 with phosphoric acid). The ratio should be optimized, for example, starting with 30:70 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 230 nm and 279 nm.[1]

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Dilute further to a working concentration of approximately 0.1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and a blank (mobile phase). The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Recrystallization

This is a general procedure for purifying amine hydrochloride salts and may need to be optimized.[10]

  • Solvent Selection: Test the solubility of a small amount of the this compound in various solvents (e.g., isopropanol, ethanol, acetone, or mixtures with a non-polar solvent like hexane (B92381) or ethyl acetate) to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the contaminated this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Crude 3,4-DMMA HCl Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject sample into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (230/279 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate end Purity Assessment Complete calculate->end Final Purity Report troubleshooting_logic start Inconsistent Experimental Results? purity_check Verify Sample Purity (HPLC/GC-MS) start->purity_check is_pure Is Purity >97%? purity_check->is_pure storage_check Review Storage Conditions (Temp, Light, Moisture) is_pure->storage_check No other_vars Investigate Other Experimental Variables (Reagents, Cell Lines, etc.) is_pure->other_vars Yes handling_check Review Handling & Weighing Procedures storage_check->handling_check purify Purify Sample (e.g., Recrystallization) handling_check->purify new_sample Use New, Unopened Sample handling_check->new_sample signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_vesicle Synaptic Vesicle cluster_synapse Synaptic Cleft cluster_transporters Reuptake Transporters dmma 3,4-DMMA VMAT2 VMAT2 dmma->VMAT2 Inhibits SERT SERT dmma->SERT Inhibits NET NET dmma->NET Inhibits DAT DAT dmma->DAT Inhibits monoamines_vesicle Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) VMAT2->monoamines_vesicle Packaging monoamines_cytosol Cytosolic Monoamines (5-HT, NE, DA) monoamines_synapse Increased Extracellular 5-HT, NE, DA monoamines_cytosol->monoamines_synapse Reverse Transport SERT->monoamines_cytosol Reuptake NET->monoamines_cytosol Reuptake DAT->monoamines_cytosol Reuptake

References

Technical Support Center: 3,4-DMMA Hydrochloride Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-DMMA hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during analytical detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the detection and quantification of this compound?

A1: The most common and reliable methods for the analysis of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] GC-MS often requires a derivatization step to improve the volatility and thermal stability of the analyte, leading to better chromatographic peak shape and sensitivity.[1][4][5] LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly sensitive and specific and can often be performed without derivatization.[2][6][7] Other techniques such as Fourier-transform infrared spectroscopy (FTIR) can be used for identification, but are generally not suitable for quantification in complex mixtures. High-performance thin-layer chromatography (HPTLC) has also been developed and validated for the quantification of related compounds.[8]

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

A2: Yes, derivatization is highly recommended for the GC-MS analysis of 3,4-DMMA and other amphetamine-type compounds.[1][4][5] Analyzing underivatized amphetamines can lead to significant peak tailing and reduced sensitivity.[4] Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable derivative. This results in improved chromatographic resolution, better peak symmetry, and the formation of characteristic high molecular weight fragments in the mass spectrum, which aids in identification and quantification.[1][4][5]

Q3: What are some common derivatizing agents for the GC-MS analysis of amphetamines like 3,4-DMMA?

A3: Several derivatizing agents are effective for the GC-MS analysis of amphetamines. Some common choices include:

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Produces stable derivatives with high molecular weight fragments suitable for selected ion monitoring.[1][4]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A versatile reagent that attaches a nonpolar trimethylsilyl (B98337) (TMS) group to functional groups, improving chromatographic properties.

  • Heptafluorobutyric anhydride (B1165640) (HFBA): Reacts with primary and secondary amines to form stable derivatives.[3][9]

  • α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl): A chiral derivatizing agent used for the separation and quantification of enantiomers.[10]

Q4: Where can I obtain analytical reference standards for this compound?

A4: Analytical reference standards for this compound are available from various chemical suppliers that specialize in reference materials for research and forensic applications.[11][12] It is crucial to use certified reference materials (CRMs) to ensure the accuracy and traceability of your analytical results.

Troubleshooting Guides

GC-MS Analysis

Problem 1: Poor peak shape (tailing) for 3,4-DMMA despite derivatization.

  • Possible Cause 1: Incomplete Derivatization. The derivatization reaction may not have gone to completion, leaving some of the polar analyte unreacted.

    • Solution:

      • Ensure the derivatizing reagent is fresh and has not been degraded by moisture.

      • Optimize the reaction conditions, including temperature and time. For example, with MSTFA, heating at 70°C for 10 minutes is a common starting point.

      • Ensure the sample is completely dry before adding the derivatizing agent, as moisture can deactivate the reagent.

  • Possible Cause 2: Active Sites in the GC System. Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.

    • Solution:

      • Use a deactivated injector liner.

      • Condition the GC column according to the manufacturer's instructions to passivate active sites.

      • Consider using a more inert column, such as one with an arylene-modified stationary phase, which can be more resistant to damage from derivatization reagents.[5]

  • Possible Cause 3: Column Contamination. Buildup of non-volatile matrix components at the head of the column can lead to poor peak shape.

    • Solution:

      • Trim a small portion (e.g., 10-20 cm) from the front of the column.

      • Use a guard column to protect the analytical column from contamination.

Problem 2: Low sensitivity or no detectable peak for 3,4-DMMA.

  • Possible Cause 1: Analyte Degradation. 3,4-DMMA may be degrading in the injector port due to high temperatures.

    • Solution: Optimize the injector temperature. A lower temperature may prevent degradation, but it must be high enough to ensure complete volatilization.

  • Possible Cause 2: Improper Derivatization. As with peak tailing, incomplete derivatization will lead to a weaker signal for the desired derivative.

    • Solution: Re-optimize the derivatization procedure as described above.

  • Possible Cause 3: Mass Spectrometer Tuning. The mass spectrometer may not be properly tuned for the target ions.

    • Solution: Perform an autotune or manual tune of the mass spectrometer according to the manufacturer's guidelines to ensure optimal sensitivity and mass accuracy.

  • Possible Cause 4: Analyte Instability in Solution. Some amphetamine-related compounds can be unstable in certain solutions, especially at basic pH.[13][14][15]

    • Solution: Prepare fresh solutions and analyze them promptly. If storage is necessary, investigate the stability of 3,4-DMMA in the chosen solvent and storage conditions. For some related compounds, the addition of antioxidants like L-ascorbic acid can prevent degradation in aqueous solutions.[16]

LC-MS Analysis

Problem 3: Inconsistent retention times for 3,4-DMMA.

  • Possible Cause 1: Mobile Phase Issues. Inconsistent mobile phase composition or pH can cause retention time shifts.

    • Solution:

      • Ensure the mobile phase is well-mixed and degassed.

      • Use a buffered mobile phase to maintain a consistent pH.

      • Prepare fresh mobile phase daily.

  • Possible Cause 2: Column Temperature Fluctuations. Changes in the column temperature will affect retention time.

    • Solution: Use a column oven to maintain a constant and uniform temperature.

  • Possible Cause 3: Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure an adequate equilibration time between injections, especially after a gradient elution.

Problem 4: Ion suppression or enhancement affecting quantification.

  • Possible Cause 1: Matrix Effects. Co-eluting compounds from the sample matrix can interfere with the ionization of 3,4-DMMA in the mass spectrometer source.

    • Solution:

      • Improve sample preparation to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

      • Modify the chromatographic conditions to separate 3,4-DMMA from the interfering compounds.

      • Use a stable isotope-labeled internal standard (e.g., 3,4-DMMA-d5) to compensate for matrix effects.

  • Possible Cause 2: High Analyte Concentration. Very high concentrations of the analyte can lead to saturation of the detector or ion source.

    • Solution: Dilute the sample to bring the analyte concentration within the linear range of the instrument.

Quantitative Data Summary

The following table summarizes typical analytical parameters for the analysis of MDMA, a closely related compound, which can be used as a starting point for method development for 3,4-DMMA.

ParameterGC-MS (with derivatization)LC-MS/MSHPTLC
Linearity Range ~25 - 400 ng/mL (in plasma)[17]2 - 1000 µg/L (in blood/serum)[18]51.0 - 510.0 µ g/band [8]
Limit of Detection (LOD) Not explicitly stated, but sensitive2 µg/L[18]12.1 µ g/band [8]
Limit of Quantitation (LOQ) 25 ng/mL (in plasma)[17]10 ng/mL (in plasma)[6][7]36.8 µ g/band [8]
Recovery >70%[18]≥71.0%[6]99.13%[8]
Precision (RSD) <15%[17]2.5 - 19%[18]< 5.0%[8]

Experimental Protocols

GC-MS Analysis with Derivatization

This protocol is a general guideline based on methods for related amphetamines.[4][9] Optimization for 3,4-DMMA is recommended.

  • Sample Preparation (e.g., from a biological matrix):

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix. A common procedure involves basifying the sample with a buffer (e.g., pH 9.5) and extracting with an organic solvent like ethyl acetate (B1210297) or chloroform.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dry residue, add 50 µL of a derivatizing agent (e.g., MSTFA) and 50 µL of a solvent (e.g., ethyl acetate).

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column is a common choice.[19]

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) for quantification.

      • Mass Range: 40-550 amu.

LC-MS/MS Analysis

This protocol is a general guideline based on methods for related amphetamines.[6][7] Optimization for 3,4-DMMA is recommended.

  • Sample Preparation:

    • For plasma or serum, a simple protein precipitation is often sufficient. Add 3 parts of cold acetonitrile (B52724) to 1 part of sample.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • LC Column: A C18 column (e.g., 50 mm x 2.1 mm ID, 3.5 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS/MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for 3,4-DMMA will need to be determined by infusing a standard solution.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Sample extraction Extraction (LLE or SPE) start->extraction dry Evaporation to Dryness extraction->dry add_reagent Add Derivatizing Agent dry->add_reagent heat Heat Reaction Mixture add_reagent->heat inject Inject into GC-MS heat->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection data Data Analysis detection->data

Caption: Workflow for the GC-MS analysis of this compound.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing in GC-MS cause1 Incomplete Derivatization? start->cause1 Check cause2 Active Sites in System? start->cause2 Check cause3 Column Contamination? start->cause3 Check solution1 Optimize Reaction (Time, Temp) Use Fresh Reagent Ensure Dry Sample cause1->solution1 solution2 Use Deactivated Liner Condition Column Use Inert Column cause2->solution2 solution3 Trim Column Inlet Use Guard Column cause3->solution3

Caption: Troubleshooting logic for peak tailing in GC-MS analysis.

References

Technical Support Center: In Vivo Studies of 3,4-DMMA Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride in in vivo experimental settings. Given the limited specific in vivo data for 3,4-DMMA, this guide draws upon established knowledge of its close analog, 3,4-Methylenedioxymethamphetamine (MDMA), to provide a comprehensive resource. Researchers are strongly advised to conduct compound-specific validation and dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-DMMA hydrochloride and how does it differ from MDMA?

This compound is an analog of MDMA, belonging to the phenethylamine (B48288) and amphetamine chemical classes.[1] The primary structural difference is the replacement of MDMA's methylenedioxy ring with two methoxy (B1213986) groups on the phenyl ring.[2] This structural change significantly reduces its potency as a monoamine transporter inhibitor compared to MDMA.[3]

Q2: What are the known molecular targets of 3,4-DMMA?

3,4-DMMA primarily acts as a competitive inhibitor of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[2] It is considerably less potent than MDMA at these transporters.[3]

Q3: What are the recommended storage and stability conditions for this compound?

The hydrochloride salt of 3,4-DMMA is stable for at least five years when stored at -20°C in a desiccated environment.[2][3] For short-term storage and experimental use, it can be kept at room temperature in the continental US, though conditions may vary elsewhere.[1]

Q4: What solvents can be used to prepare this compound for in vivo administration?

This compound is soluble in several solvents suitable for in vivo studies. These include:

  • Ethanol (30 mg/mL)[2][3]

  • Dimethylformamide (DMF; 30 mg/mL)[2][3]

  • Dimethyl sulfoxide (B87167) (DMSO; 30 mg/mL)[2][3]

  • Phosphate-buffered saline (PBS, pH 7.2; 10 mg/mL)[2][3]

  • Water and chloroform[2]

For most in vivo applications, sterile 0.9% NaCl (saline) is a suitable vehicle, similar to what is used for MDMA.[4]

Q5: What is the expected metabolic pathway for 3,4-DMMA?

While specific metabolic pathways for 3,4-DMMA are not extensively documented, it is expected to follow a similar metabolic route to MDMA due to its structural similarity. The metabolism of MDMA involves two main pathways: O-demethylenation followed by O-methylation, and N-demethylation.[4] Given that 3,4-DMMA has two methoxy groups instead of a methylenedioxy bridge, its metabolism will likely involve O-demethylation of these groups.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpectedly low or high behavioral response 1. Incorrect Dosage: Due to lower potency, doses extrapolated from MDMA may not be effective. 2. Vehicle/Solvent Issues: Poor solubility or precipitation of the compound. 3. Route of Administration: Different routes (e.g., i.p., s.c., oral) have different pharmacokinetic profiles.[4] 4. Animal Strain/Sex Differences: These can influence metabolic rates and sensitivity.1. Conduct a Dose-Response Study: Start with a wide range of doses to establish an effective dose for your specific behavioral paradigm. 2. Ensure Complete Dissolution: Visually inspect solutions for any precipitate. Consider gentle warming or sonication if necessary. Prepare fresh solutions for each experiment. 3. Optimize Administration Route: If one route is ineffective, consider an alternative. Be aware that oral administration may result in lower maximum plasma concentrations compared to parenteral routes.[4] 4. Standardize Animal Models: Use a consistent strain, sex, and age of animals throughout your studies.
High variability in experimental results 1. Inconsistent Drug Preparation: Variations in concentration or incomplete solubilization. 2. Stress-induced variability in animals: Handling and injection stress can affect behavioral outcomes. 3. Circadian Rhythm Effects: Time of day can influence drug effects and animal behavior.1. Standardize Solution Preparation: Use a precise weighing and dilution protocol. Prepare a stock solution and dilute as needed. 2. Acclimatize Animals: Handle animals for several days before the experiment to reduce stress. Ensure a consistent and gentle injection technique. 3. Conduct Experiments at the Same Time of Day: This will minimize variability due to circadian fluctuations in neurotransmitter levels and activity.
Difficulty replicating in vitro findings in vivo 1. Metabolism: The parent compound may be rapidly metabolized into active or inactive metabolites. 2. Blood-Brain Barrier Penetration: The compound may have limited ability to cross the blood-brain barrier. 3. Complex Neurotransmitter Interactions: In vivo, the effects of a drug on one neurotransmitter system can be modulated by others (e.g., serotonin's influence on dopamine (B1211576) release).[5]1. Conduct Pharmacokinetic Studies: Measure plasma and brain concentrations of the parent drug and potential metabolites over time. 2. Assess Brain Penetration: Use techniques like microdialysis or tissue harvesting to determine the concentration of 3,4-DMMA in the brain. 3. Use Selective Antagonists: Co-administer selective antagonists for different receptors (e.g., serotonin or dopamine receptors) to dissect the neurochemical basis of the observed effects.
Adverse events or mortality in animals 1. Toxicity at Higher Doses: Amphetamine-like compounds can induce hyperthermia and cardiovascular effects.[6] 2. Vehicle Toxicity: Some organic solvents (e.g., DMSO) can be toxic at high concentrations.1. Monitor Core Body Temperature: Use a rectal probe or telemetry to monitor for hyperthermia, a known side effect of similar compounds. 2. Use the Lowest Effective Concentration of Vehicle: If using organic solvents, keep the final concentration as low as possible. Saline or PBS are generally preferred. 3. Start with a Low-Dose Escalation Protocol: This will help identify the maximum tolerated dose in your specific animal model.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 3,4-dimethoxy-N,α-dimethyl-benzeneethanamine, monohydrochloride[3]
CAS Number 70932-18-2[3]
Molecular Formula C₁₂H₁₉NO₂ • HCl[3]
Formula Weight 245.7 g/mol [3]
Purity ≥97%[3]
Formulation Crystalline solid[3]
Storage -20°C[3]
Stability ≥ 5 years[3]

Table 2: Solubility of this compound

SolventConcentrationReference
DMF 30 mg/mL[3]
DMSO 30 mg/mL[3]
Ethanol 30 mg/mL[3]
PBS (pH 7.2) 10 mg/mL[3]

Table 3: Comparative In Vitro Potency of 3,4-DMMA and MDMA at Monoamine Transporters

CompoundTransporterKᵢ (µM)IC₅₀ (µM)Reference
3,4-DMMA NET22.8253.4[3]
SERT7.7108[3]
MDMA NET0.66.6[3]
SERT2.534.8[3]

Experimental Protocols

1. General Protocol for In Vivo Behavioral Assessment (Locomotor Activity)

This protocol is adapted from studies on MDMA and other amphetamine analogs and should be optimized for 3,4-DMMA.

  • Animals: Use adult male Sprague-Dawley rats (or another appropriate rodent model) weighing 250-350g. House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Habituation: Acclimate animals to the testing room for at least 1 hour before the experiment. Habituate them to the open-field arenas (e.g., 40 x 40 x 30 cm) for 30-60 minutes on the day before the experiment.

  • Drug Preparation: Prepare a stock solution of this compound in sterile 0.9% saline. Dilute the stock solution to the desired final concentrations on the day of the experiment.

  • Dosing: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 1 mL/kg. A dose-response study (e.g., 1, 3, 10, 20 mg/kg) is recommended.

  • Data Collection: Immediately after injection, place the animals in the open-field arenas. Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated activity monitoring system with infrared beams.

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of different doses to the vehicle control group.

2. General Protocol for In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions.

  • Animals and Surgery: Anesthetize rats with isoflurane (B1672236) and place them in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum, or prefrontal cortex). Allow animals to recover for at least 5-7 days.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period of 1-2 hours, collect baseline samples every 20 minutes for at least one hour.

  • Drug Administration: Administer this compound or vehicle as described in the behavioral protocol.

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours after drug administration.

  • Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, serotonin, and their metabolites) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the average baseline concentration. Use appropriate statistical methods to analyze the time course of neurotransmitter changes.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis animal_acclimation Animal Acclimation & Habituation dosing Dosing (i.p., s.c., or oral) animal_acclimation->dosing drug_prep 3,4-DMMA HCl Solution Preparation drug_prep->dosing behavioral_assessment Behavioral Assessment (e.g., Locomotor Activity) dosing->behavioral_assessment microdialysis In Vivo Microdialysis dosing->microdialysis behavioral_data Behavioral Data Analysis behavioral_assessment->behavioral_data neurochemical_data Neurochemical Analysis (HPLC-ED) microdialysis->neurochemical_data pk_pd_modeling PK/PD Modeling behavioral_data->pk_pd_modeling neurochemical_data->pk_pd_modeling signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dmma 3,4-DMMA sert SERT dmma->sert Inhibits net NET dmma->net Inhibits da_synthesis Dopamine Synthesis vesicle Synaptic Vesicle da_synthesis->vesicle ht5_synthesis Serotonin Synthesis ht5_synthesis->vesicle ne_synthesis Norepinephrine Synthesis ne_synthesis->vesicle da Dopamine vesicle->da Release ht5 Serotonin vesicle->ht5 Release ne Norepinephrine vesicle->ne Release da->sert Reuptake da_receptor Dopamine Receptors da->da_receptor ht5->sert Reuptake ht5_receptor Serotonin Receptors ht5->ht5_receptor ne->net Reuptake ne_receptor Norepinephrine Receptors ne->ne_receptor downstream Downstream Signaling & Behavioral Effects da_receptor->downstream ht5_receptor->downstream ne_receptor->downstream troubleshooting_logic cluster_dose Dose & Formulation cluster_procedure Experimental Procedure cluster_biology Biological Factors start Inconsistent or Unexpected In Vivo Results check_dose Is the dose appropriate? start->check_dose check_solubility Is the compound fully dissolved? start->check_solubility check_route Is the administration route optimal? start->check_route check_handling Is animal handling consistent? start->check_handling check_metabolism Consider metabolic differences from MDMA. start->check_metabolism check_pk Are you achieving sufficient brain exposure? start->check_pk dose_response Action: Conduct dose-response study check_dose->dose_response prepare_fresh Action: Prepare fresh solutions; verify solubility check_solubility->prepare_fresh optimize_route Action: Test alternative administration routes check_route->optimize_route standardize_handling Action: Standardize handling and acclimatization check_handling->standardize_handling metabolite_analysis Action: Analyze for potential active metabolites check_metabolism->metabolite_analysis pk_study Action: Conduct pharmacokinetic study check_pk->pk_study

References

3,4-DMMA hydrochloride storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the proper storage and handling of 3,4-DMMA (3,4-Dimethoxymethamphetamine) hydrochloride. Adherence to these best practices is crucial for ensuring the integrity of the compound for research purposes and for maintaining a safe laboratory environment.

Storage and Stability

Proper storage of 3,4-DMMA hydrochloride is vital for maintaining its stability and purity. The following table summarizes the recommended storage conditions and known stability information.

ParameterRecommendationSource
Storage Temperature -20°C[1]
Shipping Condition Shipped at room temperature in the continental US; may vary elsewhere.[1]
Stability ≥ 5 years at -20°C[1]
Formulation A crystalline solid[1]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

QuestionPossible Cause(s)Suggested Solution(s)
My experimental results are inconsistent or unexpected. 1. Compound Degradation: Improper storage (e.g., exposure to high temperatures, light, or moisture) may have led to the degradation of the compound. 2. Contamination: The sample may have been contaminated during handling.1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C. 2. Use Fresh Aliquots: If possible, use a fresh, unopened vial of the compound. 3. Review Handling Procedures: Ensure that appropriate personal protective equipment (PPE) was used and that sterile techniques were employed to prevent cross-contamination.
I am having difficulty dissolving the compound. 1. Incorrect Solvent: The chosen solvent may not be appropriate for this compound. 2. Low Temperature: The compound and/or solvent may be too cold, reducing solubility.1. Consult Solubility Data: this compound is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2) (10 mg/ml).[1] 2. Allow to Warm: Ensure both the compound and the solvent are at room temperature before attempting to dissolve. Gentle warming or sonication may also aid dissolution, but be mindful of potential degradation with excessive heat.
The appearance of the compound has changed (e.g., color, texture). 1. Degradation or Contamination: A change in the physical appearance of the solid compound can indicate degradation or the presence of impurities.1. Do Not Use: If the appearance of the compound has visibly changed, it is recommended not to use it for experiments where purity is critical. 2. Contact Supplier: Inform the supplier of the change in the product's appearance.

Frequently Asked Questions (FAQs)

Q1: What is the recommended personal protective equipment (PPE) when handling this compound?

A1: While specific handling guidelines for this compound are not extensively detailed, it is prudent to follow best practices for handling potent, psychoactive research compounds. This includes:

  • Gloves: Wear appropriate chemical-resistant gloves.[2][3]

  • Lab Coat: A standard laboratory coat should be worn.

  • Eye Protection: Use safety glasses or goggles to protect from splashes or aerosols.[2]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. Work should be conducted in a well-ventilated area or a fume hood.[4][5]

Q2: How should I dispose of waste containing this compound?

A2: All waste containing this compound should be treated as hazardous chemical waste.[2][6] Disposal must be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

Q3: Is this compound sensitive to light or moisture?

Q4: Can I store this compound in solution?

A4: Storing research compounds in solution is generally not recommended for long-term storage as it may accelerate degradation. If you need to prepare a stock solution, it is advisable to prepare it fresh before use. If short-term storage of a solution is necessary, store it at -20°C or below and use it as soon as possible. The stability of the compound in various solvents over time has not been extensively documented.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal PPE Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) FumeHood Work in a Ventilated Area (e.g., Fume Hood) PPE->FumeHood Ensure safety Retrieve Retrieve from -20°C Storage FumeHood->Retrieve Equilibrate Allow to Equilibrate to Room Temperature Retrieve->Equilibrate Weigh Weigh Required Amount Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Clean Clean Work Area Experiment->Clean Waste Dispose of Waste (per institutional guidelines) Clean->Waste Store Return Compound to -20°C Storage Waste->Store

Caption: Safe handling workflow for this compound.

References

Technical Support Center: 3,4-DMMA Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-DMMA (3,4-Dimethoxymethamphetamine) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-DMMA hydrochloride and what are its basic properties?

A1: this compound is the salt form of 3,4-Dimethoxymethamphetamine, a synthetic psychoactive substance belonging to the phenethylamine (B48288) and amphetamine chemical classes. It is a structural analog of MDMA. The hydrochloride salt is a white crystalline solid or powder.[1]

Q2: What are the storage and stability recommendations for this compound?

A2: this compound is stable for at least five years when stored at -20°C in a desiccated environment.[1] To ensure stability, it is crucial to protect research samples from moisture and extreme temperatures. While specific light or oxidation sensitivities are not extensively documented, it is good laboratory practice to store the compound in a dark, airtight container.

Q3: In which solvents is this compound soluble?

A3: The hydrochloride salt of 3,4-DMMA exhibits good solubility in various polar organic solvents and aqueous solutions.[1] The table below summarizes its solubility in common laboratory solvents.[1]

SolventSolubility
Ethanol30 mg/mL
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL
WaterSoluble
ChloroformSoluble

Troubleshooting Guides for Inconsistent Assay Results

Inconsistent results in the quantification of this compound can arise from various factors related to sample preparation, instrumentation, and methodology. Below are troubleshooting guides for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques for this type of compound.

HPLC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Column overload; Column contamination; Inappropriate mobile phase pH.[2]Reduce sample concentration; Regenerate or replace the column; Optimize the mobile phase pH to ensure full protonation of the analyte.[2]
Noisy Baseline Contaminated mobile phase; Detector instability; System leaks.[2]Use fresh, high-purity solvents and degas the mobile phase; Allow the detector to warm up properly; Check all fittings for leaks.[2]
Poor Resolution Incorrect mobile phase composition; Degraded column; Excessive sample load.[2]Optimize mobile phase composition, potentially using gradient elution; Replace the column; Reduce sample concentration or injection volume.[2]
Reproducibility Issues Inconsistent mobile phase preparation; Temperature fluctuations; Operator error.[2]Prepare mobile phase consistently and accurately; Use a column oven to maintain a stable temperature; Ensure consistent injection volumes and sample preparation procedures.[2]
GC-MS Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape Active sites in the injector or column; Column contamination; Inappropriate oven temperature program.Use a deactivated liner and column; Bake out the column or trim the front end; Optimize the temperature ramp rate.
Low Sensitivity Sample degradation in the injector; Leaks in the system; Detector issues.Derivatize the analyte to improve thermal stability; Check for leaks using an electronic leak detector; Tune the mass spectrometer.
Inconsistent Retention Times Fluctuations in carrier gas flow; Column aging.Check for leaks in the gas lines and ensure a constant head pressure; Condition the column or replace it if necessary.
Matrix Interference Inadequate sample cleanup.Employ a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][4]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from methods for the analysis of amphetamine and its derivatives.

1. Sample Preparation (from a biological matrix, e.g., urine):

  • To 1 mL of the urine sample, add an internal standard.
  • Perform a Solid-Phase Extraction (SPE) using a suitable cartridge (e.g., a mixed-mode cation exchange).
  • Condition the SPE cartridge according to the manufacturer's instructions.
  • Load the sample onto the cartridge.
  • Wash the cartridge to remove interfering substances.
  • Elute the analyte with an appropriate solvent (e.g., a mixture of a strong organic solvent and a base).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection Wavelength: 285 nm (based on the UV absorbance of the related compound MDMA).
  • Column Temperature: 30°C.

3. Derivatization (Optional, for enhanced sensitivity):

  • Before injection, the extracted sample can be derivatized to improve its chromatographic properties and detectability. Common derivatizing agents for amines include acetic anhydride (B1165640) or sodium 1,2-naphthoquinone-4-sulphonate (NQS).[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods for the analysis of designer stimulants.[7][8]

1. Sample Preparation (from a biological matrix, e.g., blood):

  • To 1 mL of blood sample, add an internal standard.
  • Perform a Liquid-Liquid Extraction (LLE).
  • Add a basic buffer to the sample to bring the pH above 9.
  • Add an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methylene (B1212753) chloride and isopropanol).[9]
  • Vortex the mixture and then centrifuge to separate the layers.
  • Transfer the organic layer to a clean tube.
  • Evaporate the solvent to dryness.

2. Derivatization (Recommended):

  • Reconstitute the dried extract in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) to improve volatility and thermal stability.[4][10]
  • Heat the mixture to complete the reaction.
  • The derivatized sample is now ready for injection.

3. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 1 minute.
  • Ramp to 280°C at 20°C/min.
  • Hold at 280°C for 5 minutes.
  • Injector Temperature: 250°C.
  • Injection Mode: Splitless.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-550.
  • Source Temperature: 230°C.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Biological Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate derivatize Derivatization evaporate->derivatize injection GC Injection derivatize->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection data Data Analysis detection->data

Caption: Workflow for the GC-MS analysis of 3,4-DMMA.

Proposed Mechanism of Action of 3,4-DMMA

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 {VMAT2 | Monoamine Storage} MA_vesicle Vesicular Monoamines VMAT2->MA_vesicle MA Monoamines (Serotonin, Norepinephrine) MA->VMAT2 storage MA_synapse Synaptic Monoamines MA_vesicle->MA_synapse release SERT_NET {SERT/NET | Reuptake Transporters} SERT_NET->MA MA_synapse->SERT_NET reuptake Receptors Postsynaptic Receptors MA_synapse->Receptors binding Signal Transduction Signal Transduction DMMA 3,4-DMMA DMMA->SERT_NET Inhibition

Caption: Inhibition of monoamine reuptake by 3,4-DMMA.

References

Limitations of using 3,4-DMMA hydrochloride in research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "3,4-DMMA hydrochloride" is not available in scientific literature. This technical support guide addresses the limitations and challenges associated with 3,4-Methylenedioxymethamphetamine (MDMA) hydrochloride , a related and well-researched compound.

This resource provides researchers, scientists, and drug development professionals with essential information regarding the limitations and challenges encountered when using 3,4-MDMA hydrochloride in a research setting. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the stability and storage of 3,4-MDMA hydrochloride?

A1: 3,4-MDMA hydrochloride is relatively stable as a crystalline solid. However, it can be susceptible to degradation when in solution, particularly when exposed to light and high temperatures. For long-term storage, it is recommended to keep the compound in a solid form at -20°C, protected from light and moisture. Solutions should be freshly prepared for each experiment and used promptly.

Q2: Are there known issues with the purity of commercially available 3,4-MDMA hydrochloride?

A2: Yes, the purity of commercially available 3,4-MDMA hydrochloride can vary. Impurities may include precursors, byproducts of synthesis, or isomers (e.g., S-(+)-MDMA vs. R-(-)-MDMA). It is crucial to obtain a certificate of analysis (CoA) from the supplier and to verify the purity and identity of the compound using analytical techniques such as HPLC, GC-MS, or NMR before initiating any experiments.

Q3: What are the key limitations regarding the in vitro use of 3,4-MDMA hydrochloride?

A3: A primary limitation in vitro is the potential for non-specific binding to plasticware and cellular debris, which can affect the accuracy of concentration-response curves. Additionally, the metabolic conversion of MDMA to more active or toxic metabolites (e.g., HHMA, HMA) that occurs in vivo is often absent in simple cell culture models, potentially underestimating its full biological effects.

Q4: What are the major concerns when using 3,4-MDMA hydrochloride in animal models?

A4: In animal studies, the main concerns are the neurotoxic effects, particularly on serotonergic neurons, and the potential for hyperthermia, a significant and potentially lethal side effect. The neurotoxic effects can be long-lasting and may confound the results of behavioral or physiological studies. Careful dose selection and monitoring of body temperature are critical.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Inconsistent results in cell-based assays 1. Degradation of 3,4-MDMA hydrochloride solution.2. Variability in cell passage number.3. Non-specific binding to assay plates.1. Prepare fresh solutions for each experiment from a solid stock stored at -20°C.2. Use a consistent and narrow range of cell passage numbers.3. Consider using low-binding plates or pre-treating plates with a blocking agent like bovine serum albumin (BSA).
High mortality rate in animal studies 1. Overdose leading to acute toxicity.2. Hyperthermic response to the compound.1. Perform a dose-response study to determine the maximum tolerated dose (MTD).2. Monitor core body temperature of the animals and conduct experiments in a temperature-controlled environment. Consider co-administration of a cooling agent if ethically justified and relevant to the study design.
Difficulty replicating literature findings 1. Differences in the purity or isomeric composition of the 3,4-MDMA hydrochloride used.2. Variations in experimental protocols (e.g., cell line, animal strain, dosing regimen).1. Verify the purity and isomeric composition of your compound and compare it to what is reported in the literature.2. Standardize all experimental parameters and report them in detail to ensure reproducibility.

Quantitative Data Summary

The following table summarizes key quantitative data for 3,4-MDMA hydrochloride from various in vitro and in vivo studies.

Parameter Value Assay/Model Reference
SERT Ki 240 nMRat brain synaptosomes
NET Ki 1,200 nMRat brain synaptosomes
DAT Ki 10,800 nMRat brain synaptosomes
5-HT2A Ki 2,700 nMHuman recombinant receptors
Effective Dose (ED50) for Discriminative Stimulus 1.5 mg/kgRat drug discrimination
Neurotoxic Dose (Lowest Observed) 10 mg/kg (s.c., twice daily for 4 days)Rat brain serotonin (B10506) levels

Detailed Experimental Protocols

Protocol 1: In Vitro Monoamine Transporter Binding Assay
  • Preparation of Synaptosomes: Homogenize rat brain tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in assay buffer.

  • Binding Assay: Incubate synaptosomes with a radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of 3,4-MDMA hydrochloride in a 96-well plate for 1-2 hours at room temperature.

  • Termination and Measurement: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Animal Model of Neurotoxicity Assessment
  • Animal Dosing: Administer 3,4-MDMA hydrochloride (e.g., 10 mg/kg, s.c.) to rats twice daily for four consecutive days. A control group should receive saline injections.

  • Tissue Collection: Euthanize the animals 2 weeks after the final dose. Dissect specific brain regions (e.g., hippocampus, striatum, cortex).

  • Neurochemical Analysis: Homogenize the brain tissue and analyze the levels of serotonin (5-HT) and its metabolite 5-HIAA using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Compare the levels of 5-HT and 5-HIAA between the MDMA-treated group and the saline-treated control group. A significant reduction in these levels in the MDMA group is indicative of neurotoxicity.

Visualizations

MDMA_Signaling_Pathway MDMA 3,4-MDMA SERT SERT MDMA->SERT Inhibits Reuptake NET NET MDMA->NET Inhibits Reuptake DAT DAT MDMA->DAT Inhibits Reuptake VMAT2 VMAT2 MDMA->VMAT2 Inhibits Uptake Synaptic_Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Release Serotonin Serotonin (5-HT) Postsynaptic_Receptor Postsynaptic Receptors Serotonin->Postsynaptic_Receptor Dopamine Dopamine (DA) Dopamine->Postsynaptic_Receptor Norepinephrine Norepinephrine (NE) Norepinephrine->Postsynaptic_Receptor

Caption: Primary mechanism of action of 3,4-MDMA at the monoaminergic synapse.

Experimental_Workflow_Neurotoxicity Start Start: Animal Acclimation Dosing Dosing Regimen (e.g., 10 mg/kg s.c. for 4 days) Start->Dosing Washout Washout Period (2 weeks) Dosing->Washout Euthanasia Euthanasia & Tissue Collection Washout->Euthanasia Dissection Brain Region Dissection (Hippocampus, Striatum, Cortex) Euthanasia->Dissection Analysis Neurochemical Analysis (HPLC-ED for 5-HT and 5-HIAA) Dissection->Analysis Data_Analysis Data Analysis & Comparison (MDMA vs. Control) Analysis->Data_Analysis End End: Conclusion on Neurotoxicity Data_Analysis->End

Caption: Workflow for assessing 3,4-MDMA-induced neurotoxicity in a rodent model.

Validation & Comparative

A Comparative Pharmacological Guide: 3,4-DMMA Hydrochloride vs. MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro pharmacology of 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride and 3,4-Methylenedioxymethamphetamine (MDMA). The information presented herein is intended for research purposes and synthesizes available experimental data to elucidate the pharmacological similarities and differences between these two psychoactive compounds.

Overview and Mechanism of Action

Both 3,4-DMMA and MDMA are substituted amphetamines that primarily act as monoamine transporter inhibitors and releasing agents.[1][2] Their principal mechanism involves interfering with the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) by binding to their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3] This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[4] MDMA is well-characterized as a potent releaser of 5-HT, and to a lesser extent, DA and NE.[3][4] 3,4-DMMA is a structural analog of MDMA where the methylenedioxy group of MDMA is replaced by two methoxy (B1213986) groups.[2] This structural modification significantly alters its potency at monoamine transporters.[2]

dot

Caption: Interaction of 3,4-DMMA and MDMA with presynaptic monoamine transporters.

Comparative In Vitro Affinity for Monoamine Transporters

The primary molecular targets for both 3,4-DMMA and MDMA are the monoamine transporters. The affinity of these compounds for SERT, NET, and DAT is a critical determinant of their pharmacological profiles. The available data on their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: Monoamine Transporter Binding Affinities (Ki) and Uptake Inhibition (IC50)

CompoundTransporterKi (μM)IC50 (μM)Species/SystemReference
3,4-DMMA NET 22.8253.4Rat PC12 cells[2]
SERT 7.7108.0HEK293 cells (human SERT)[2]
DAT Data not availableData not available
MDMA NET 0.66.6Rat PC12 cells[2]
SERT 2.534.8HEK293 cells (human SERT)[2]
DAT 2.3 ± 0.4 (S-enantiomer)>10Human cloned transporters[5][6]

Lower Ki and IC50 values indicate higher affinity and potency, respectively.

Comparative In Vitro Affinity for Serotonergic Receptors

Beyond monoamine transporters, these compounds can interact directly with various neurotransmitter receptors, which may contribute to their overall pharmacological effects. The 5-HT2A receptor is of particular interest due to its role in the effects of many psychoactive substances.

Table 2: 5-HT2A Receptor Binding Affinities (Ki)

CompoundReceptorKi (μM)Species/SystemReference
3,4-DMMA 5-HT2A Data not available
MDMA 5-HT2A 4.7 ± 1.1 (R-enantiomer)Human 5-HT2A receptor[5]

Lower Ki values indicate higher binding affinity.

MDMA exhibits a micromolar affinity for the 5-HT2A receptor.[5] Unfortunately, comparable binding affinity data for 3,4-DMMA at the 5-HT2A receptor are not available in the current scientific literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Radioligand Uptake Inhibition Assay in Transfected Cell Lines

This assay is used to determine the potency (IC50) of a compound in inhibiting the uptake of a radiolabeled neurotransmitter into cells expressing a specific monoamine transporter.

dot

Uptake_Inhibition_Assay_Workflow start Start cell_culture 1. Cell Culture: HEK293 cells stably expressing human SERT or rat NET (in PC12 cells) are cultured to confluence in 96-well plates. start->cell_culture preincubation 2. Pre-incubation: Cells are washed and pre-incubated with varying concentrations of test compound (3,4-DMMA or MDMA) or vehicle. cell_culture->preincubation uptake_initiation 3. Uptake Initiation: Radiolabeled neurotransmitter ([3H]5-HT or [3H]Norepinephrine) is added to initiate uptake. preincubation->uptake_initiation incubation 4. Incubation: Plates are incubated for a defined period (e.g., 10 min) at 37°C. uptake_initiation->incubation termination 5. Termination: Uptake is terminated by rapid filtration through glass fiber filters to separate cells from the incubation medium. incubation->termination washing 6. Washing: Filters are washed with ice-cold buffer to remove non-internalized radioligand. termination->washing scintillation 7. Scintillation Counting: Filters are placed in scintillation vials with cocktail, and radioactivity is quantified using a scintillation counter. washing->scintillation analysis 8. Data Analysis: Calculate percent inhibition relative to vehicle control and determine IC50 values using non-linear regression. scintillation->analysis end End analysis->end

Caption: Workflow for a radioligand uptake inhibition assay.

Detailed Steps:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human serotonin transporter (SERT) or rat pheochromocytoma (PC12) cells endogenously expressing the norepinephrine transporter (NET) are cultured in appropriate media and seeded into 96-well plates. Cells are grown to a confluent monolayer.

  • Compound Preparation: A range of concentrations of 3,4-DMMA hydrochloride and MDMA are prepared in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with assay buffer.

    • Cells are pre-incubated for 10-15 minutes at 37°C with varying concentrations of the test compounds or vehicle (for total uptake) and a high concentration of a known selective inhibitor (for non-specific uptake).

    • The uptake reaction is initiated by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]5-HT for SERT or [³H]norepinephrine for NET).

    • The incubation is carried out for a specific time (e.g., 10 minutes) at 37°C.

  • Termination and Measurement:

    • The uptake is terminated by rapidly aspirating the incubation buffer and washing the cells multiple times with ice-cold assay buffer. Alternatively, a cell harvester is used to rapidly filter the contents of the wells through glass fiber filters.

    • The cells are lysed, and the radioactivity retained within the cells is measured by liquid scintillation counting.

  • Data Analysis:

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The percentage of inhibition for each concentration of the test compound is determined relative to the control (vehicle) wells.

    • IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter by measuring its ability to compete with a radiolabeled ligand.

Detailed Steps:

  • Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) or cells expressing the target transporter/receptor are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Membrane preparation + radioligand + vehicle.

    • Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled selective ligand.

    • Competition: Membrane preparation + radioligand + varying concentrations of the test compound (3,4-DMMA or MDMA).

  • Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 4°C).

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: The filters are collected, and the bound radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage of specific binding is plotted against the concentration of the test compound.

    • The IC50 value is determined from the resulting competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacology

Currently, there is a lack of published in vivo studies directly comparing the behavioral and physiological effects of 3,4-DMMA and MDMA, such as locomotor activity or drug discrimination assays. MDMA is known to produce dose-related increases in locomotor activity in rodents.[9][10] This effect is correlated with increases in extracellular dopamine and serotonin levels in brain regions like the nucleus accumbens and striatum.[10] Given 3,4-DMMA's significantly lower in vitro potency at monoamine transporters, it is hypothesized that it would be substantially less potent in producing MDMA-like behavioral effects in vivo. However, dedicated in vivo comparative studies are required to confirm this.

Conclusion

The available in vitro pharmacological data demonstrate that 3,4-DMMA is a significantly less potent inhibitor of both the serotonin and norepinephrine transporters compared to MDMA. This suggests that the substitution of the methylenedioxy ring in MDMA with two methoxy groups in 3,4-DMMA markedly reduces its affinity for these key molecular targets. While comprehensive data on the affinity of 3,4-DMMA for the dopamine transporter and other CNS receptors are lacking, the existing evidence points to a pharmacological profile for 3,4-DMMA that is substantially attenuated relative to MDMA. Further research, particularly in vivo comparative studies and in vitro binding assays at a broader range of targets, is necessary to fully elucidate the pharmacological profile of 3,4-DMMA and its potential physiological and behavioral effects relative to MDMA.

References

A Comparative Guide to the Receptor Binding Profiles of 3,4-Dimethylmethamphetamine (3,4-DMMA) and Other Amphetamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro receptor binding affinities of 3,4-Dimethylmethamphetamine (3,4-DMMA) and other key amphetamine analogues, including 3,4-Methylenedioxymethamphetamine (MDMA), Methamphetamine (MMA), and 3,4-Methylenedioxyamphetamine (MDA). The data presented herein, summarized in clear tabular format, is supported by detailed experimental methodologies to aid in the interpretation and replication of findings. Furthermore, this guide includes visualizations of a key experimental workflow and a relevant signaling pathway to provide a comprehensive understanding of the pharmacological context.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of 3,4-DMMA and other selected amphetamines at the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), as well as at the 5-HT2A, 5-HT2B, and 5-HT2C serotonin receptor subtypes. The data is presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), with lower values indicating a higher binding affinity.

CompoundSERT (Kᵢ/IC₅₀, nM)DAT (Kᵢ/IC₅₀, nM)NET (Kᵢ/IC₅₀, nM)5-HT2A (Kᵢ, nM)5-HT2B (Kᵢ, nM)5-HT2C (Kᵢ, nM)
3,4-DMMA 108,000[1]No data available253,400[1]No data availableNo data availableNo data available
(±)-MDMA 2,410[2]8,290[2]1,190[2]4,700 (R-MDMA)[3]No data availableNo data available
(S)-MDMA 222[3]2,300[3]7,800[3]>50,000[3]No data availableNo data available
(R)-MDMA 24,500[3]>50,000[3]>50,000[3]4,700[3]No data availableNo data available
Methamphetamine 38,460[2]460[2]110[2]No data availableNo data availableNo data available
MDA 4,900 (IC₅₀)[4]1,800 (IC₅₀)[4]420 (IC₅₀)[4]Agonist activity reported[4]Agonist activity reported[4]Agonist activity reported[4]

Note: The provided data for MDA are IC₅₀ values, which may differ from Kᵢ values. Agonist activity at 5-HT2 receptors indicates binding and functional activation, though specific Kᵢ values from competitive binding assays were not available in the cited sources.

Experimental Protocols

The binding affinity data presented in this guide are primarily determined using competitive radioligand binding assays. This technique quantifies the interaction between a compound of interest and a specific receptor or transporter by measuring the displacement of a radiolabeled ligand.

Radioligand Binding Assay for Monoamine Transporters (SERT, DAT, NET)

1. Membrane Preparation:

  • Tissues (e.g., rat brain regions) or cells stably expressing the human monoamine transporters (e.g., HEK-293 cells) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the transporters.

  • The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound (e.g., 3,4-DMMA).

  • Radioligands:

    • For SERT: [³H]citalopram or [³H]paroxetine.

    • For DAT: [³H]WIN 35,428 or [³H]GBR-12935.

    • For NET: [³H]nisoxetine or [³H]mazindol.

  • Non-specific Binding Control: A set of wells contains the membranes, radioligand, and a high concentration of a known, non-labeled drug that has high affinity for the target transporter (e.g., fluoxetine (B1211875) for SERT) to determine the amount of non-specific binding of the radioligand.

  • Total Binding Control: A set of wells contains only the membranes and the radioligand to determine the total amount of radioligand bound.

3. Incubation and Filtration:

  • The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through the filter).

  • The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Scintillation Counting and Data Analysis:

  • The filters are placed in scintillation vials with scintillation fluid.

  • The radioactivity on each filter is quantified using a liquid scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Competitive Radioligand Binding Assay cluster_preparation Membrane Preparation cluster_assay Assay Setup cluster_separation Separation & Detection cluster_analysis Data Analysis Tissue Tissue/Cells with Target Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand ([L]) Radioligand->Incubation TestCompound Test Compound (I) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: 5-HT2A Receptor Activation

5HT2A_Signaling_Pathway Amphetamine Amphetamine Analogue (e.g., MDMA, MDA) Receptor5HT2A 5-HT2A Receptor Amphetamine->Receptor5HT2A Binds to Gq_protein Gq/11 Protein Receptor5HT2A->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Downstream Downstream Cellular Effects (e.g., neuronal excitation) Ca2_release->Downstream PKC->Downstream

Caption: Simplified 5-HT2A receptor signaling cascade.

References

3,4-DMMA Hydrochloride: A Comparative Guide for its Use as a Negative Control in MDMA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride and 3,4-Methylenedioxymethamphetamine (MDMA), establishing the basis for utilizing 3,4-DMMA as a negative control in research focused on the neuropharmacological effects of MDMA. By presenting key experimental data, detailed protocols, and visual representations of the underlying neurobiology, this document aims to facilitate informed experimental design and data interpretation.

Introduction

3,4-Methylenedioxymethamphetamine (MDMA) is a psychoactive compound known for its potent effects on the central nervous system, primarily mediated through its interaction with monoamine transporters. In contrast, its structural analog, 3,4-Dimethoxymethamphetamine (3,4-DMMA), is characterized as a significantly less potent psychoactive substance. This disparity in pharmacological activity, despite structural similarity, positions 3,4-DMMA as an ideal negative control for in vitro and in vivo studies designed to elucidate the specific mechanisms of MDMA action.

Comparative Pharmacological Data

The primary molecular targets of MDMA are the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of 3,4-DMMA and MDMA at these transporters, highlighting the substantial difference in potency.

CompoundTransporterKi (μM)IC50 (μM)
3,4-DMMA Norepinephrine (NET)22.8[1]253.4[1]
Serotonin (SERT)7.7[1]108[1]
Dopamine (DAT)Data not availableData not available
MDMA Norepinephrine (NET)0.6[1]6.6[1]
Serotonin (SERT)2.5[1]34.8[1]
Dopamine (DAT)Not specified~1.5 - 10

Table 1: Comparative in vitro potency of 3,4-DMMA and MDMA at monoamine transporters.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, the following are detailed methodologies for key in vitro experiments used to determine the pharmacological profiles of compounds like 3,4-DMMA and MDMA.

Monoamine Transporter Uptake Inhibition Assay

This assay measures a compound's ability to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.

Materials:

  • Human embryonic kidney (HEK-293) cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter.

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled substrates: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.

  • Test compounds (3,4-DMMA hydrochloride and MDMA hydrochloride) dissolved in an appropriate solvent (e.g., water or DMSO).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the transporter of interest in appropriate culture medium until they reach a suitable confluency.

  • Plating: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Preparation of Solutions: Prepare serial dilutions of the test compounds (3,4-DMMA and MDMA) and the radiolabeled substrate in assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curves.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific transporter by determining its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the target transporter or from specific brain regions (e.g., striatum for DAT).

  • Radiolabeled ligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

  • Test compounds (this compound and MDMA hydrochloride).

  • Assay buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a microplate or test tubes, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

Mandatory Visualizations

MDMA Signaling Pathway

The following diagram illustrates the primary mechanism of action of MDMA at a monoaminergic synapse.

MDMA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMA_ext MDMA MAO Monoamine Oxidase (MAO) MDMA_ext->MAO Inhibits Monoamine_Transporter Monoamine Transporter (SERT, NET, DAT) MDMA_ext->Monoamine_Transporter Enters via transporter Vesicle Synaptic Vesicle (Monoamines) Monoamine_cyto Cytosolic Monoamines Vesicle->Monoamine_cyto MDMA inhibits VMAT2 Monoamine_cyto->Vesicle VMAT2 Monoamine_cyto->MAO Degradation Monoamine_cyto->Monoamine_Transporter Reverse Transport (Efflux) Monoamine_Transporter->Monoamine_cyto Reuptake Monoamine_syn Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamine_Transporter->Monoamine_syn Increased Release Postsynaptic_Receptor Postsynaptic Receptors Monoamine_syn->Postsynaptic_Receptor Binding & Activation Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction Initiates downstream signaling

Caption: MDMA's mechanism of action at the monoamine synapse.

Experimental Workflow for Monoamine Transporter Inhibition Assay

The diagram below outlines the typical workflow for assessing the inhibitory potential of a compound on monoamine transporters.

Experimental_Workflow start Start cell_culture Culture HEK-293 cells expressing monoamine transporter start->cell_culture plating Seed cells into 96-well plates cell_culture->plating pre_incubation Pre-incubate cells with 3,4-DMMA or MDMA plating->pre_incubation add_radioligand Add radiolabeled monoamine substrate pre_incubation->add_radioligand incubation Incubate to allow uptake add_radioligand->incubation termination Terminate uptake (wash with cold buffer) incubation->termination lysis Cell Lysis termination->lysis measurement Measure radioactivity (Scintillation Counting) lysis->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

Caption: Workflow for monoamine transporter uptake inhibition assay.

Conclusion

The presented data unequivocally demonstrates that this compound is substantially less potent than MDMA at the serotonin and norepinephrine transporters. This significant difference in pharmacological activity, coupled with its structural similarity to MDMA, makes 3,4-DMMA an excellent negative control for studies investigating the specific effects of MDMA. Its use can help researchers to distinguish between the specific pharmacological effects of MDMA and non-specific effects related to the general amphetamine structure. Future studies should aim to characterize the interaction of 3,4-DMMA with the dopamine transporter to provide a more complete pharmacological profile. By employing 3,4-DMMA as a negative control and following rigorous experimental protocols, researchers can enhance the specificity and validity of their findings in the field of MDMA research.

References

Comparative Guide to the Cross-Reactivity of 3,4-DMMA Hydrochloride in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated cross-reactivity of 3,4-Dimethylmethamphetamine (3,4-DMMA) hydrochloride in commonly used amphetamine immunoassays. Due to a lack of direct experimental data for 3,4-DMMA, this guide extrapolates potential cross-reactivity based on data from structurally similar compounds, primarily 3,4-methylenedioxymethamphetamine (MDMA). The information presented is intended to inform researchers and drug development professionals about the potential for off-target binding in preliminary drug screening and to underscore the importance of confirmatory testing.

Introduction

Immunoassays are widely utilized as a primary screening tool for the detection of drugs of abuse in urine due to their speed, high-throughput capabilities, and cost-effectiveness. These assays rely on the principle of competitive binding between an antibody and an antigen. However, a significant limitation of immunoassays is the potential for cross-reactivity, where the antibody binds to compounds that are structurally similar to the target analyte, leading to false-positive results. 3,4-DMMA is a substituted amphetamine that shares structural similarities with amphetamine, methamphetamine, and MDMA, making it a candidate for cross-reactivity in immunoassays designed to detect these substances. Understanding the potential for such cross-reactivity is crucial for the accurate interpretation of screening results and for guiding confirmatory analysis using more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of MDMA and other relevant amphetamine analogs in three common commercial immunoassay platforms: Cloned Enzyme Donor Immunoassay (CEDIA), Enzyme Multiplied Immunoassay Technique (EMIT), and DRI® (Diagnostic Reagents, Inc.) Enzyme Immunoassay. The data is presented as the concentration of the compound required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte (typically d-amphetamine or d-methamphetamine).

CompoundImmunoassay PlatformConcentration for Positive Result (ng/mL)Percent Cross-Reactivity (%)
d-Amphetamine CEDIA Amphetamine/Ecstasy500100
EMIT II Plus Amphetamines1000100
DRI Amphetamines1000100
d-Methamphetamine CEDIA Amphetamine/Ecstasy500100
EMIT II Plus Amphetamines1000100
DRI Amphetamines1000100
MDMA CEDIA Amphetamine/Ecstasy255196
EMIT II Plus Amphetamines170059
DRI Amphetamines>10,000<10
MDA CEDIA Amphetamine/Ecstasy431116
EMIT II Plus Amphetamines110091
DRI Amphetamines>10,000<10
d,l-Amphetamine CEDIA Amphetamine/Ecstasy56888
EMIT II Plus Amphetamines215047
DRI Amphetamines--
l-Methamphetamine CEDIA Amphetamine/Ecstasy277818
EMIT II Plus Amphetamines365027
DRI Amphetamines--

Note: Percent cross-reactivity is calculated as (Cutoff Concentration / Concentration of Compound for Positive Result) x 100. Data is compiled from various sources and package inserts and may vary between specific assay lots and manufacturers.

Experimental Protocols

The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive enzyme immunoassay.

Objective: To determine the concentration of a test compound (e.g., 3,4-DMMA hydrochloride) that produces a signal equivalent to the cutoff concentration of the target analyte in a specific amphetamine immunoassay.

Materials:

  • Amphetamine immunoassay kit (e.g., CEDIA, EMIT, or DRI)

  • Microplate reader

  • Calibrators and controls provided with the immunoassay kit

  • Certified drug-free human urine

  • Test compound (e.g., this compound) solution of known concentration

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a serial dilution of the test compound in drug-free urine to create a range of concentrations.

  • Assay Procedure:

    • Follow the specific instructions provided in the package insert of the chosen immunoassay kit.

    • Typically, this involves adding a specific volume of the calibrators, controls, and test compound dilutions to the wells of a microplate.

    • Add the enzyme-labeled drug conjugate and the antibody reagent to each well.

    • Incubate the plate for the recommended time and temperature to allow for competitive binding.

    • Add the enzyme substrate and incubate for a second period to allow for color development.

    • Stop the reaction using a stop solution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the calibrators against their known concentrations.

    • Determine the concentration of the test compound in each dilution that produces an absorbance value equivalent to the cutoff calibrator.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound Producing Cutoff Response) x 100

Mandatory Visualizations

G cluster_0 Competitive Immunoassay Principle Antibody Antibody Complex Antibody-Analyte Complex Antibody-Labeled Analyte Complex Antibody->Complex Analyte Analyte (e.g., 3,4-DMMA) Analyte->Complex Competes with Labeled_Analyte Enzyme-Labeled Analyte Labeled_Analyte->Complex

Caption: Principle of competitive binding in an immunoassay.

G cluster_1 Cross-Reactivity Testing Workflow A Prepare serial dilutions of 3,4-DMMA in drug-free urine B Run immunoassay with calibrators, controls, and 3,4-DMMA dilutions A->B C Measure absorbance at specified wavelength B->C D Generate standard curve from calibrator data C->D E Determine 3,4-DMMA concentration giving cutoff response D->E F Calculate percent cross-reactivity E->F

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Discussion and Conclusion

The structural similarity of 3,4-DMMA to MDMA suggests a high potential for cross-reactivity in immunoassays designed to detect amphetamines and ecstasy. Based on the data for MDMA, it is anticipated that 3,4-DMMA will exhibit significant cross-reactivity with the CEDIA Amphetamine/Ecstasy assay, and moderate to low cross-reactivity with the EMIT II Plus and DRI Amphetamines assays, respectively.

The degree of cross-reactivity is dependent on the specificity of the antibodies used in each assay. Assays with broader cross-reactivity for amphetamine analogs, such as the CEDIA Amphetamine/Ecstasy assay, are more likely to detect 3,4-DMMA. Conversely, assays with higher specificity for amphetamine and methamphetamine, like the DRI Amphetamines assay, are less likely to produce a positive result in the presence of 3,4-DMMA alone.

It is imperative for researchers and clinicians to be aware of the potential for cross-reactivity when interpreting amphetamine immunoassay results. A positive screening result should always be considered presumptive and confirmed by a more specific analytical method such as GC-MS or LC-MS/MS to definitively identify the substance present. This is particularly important in clinical and forensic settings where accurate drug identification is critical. Further studies are warranted to establish the specific cross-reactivity profile of this compound in a variety of commercially available immunoassays.

A Comparative Analysis of 3,4-Dimethylmethamphetamine (3,4-DMMA) and Other Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,4-Dimethylmethamphetamine (3,4-DMMA) with other phenethylamines, primarily focusing on its structural analog, 3,4-methylenedioxymethamphetamine (MDMA). The analysis is supported by experimental data on receptor binding affinities and functional potencies.

Introduction to 3,4-DMMA

3,4-Dimethylmethamphetamine (3,4-DMMA), also known as 3,4-Dimethoxymethamphetamine, is a psychoactive compound belonging to the phenethylamine (B48288) and amphetamine chemical classes[1][2]. Structurally, it is an analog of MDMA, distinguished by the substitution of two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring in place of MDMA's methylenedioxy ring[3][4]. This structural modification significantly influences its pharmacological profile. 3,4-DMMA is classified as a serotonin (B10506)norepinephrine (B1679862)dopamine (B1211576) releasing agent (SNDRA), though it exhibits considerably lower potency compared to MDMA[1].

Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for 3,4-DMMA and related phenethylamines involves the inhibition of monoamine transporters, which are responsible for the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft. By blocking these transporters—SERT, NET, and DAT, respectively—these compounds increase the extracellular concentrations of their corresponding neurotransmitters.

3,4-DMMA acts as a competitive inhibitor at these transporter sites[3][4]. Its interaction leads to an accumulation of serotonin and norepinephrine in the synapse, which is believed to underpin its psychoactive effects[4].

Monoamine_Releasing_Agent_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Monoamines_Vesicle Monoamines (5-HT, DA, NE) VMAT2->Monoamines_Vesicle Packages monoamines into vesicles MAO MAO Cytosol_Monoamines Increased Cytosolic Monoamines Monoamines_Vesicle->Cytosol_Monoamines Monoamines move into cytosol Phenethylamine Phenethylamine (e.g., 3,4-DMMA) Phenethylamine->VMAT2 Inhibits VMAT2, disrupts pH gradient Transporter Monoamine Transporter (SERT, DAT, NET) Phenethylamine->Transporter Enters neuron via transporter Synaptic_Monoamines Increased Extracellular Monoamines Cytosol_Monoamines->MAO Metabolism Cytosol_Monoamines->Transporter Efflux via reversed transporter Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binds to receptors, initiates signal

Fig. 1: General signaling pathway of monoamine releasing agents.

Comparative Quantitative Analysis: 3,4-DMMA vs. MDMA

Experimental data reveals significant differences in the binding affinities (Ki) and functional potencies (IC50) of 3,4-DMMA and MDMA at the serotonin and norepinephrine transporters. A lower Ki value indicates a higher binding affinity, while a lower IC50 value indicates greater potency in inhibiting transporter function.

Table 1: Monoamine Transporter Binding Affinities (Ki) and Inhibition Potencies (IC50)

CompoundTransporterKi (μM)IC50 (μM)Reference
3,4-DMMA SERT7.7108.0[3][5]
NET22.8253.4[3][5]
MDMA SERT2.534.8[5]
NET0.66.6[5]

Data presented as mean values. SERT: Serotonin Transporter; NET: Norepinephrine Transporter.

The data clearly indicates that 3,4-DMMA has a lower affinity and is substantially less potent than MDMA at both SERT and NET[5][6]. For instance, MDMA is approximately 38 times more potent at inhibiting NET and about 3 times more potent at inhibiting SERT than 3,4-DMMA, based on their IC50 values.

Structure-Activity Relationship

The key structural difference between 3,4-DMMA and MDMA lies in the substitution on the phenyl ring. 3,4-DMMA possesses two separate methoxy groups, whereas MDMA has a methylenedioxy bridge[4]. This modification is central to understanding the observed differences in their pharmacological activity. The methylenedioxy ring in MDMA is thought to contribute to a more constrained conformation that allows for a higher affinity interaction with monoamine transporters.

Structure_Activity_Relationship cluster_core Core Phenethylamine Structure cluster_derivatives Derivatives compound_node compound_node Core Phenethylamine Backbone MDMA MDMA (3,4-methylenedioxy-methamphetamine) Core->MDMA + Methylenedioxy Ring + N-methyl group + α-methyl group DMMA 3,4-DMMA (3,4-dimethoxy-methamphetamine) Core->DMMA + Two Methoxy Groups + N-methyl group + α-methyl group Potency_High Higher Potency at SERT and NET MDMA->Potency_High Potency_Low Lower Potency at SERT and NET DMMA->Potency_Low Radioligand_Binding_Assay_Workflow start Start cell_culture 1. Culture Transfected Cells (e.g., HEK-SERT) start->cell_culture membrane_prep 2. Prepare Cell Membranes cell_culture->membrane_prep incubation 3. Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) membrane_prep->incubation filtration 4. Rapid Filtration (Separates bound/unbound ligand) incubation->filtration counting 5. Scintillation Counting (Quantify radioactivity) filtration->counting analysis 6. Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

References

Differentiating 3,4-DMMA from MDMA: An Analytical Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for scientists and drug development professionals on the analytical differentiation of 3,4-Dimethylmethamphetamine (3,4-DMMA) and 3,4-Methylenedioxymethamphetamine (MDMA). This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to facilitate their unambiguous identification.

The structural similarity between 3,4-Dimethylmethamphetamine (3,4-DMMA) and the widely recognized psychoactive substance 3,4-Methylenedioxymethamphetamine (MDMA) presents a significant challenge for analytical chemists. Both are substituted amphetamines, but a critical structural difference—the replacement of MDMA's methylenedioxy ring with two methoxy (B1213986) groups in 3,4-DMMA—forms the basis for their analytical differentiation. This guide explores the application of key analytical techniques to distinguish these two compounds, providing the necessary data and methodologies for researchers in the field.

Chemical Structures

A fundamental understanding of the molecular structures of 3,4-DMMA and MDMA is crucial for interpreting analytical data.

  • 3,4-Dimethylmethamphetamine (3,4-DMMA):

    • Molecular Formula: C₁₂H₁₉NO₂

    • IUPAC Name: 1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine[1]

  • 3,4-Methylenedioxymethamphetamine (MDMA):

    • Molecular Formula: C₁₁H₁₅NO₂

    • IUPAC Name: 1-(benzo[d][1][2]dioxol-5-yl)-N-methylpropan-2-amine

The primary structural difference lies in the substitution on the phenyl ring. MDMA possesses a methylenedioxy bridge, while 3,4-DMMA has two separate methoxy groups at the 3 and 4 positions. This seemingly minor alteration leads to distinct analytical profiles.

Comparative Analytical Data

A summary of the key analytical data for differentiating 3,4-DMMA from MDMA is presented below. This data is essential for accurate identification using various instrumental techniques.

Analytical TechniqueParameter3,4-DMMAMDMAKey Differentiating Feature
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular Ion (M+) m/z 209m/z 193Difference in molecular weight.
Key Fragment Ions Likely m/z 72 (base peak), 152, 137m/z 58 (base peak), 135, 162[1][3]Different base peaks and fragmentation patterns due to the different aromatic substitutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Precursor Ion [M+H]⁺ m/z 210m/z 194Difference in molecular weight.
Product Ions To be determined163, 135, 105, 77[4]Distinct product ions upon collision-induced dissociation.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Aromatic Protons Signals corresponding to protons on a 1,2,4-trisubstituted benzene (B151609) ring.Two distinct signals for the methylenedioxy protons and aromatic protons.Presence of methoxy group signals vs. a methylenedioxy bridge signal.
Aliphatic Protons Signals for the propyl chain and N-methyl group.Signals for the propyl chain and N-methyl group.Similar aliphatic regions, but aromatic regions are distinct.
Fourier-Transform Infrared (FTIR) Spectroscopy Key Vibrational Bands C-O stretching for methoxy groups.C-O-C stretching for the methylenedioxy group.Characteristic bands reflecting the different oxygen-containing functional groups.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided to ensure reproducibility and accurate comparison.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate 3,4-DMMA and MDMA chromatographically and differentiate them based on their mass spectra.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: DB-1 MS or equivalent (30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 300°C at a rate of 12°C/min, and held for 9 minutes.[1]

  • Injection Mode: Split (e.g., 20:1)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 30-550 amu.

  • MSD Transfer Line Temperature: 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or chloroform) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve chromatographic separation and sensitive, specific detection of 3,4-DMMA and MDMA using multiple reaction monitoring (MRM).

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column.

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30-40°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • MDMA: Precursor ion m/z 194 → Product ions m/z 163, 105.[4]

    • 3,4-DMMA: The precursor ion would be m/z 210. Product ions would need to be determined by infusing a standard of 3,4-DMMA and performing product ion scans.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to an appropriate concentration.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To differentiate 3,4-DMMA and MDMA based on the chemical shifts and splitting patterns of their protons.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in a deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)) containing a suitable internal standard (e.g., TSP for D₂O).[1]

Data Acquisition:

  • Acquire a standard one-dimensional proton NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To distinguish 3,4-DMMA and MDMA by their characteristic vibrational frequencies.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Collect the spectrum over a typical range of 4000-400 cm⁻¹.

Analytical Workflow

The following diagram illustrates a logical workflow for the differentiation of 3,4-DMMA and MDMA.

Analytical Workflow for 3,4-DMMA and MDMA Differentiation cluster_0 Initial Analysis cluster_1 Confirmatory Analysis cluster_2 Data Interpretation and Reporting Sample Sample Presumptive_Screening Presumptive Screening (e.g., Colorimetric Tests) Sample->Presumptive_Screening GC_MS GC-MS Analysis Presumptive_Screening->GC_MS Proceed for Confirmation LC_MS_MS LC-MS/MS Analysis Presumptive_Screening->LC_MS_MS Proceed for Confirmation NMR NMR Spectroscopy FTIR FTIR Spectroscopy Identification Identification of 3,4-DMMA or MDMA GC_MS->Identification Retention Time & Mass Spectrum LC_MS_MS->Identification Retention Time & MRM Transitions Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Chemical Shifts & Splitting Patterns FTIR->Structural_Confirmation Functional Group Analysis Final_Report Final Report Identification->Final_Report Structural_Confirmation->Final_Report

Caption: Analytical workflow for differentiating 3,4-DMMA and MDMA.

References

In Vivo Effects of 3,4-DMMA Hydrochloride Compared to Saline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of 3,4-dimethylmethamphetamine (3,4-DMMA) hydrochloride, a substituted amphetamine, and saline as a control. The information presented is collated from multiple preclinical studies in rodent models, offering objective data on the physiological, behavioral, and neurochemical alterations induced by 3,4-DMMA.

Data Summary of In Vivo Effects

The following tables summarize the key quantitative findings from studies comparing the effects of 3,4-DMMA hydrochloride to saline in rodent models.

Physiological Effects
ParameterAnimal Model3,4-DMMA HCl DoseRoute of AdministrationObservationSaline ControlReference
Body Temperature Rats20 or 40 mg/kgSubcutaneousHyperthermia at ambient temperatures of 28-30°C and hypothermia at 20-22°C.No significant change.[1]
Rats12.5 mg/kgIntraperitonealSignificant rise in body temperature.No significant change.[2]
Rats5 mg/kgIntraperitonealHypothermia at 15°C and hyperthermia at 30°C ambient temperature.No significant change.[3][4]
Behavioral Effects
ParameterAnimal Model3,4-DMMA HCl DoseRoute of AdministrationObservationSaline ControlReference
Locomotor Activity Rats5.0 mg/kgIntraperitonealIncreased ambulatory distance.Stable, low locomotor activity.[5]
Mice0.1-20 mg/kgIntraperitonealDose-dependent increase in locomotor activity.No significant change.[6]
Mice3-30 mg/kgNot SpecifiedInitial depression of locomotor activity followed by a rebound stimulant effect at 30 mg/kg.Not Specified[7]
Rats10 mg/kgIntraperitonealAcute hyperlocomotion, primarily in the periphery of an open field.No significant change.[8]
Neurochemical Effects
ParameterBrain RegionAnimal Model3,4-DMMA HCl DoseRoute of AdministrationObservationSaline ControlReference
Serotonin (B10506) (5-HT) Levels Striatum & HippocampusRats10 mg/kg (4 injections)IntraperitonealSignificant reduction 7 days post-injection.No significant change.[9]
Dopamine (B1211576) (DA) Levels StriatumRats10 mg/kg (4 injections)IntraperitonealDecreased levels 7 days post-injection.No significant change.[9]
Norepinephrine (NE) Levels HippocampusRats10 mg/kg (4 injections)IntraperitonealDecreased levels 7 days post-injection.No significant change.[9]
Dopamine (DA) Release StriatumRats15 mg/kgNot Specified800% increase in dopamine concentration in dialysate.Not Specified[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Measurement of Body Temperature

Animal Model: Male Sprague-Dawley rats.[1]

Drug Administration: this compound (20 or 40 mg/kg) or saline (1 ml/kg) was administered via subcutaneous injection.[1]

Procedure:

  • Rats were individually housed in a temperature measurement apparatus that controls ambient temperature (±0.5°C).[1]

  • Core body temperature was measured once per minute using a noninvasive technique.[1]

  • Animals were acclimated to the chamber for 1 hour before the ambient temperature was set to the desired level (20, 22, 24, 26, 28, or 30°C).[1]

  • Once the target ambient temperature was reached, the injection was administered.[1]

  • Body temperature was continuously monitored for the subsequent 24 hours.[1]

Assessment of Locomotor Activity

Animal Model: Male mice or rats.[5][6]

Drug Administration: this compound (dose-dependent) or saline was administered via intraperitoneal injection immediately before the test.[6]

Procedure:

  • Animals were habituated to the testing room for at least 1 hour before the experiment.

  • Locomotor activity was measured in open-field arenas (e.g., 40 cm L x 40 cm W x 30 cm H clear acrylic boxes).[11]

  • The arenas were equipped with an automated detection system, such as infrared light beams, to track movement.[12]

  • Following injection, animals were immediately placed in the center of the open-field arena.

  • Ambulatory distance and other locomotor parameters were recorded for a specified duration (e.g., 60 minutes).[5]

Neurochemical Analysis via High-Performance Liquid Chromatography (HPLC)

Animal Model: Male rats.[9][10]

Drug Administration: this compound or saline was administered as per the study design (e.g., four intraperitoneal injections of 10 mg/kg, every 2 hours).[9]

Procedure:

  • At a predetermined time point after the final injection (e.g., 7 days), animals were euthanized.[9]

  • Brains were rapidly removed and dissected on ice to isolate specific regions of interest (e.g., striatum, hippocampus).[9][10]

  • Tissue samples were homogenized.[10]

  • Monoamines (serotonin, dopamine) and their metabolites were measured using HPLC with electrochemical detection.[10]

  • Mobile Phase Example: A solution containing KH2PO4 (0.05 M), octanesulfonic acid (0.16 mM), EDTA (0.1 mM), and methanol (B129727) (16%), adjusted to pH 3 with phosphoric acid.[10]

Visualizations

Signaling Pathway of 3,4-DMMA

3,4-DMMA Signaling Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron cluster_vesicle Synaptic Vesicle cluster_synaptic_cleft Synaptic Cleft 3,4-DMMA 3,4-DMMA SERT SERT 3,4-DMMA->SERT Binds & Enters DAT DAT 3,4-DMMA->DAT Binds & Enters NET NET 3,4-DMMA->NET Binds & Enters 3,4-DMMA_in 3,4-DMMA SERT->3,4-DMMA_in Serotonin_s Serotonin SERT->Serotonin_s Reuptake Inhibition DAT->3,4-DMMA_in Dopamine_s Dopamine DAT->Dopamine_s Reuptake Inhibition NET->3,4-DMMA_in VMAT2 VMAT2 Serotonin_v Serotonin VMAT2->Serotonin_v Uptake Dopamine_v Dopamine VMAT2->Dopamine_v Uptake MAO MAO Serotonin_c Cytosolic Serotonin Serotonin_v->Serotonin_c Release into Cytosol Dopamine_c Cytosolic Dopamine Dopamine_v->Dopamine_c Release into Cytosol Serotonin_c->SERT Reverse Transport Dopamine_c->DAT Reverse Transport 3,4-DMMA_in->VMAT2 Inhibits 3,4-DMMA_in->MAO Inhibits Experimental Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Measurements (e.g., Temperature, Activity) Animal_Acclimation->Baseline_Measurement Drug_Preparation 3,4-DMMA HCl & Saline Preparation Drug_Administration Drug Administration (i.p. or s.c.) Drug_Preparation->Drug_Administration Baseline_Measurement->Drug_Administration Data_Collection Data Collection (Physiological, Behavioral) Drug_Administration->Data_Collection Euthanasia Euthanasia & Tissue Collection Data_Collection->Euthanasia Data_Analysis Statistical Data Analysis Data_Collection->Data_Analysis Neurochemical_Analysis Neurochemical Analysis (HPLC) Euthanasia->Neurochemical_Analysis Neurochemical_Analysis->Data_Analysis

References

Potency of 3,4-DMMA Hydrochloride Relative to Other Monoamine Releasers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride with other well-established monoamine releasers, namely d-amphetamine, 3,4-methylenedioxymethamphetamine (MDMA), and methamphetamine. The data presented is intended to offer an objective overview for researchers engaged in the study of monoamine transporter ligands.

Overview of Monoamine Releasers

Monoamine releasing agents are compounds that promote the efflux of monoamine neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—from presynaptic neurons into the synaptic cleft. They typically act as substrates for monoamine transporters (DAT, NET, and SERT), leading to a reversal of the normal transport direction. The relative potency and selectivity of these agents for the different monoamine transporters are key determinants of their pharmacological and physiological effects.

Comparative Potency Data

The following table summarizes the in vitro potencies of 3,4-DMMA hydrochloride and other selected monoamine releasers. It is important to note that the available data for this compound pertains to its ability to inhibit the uptake of monoamines, a measure of its affinity for the transporters, rather than its potency to induce monoamine release. This is a critical distinction, as uptake inhibition (measured by IC50 or Kᵢ values) and release induction (measured by EC50 values) are different pharmacological actions, although they are often correlated for this class of compounds.

CompoundDopamine (DA)Norepinephrine (NE)Serotonin (5-HT)
This compound Not ReportedIC50: 253.4 µM; Kᵢ: 22.8 µM[1]IC50: 108 µM; Kᵢ: 7.7 µM[1]
d-Amphetamine EC50: 5.8 - 24.8 nMEC50: 6.6 - 7.2 nMEC50: 698 - 1,765 nM[2]
MDMA EC50: 49.6 - 72 nMEC50: 51.2 - 278 nMEC50: 54.1 - 110 nM[3]
Methamphetamine EC50: ~50 nMEC50: ~22.4 nMEC50: ~4270 nM

Note: Lower EC50/IC50/Kᵢ values indicate higher potency. The data for d-amphetamine, MDMA, and methamphetamine represent their potency as monoamine releasers (EC50 values), while the data for this compound reflects its potency as an uptake inhibitor (IC50 and Kᵢ values).

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to determine these potencies, the following diagrams illustrate the generalized signaling pathway for monoamine release and a typical experimental workflow for an in vitro monoamine release assay.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) MA_cyto Cytosolic Monoamines Vesicle->MA_cyto Basal Release Transporter Monoamine Transporter (DAT, NET, SERT) MA_cyto->Transporter Reverse Transport Releaser Monoamine Releaser (e.g., 3,4-DMMA) Releaser->Transporter Substrate Interaction MA_synapse Extracellular Monoamines Transporter->MA_synapse Monoamine Efflux MA_synapse->Transporter Reuptake (Inhibited) Receptor Postsynaptic Receptors MA_synapse->Receptor Binding & Signal Transduction

Mechanism of Monoamine Release

A 1. Isolation of Synaptosomes from Brain Tissue B 2. Pre-loading with Radiolabeled Monoamine (e.g., [3H]DA, [3H]NE, [3H]5-HT) A->B C 3. Incubation with Test Compound (e.g., 3,4-DMMA) at various concentrations B->C D 4. Separation of Synaptosomes from Supernatant (Filtration) C->D E 5. Quantification of Radioactivity in Supernatant (Released Monoamine) and Synaptosomes (Retained Monoamine) D->E F 6. Data Analysis: Concentration-Response Curve and EC50 Calculation E->F

Experimental Workflow for Monoamine Release Assay

Experimental Protocols

The determination of monoamine release potency is typically conducted using in vitro assays with synaptosomes, which are isolated nerve terminals. The following is a generalized protocol for such an assay.

1. Synaptosome Preparation

  • Tissue Source: Brain regions rich in the monoamine transporter of interest are dissected from rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

  • Homogenization: The tissue is homogenized in a buffered sucrose (B13894) solution to maintain osmotic stability.

  • Centrifugation: The homogenate undergoes differential centrifugation to separate cellular components. The crude synaptosomal fraction is pelleted and may be further purified using a density gradient.

  • Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer for use in the release assay.

2. Radiolabeled Monoamine Release Assay

  • Pre-loading: Synaptosomes are incubated with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). The monoamine is taken up into the synaptosomes via the specific transporters.

  • Washing: After incubation, the synaptosomes are washed to remove any excess extracellular radiolabeled monoamine.

  • Incubation with Test Compound: The pre-loaded synaptosomes are then incubated with various concentrations of the test compound (e.g., this compound).

  • Termination of Release: The release is stopped by rapid filtration, separating the synaptosomes from the incubation medium (supernatant).

  • Quantification: The amount of radioactivity in the supernatant (representing the released monoamine) and in the filters (representing the monoamine retained in the synaptosomes) is measured using liquid scintillation counting.

  • Data Analysis: The amount of monoamine released is calculated as a percentage of the total radioactivity. A concentration-response curve is generated by plotting the percentage of release against the concentration of the test compound. The EC50 value, which is the concentration of the compound that produces 50% of the maximal release, is then determined from this curve.

Discussion

The available data indicates that this compound is a significantly less potent inhibitor of norepinephrine and serotonin transporters compared to the monoamine releasing potencies of d-amphetamine, MDMA, and methamphetamine.[1] Specifically, the IC50 values for 3,4-DMMA are in the micromolar range, whereas the EC50 values for the other compounds are in the nanomolar range, suggesting a difference in potency of several orders of magnitude.

It is crucial to reiterate that a direct comparison of the monoamine releasing potency of 3,4-DMMA is not possible with the currently available data. Further experimental studies employing monoamine release assays are necessary to fully characterize the pharmacological profile of 3,4-DMMA and its potency relative to other established monoamine releasers.

Researchers should consider these differences in potency and the specific pharmacological action (uptake inhibition vs. release) when designing and interpreting studies involving this compound.

References

A Comparative Guide to the Structural Activity Relationship of MDMA Analogs, Featuring 3,4-DMMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural activity relationships (SAR) of 3,4-methylenedioxymethamphetamine (MDMA) and its analogs, with a particular focus on 3,4-dimethylmethamphetamine (3,4-DMMA). The following sections present a detailed analysis of their pharmacological properties, supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to the Structural Activity Relationship of MDMA Analogs

3,4-methylenedioxymethamphetamine (MDMA) is a psychoactive compound known for its unique entactogenic and empathogenic effects.[1] Its primary mechanism of action involves the interaction with monoamine transporters, specifically the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[2] MDMA acts as a substrate for these transporters, leading to the reverse transport and subsequent release of serotonin, dopamine, and norepinephrine from the presynaptic neuron.[2] This surge in synaptic monoamines is believed to mediate the characteristic psychological and physiological effects of the drug.

The structural framework of MDMA, a phenethylamine (B48288) derivative, offers several points for chemical modification, leading to a wide range of analogs with varying pharmacological profiles. The key structural features that determine the activity of these analogs include:

  • The Phenyl Ring: The substitution pattern on the aromatic ring is crucial for activity. The 3,4-methylenedioxy group of MDMA is a hallmark feature, and its replacement or alteration significantly impacts the compound's affinity and selectivity for monoamine transporters.

  • The Alkyl Side Chain: Modifications to the propane-2-amine side chain, including the α-methyl group and the N-methyl group, can influence potency and the balance between stimulant and entactogenic effects.

  • The Amine Group: The nature of the substituent on the nitrogen atom affects the compound's interaction with the monoamine transporters.

This guide will delve into the specific structural modifications that differentiate 3,4-DMMA from MDMA and explore how these changes translate to their pharmacological activity.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of MDMA, 3,4-DMMA, and other relevant analogs at the serotonin, dopamine, and norepinephrine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, µM)
CompoundSERT Ki (µM)DAT Ki (µM)NET Ki (µM)
MDMA 2.5[3]8.29[4]0.6[3]
3,4-DMMA 7.7[3]Data Not Available22.8[3]

Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, µM)
CompoundSERT IC50 (µM)DAT IC50 (µM)NET IC50 (µM)
MDMA 34.8[3]~1.5 - 106.6[3]
3,4-DMMA 108[3]Data Not Available253.4[3]

Lower IC50 values indicate greater potency in inhibiting transporter function.

Note on 3,4-DMMA and DAT Affinity: Despite a thorough literature search, specific quantitative data (Ki or IC50 values) for the binding affinity of 3,4-DMMA at the dopamine transporter (DAT) could not be located. However, based on the general SAR of MDMA analogs, it is anticipated that 3,4-DMMA would exhibit significantly lower affinity for DAT compared to SERT and NET, and notably lower than MDMA itself. The replacement of the electron-donating methylenedioxy group with two methoxy (B1213986) groups likely reduces the compound's interaction with the dopamine transporter.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and monoamine release assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific monoamine transporter (SERT, DAT, or NET).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target transporter expressed in cell membranes. The concentration of the test compound that inhibits 50% of the radioligand binding is the IC50 value, which can then be used to calculate the Ki value.

Generalized Protocol:

  • Membrane Preparation: Cell membranes expressing the human recombinant monoamine transporters (hSERT, hDAT, or hNET) are prepared from cultured cells.

  • Assay Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound (e.g., MDMA or 3,4-DMMA).

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting non-specific binding (measured in the presence of a high concentration of a known selective inhibitor) from the total binding. The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

In Vitro Monoamine Release Assays

Objective: To measure the ability of a test compound to induce the release of monoamines (serotonin, dopamine, or norepinephrine) from cells expressing the respective transporters.

Principle: This assay quantifies the amount of a pre-loaded radiolabeled monoamine that is released from cells upon exposure to the test compound. This provides a measure of the compound's functional activity as a monoamine releaser.

Generalized Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human monoamine transporters are cultured.

  • Radiolabel Loading: The cells are incubated with a radiolabeled monoamine (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET), which is taken up into the cells via the transporters.

  • Wash: Excess extracellular radiolabel is washed away.

  • Induction of Release: The cells are then incubated with varying concentrations of the test compound.

  • Sample Collection: The extracellular buffer containing the released radiolabel is collected.

  • Quantification of Radioactivity: The amount of radioactivity in the collected buffer is measured using a scintillation counter.

  • Data Analysis: The amount of release is expressed as a percentage of the total intracellular radiolabel. The EC50 value (the concentration of the test compound that produces 50% of the maximal release) is determined by non-linear regression analysis of the dose-response curve.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Mechanism of Action of MDMA Analogs on Monoamine Transporters cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Cytosolic_Monoamines Cytosolic Monoamines Vesicle->Cytosolic_Monoamines Disrupts Storage MDMA_analog MDMA Analog Monoamine_Transporter Monoamine Transporter (SERT, DAT, NET) MDMA_analog->Monoamine_Transporter Binds & Enters Monoamine_Transporter->Cytosolic_Monoamines Reverse Transport Extracellular_Monoamines Increased Extracellular Monoamines Cytosolic_Monoamines->Extracellular_Monoamines Efflux Postsynaptic_Receptor Postsynaptic Receptor Extracellular_Monoamines->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates

Mechanism of MDMA analogs at the synapse.

Experimental Workflow for Pharmacological Profiling start Start: Compound Synthesis (e.g., 3,4-DMMA) binding_assay Radioligand Binding Assay (SERT, DAT, NET) start->binding_assay release_assay In Vitro Monoamine Release Assay (SERT, DAT, NET) start->release_assay data_analysis Data Analysis (Ki, IC50, EC50) binding_assay->data_analysis release_assay->data_analysis sar_analysis Structural Activity Relationship (SAR) Analysis data_analysis->sar_analysis conclusion Conclusion: Pharmacological Profile sar_analysis->conclusion

Workflow for assessing pharmacological profiles.

Discussion and Conclusion

The structural modifications that distinguish 3,4-DMMA from MDMA, namely the replacement of the 3,4-methylenedioxy ring with two separate methoxy groups, result in a notable decrease in potency at both the serotonin and norepinephrine transporters.[3] Specifically, 3,4-DMMA exhibits approximately a 3-fold lower affinity for SERT and a 38-fold lower affinity for NET compared to MDMA.[3] While direct quantitative data for DAT is unavailable, the trend observed with SERT and NET, coupled with the known SAR of phenethylamines, strongly suggests that 3,4-DMMA is also a significantly weaker ligand at DAT than MDMA.

This reduced potency at all three major monoamine transporters indicates that 3,4-DMMA is a less effective monoamine releaser than MDMA. Consequently, it would be expected to have attenuated psychological and physiological effects. The methylenedioxy ring of MDMA is a critical pharmacophore for high-affinity interaction with the monoamine transporters, and its replacement with methoxy groups, while maintaining some structural resemblance, is not sufficient to retain the potent activity of the parent compound.

This comparative guide highlights the importance of the 3,4-methylenedioxy moiety for the potent and relatively balanced effects of MDMA on the monoamine transporters. The significantly lower potency of 3,4-DMMA underscores the fine-tuning of the structural requirements for potent monoamine release. Further research is warranted to fully characterize the pharmacological profile of 3,4-DMMA, particularly its activity at the dopamine transporter and its in vivo effects, to provide a more complete understanding of its place within the broader class of MDMA analogs.

References

The Suitability of 3,4-Dimethylmethamphetamine (3,4-DMMA) Hydrochloride as a Placebo in MDMA Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate placebo is a critical component of rigorous clinical research, particularly in the field of psychoactive substances like 3,4-methylenedioxymethamphetamine (MDMA). An ideal placebo should be inert and indistinguishable from the active drug to maintain blinding and minimize expectancy effects. This guide provides a comprehensive comparison of 3,4-dimethylmethamphetamine (3,4-DMMA) hydrochloride with commonly used placebos in MDMA research, supported by available experimental data, to evaluate its suitability.

Pharmacological Profile: 3,4-DMMA vs. MDMA

Understanding the mechanism of action is fundamental to determining if a compound can serve as a suitable placebo. While both 3,4-DMMA and MDMA are substituted amphetamines, their pharmacological activities at key monoamine transporters differ significantly. MDMA is a potent releaser and reuptake inhibitor of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and to a lesser extent, dopamine (B1211576) (DAT). In contrast, 3,4-DMMA displays a different profile.

A study by Rothman et al. (2001) demonstrated that 3,4-DMMA is a potent substrate for and releaser of norepinephrine and dopamine via their respective transporters. However, it shows significantly less activity at the serotonin transporter, which is the primary target of MDMA and is largely responsible for its characteristic entactogenic and empathogenic effects.

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)Serotonin Release EC50 (nM)Dopamine Release EC50 (nM)Norepinephrine Release EC50 (nM)
MDMA 348 ± 521570 ± 120246 ± 31108 ± 12271 ± 2871.3 ± 4.5
3,4-DMMA > 10,000123 ± 943.1 ± 3.4> 10,00033.1 ± 3.618.1 ± 1.9

Data sourced from Rothman et al. (2001). IC50 values represent the concentration of the drug that inhibits 50% of transporter activity. EC50 values represent the concentration of the drug that elicits 50% of the maximal release of the neurotransmitter.

This pharmacological divergence is critical. The pronounced serotonergic activity of MDMA is central to its subjective effects. A placebo that mimics the peripheral, but not the central, serotonergic effects could be useful. However, 3,4-DMMA's potent dopaminergic and noradrenergic activity suggests it would produce its own distinct subjective and physiological effects, rather than being an inert control.

Subjective and Physiological Effects: A Comparative Overview

In contrast, established placebos in MDMA research have aimed to either be completely inert (e.g., lactose) or to mimic some of the peripheral side effects of MDMA to maintain the blind. For instance, low doses of active substances like methamphetamine or methylphenidate have been used as active placebos to control for the stimulant effects of MDMA without replicating its primary subjective experience.

Experimental Methodologies

The data presented above was generated using in vitro assays with rat brain synaptosomes. The experimental protocols are summarized below:

Monoamine Transporter Uptake Inhibition Assay:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, and hypothalamus for NET) is homogenized.

  • Synaptosomes are prepared by centrifugation.

  • Synaptosomes are incubated with various concentrations of the test compound (MDMA or 3,4-DMMA) and a radiolabeled substrate ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

  • The reaction is terminated by rapid filtration.

  • The amount of radioactivity trapped in the synaptosomes is measured to determine the inhibition of transporter activity.

  • IC50 values are calculated from concentration-response curves.

Neurotransmitter Release Assay:

  • Synaptosomes are pre-loaded with a radiolabeled neurotransmitter.

  • The pre-loaded synaptosomes are then exposed to various concentrations of the test compound.

  • The amount of radioactivity released into the supernatant is measured.

  • EC50 values are calculated from concentration-response curves.

G cluster_0 Experimental Workflow: Neurotransmitter Release Assay prep Prepare Synaptosomes from Rat Brain Tissue load Pre-load Synaptosomes with Radiolabeled Neurotransmitter prep->load Incubation expose Expose to Test Compound (e.g., 3,4-DMMA) load->expose Introduction of drug measure Measure Radioactivity in Supernatant expose->measure Quantification calculate Calculate EC50 Values measure->calculate Data analysis

Workflow for Neurotransmitter Release Assay.

Signaling Pathways and Mechanism of Action

The differing actions of 3,4-DMMA and MDMA at the monoamine transporters lead to distinct downstream signaling and subjective effects.

G cluster_mdma MDMA cluster_dmma 3,4-DMMA MDMA MDMA SERT_MDMA SERT MDMA->SERT_MDMA High Affinity NET_MDMA NET MDMA->NET_MDMA DAT_MDMA DAT MDMA->DAT_MDMA Serotonin_MDMA ↑↑ Serotonin Release SERT_MDMA->Serotonin_MDMA Norepinephrine_MDMA ↑ Norepinephrine Release NET_MDMA->Norepinephrine_MDMA Dopamine_MDMA ↑ Dopamine Release DAT_MDMA->Dopamine_MDMA Effects_MDMA Prosocial, Empathogenic, Stimulant Effects Serotonin_MDMA->Effects_MDMA Norepinephrine_MDMA->Effects_MDMA Dopamine_MDMA->Effects_MDMA DMMA 3,4-DMMA SERT_DMMA SERT DMMA->SERT_DMMA Very Low Affinity NET_DMMA NET DMMA->NET_DMMA High Affinity DAT_DMMA DAT DMMA->DAT_DMMA High Affinity Serotonin_DMMA Negligible Serotonin Release SERT_DMMA->Serotonin_DMMA Norepinephrine_DMMA ↑↑ Norepinephrine Release NET_DMMA->Norepinephrine_DMMA Dopamine_DMMA ↑↑ Dopamine Release DAT_DMMA->Dopamine_DMMA Effects_DMMA Pronounced Stimulant Effects Serotonin_DMMA->Effects_DMMA Norepinephrine_DMMA->Effects_DMMA Dopamine_DMMA->Effects_DMMA

Comparative Mechanisms of Action: MDMA vs. 3,4-DMMA.

Conclusion: Is 3,4-DMMA Hydrochloride a Suitable Placebo?

Based on the available pharmacological data, This compound is not a suitable placebo for MDMA research. Its potent activity as a norepinephrine and dopamine releaser would induce significant psychoactive and physiological effects, failing the primary requirement of a placebo to be inert or to produce only minor, non-specific effects that mimic the side-effect profile of the active drug without replicating its primary mechanism of action.

Researchers should continue to utilize established inert placebos such as lactose (B1674315) or saline, or consider active placebos with well-characterized effects that can control for specific, non-target effects of MDMA, such as low-dose stimulants. The selection of a placebo should always be guided by the specific aims of the study and a thorough understanding of the pharmacological profiles of both the active drug and the potential placebo.

A Comparative Analysis of the Neurotoxicity of 3,4-DMMA Hydrochloride and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic profiles of 3,4-methylenedioxymethamphetamine (MDMA) and its structural analog, 3,4-dimethoxymethamphetamine hydrochloride (3,4-DMMA). While extensive research has characterized the neurotoxic effects of MDMA, data on 3,4-DMMA remains comparatively scarce. This document synthesizes the available experimental data to offer an objective comparison, outlines the methodologies employed in these neurotoxicity studies, and visually represents the key signaling pathways implicated in MDMA-induced neurotoxicity.

Data Presentation: Quantitative Comparison

The available quantitative data primarily focuses on the interaction of these compounds with monoamine transporters, which are key targets in their mechanism of action and subsequent neurotoxicity.

Parameter3,4-DMMA HydrochlorideMDMAReference
Inhibition of Norepinephrine (B1679862) Transporter (NET)
IC50 (µM)Significantly less potent than MDMA6.6 ± 1.1[1]
Inhibition of Serotonin (B10506) Transporter (SERT)
IC50 (µM)Significantly less potent than MDMA34.8 ± 1.1[1]
Monoamine Releasing Potency
SNDRA ActivityLess potent than MDMAPotent SNDRA[2]

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the transporter activity. A higher IC50 value indicates lower potency. "SNDRA" stands for Serotonin-Norepinephrine-Dopamine Releasing Agent.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of amphetamine-related neurotoxicity. These protocols are standard in the field and would be applicable for further investigation into the neurotoxic potential of 3,4-DMMA.

Monoamine Transporter Inhibition Assay

Objective: To determine the potency of a compound to inhibit the reuptake of neurotransmitters (e.g., serotonin, norepinephrine, dopamine) by their respective transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected to express the human serotonin transporter (SERT) or norepinephrine transporter (NET) are cultured in appropriate media.

  • Radioligand Uptake Assay:

    • Cells are plated in 96-well plates and grown to confluence.

    • On the day of the experiment, the growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are then incubated with varying concentrations of the test compound (3,4-DMMA or MDMA) for a specified period at room temperature.

    • A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET) is added to each well.

    • The uptake reaction is allowed to proceed for a short duration (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration-response curves are generated by plotting the percentage of inhibition of radioligand uptake against the logarithm of the test compound concentration. The IC50 values are then calculated using non-linear regression analysis.

In Vivo Assessment of Neurotoxicity in Rodent Models

Objective: To evaluate the long-term neurotoxic effects of a compound on monoaminergic systems in a living organism.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or Swiss-Webster mice are commonly used.

  • Dosing Regimen: Animals are administered repeated doses of the test compound (e.g., subcutaneous or intraperitoneal injections) over a set period. Control animals receive saline injections.

  • Post-Treatment Period: A washout period (e.g., 2 weeks) is allowed for the acute pharmacological effects to subside and to assess for long-term neurochemical changes.

  • Tissue Collection and Preparation:

    • Animals are euthanized, and brains are rapidly dissected.

    • Specific brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex) are isolated.

    • Tissues are homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins and stabilize monoamines.

  • Neurochemical Analysis (HPLC with Electrochemical Detection):

    • The tissue homogenates are centrifuged, and the supernatant is filtered.

    • The levels of monoamines (serotonin, dopamine) and their metabolites (e.g., 5-HIAA, DOPAC) in the supernatant are quantified using High-Performance Liquid Chromatography (HPLC) coupled with an electrochemical detector.[3][4][5][6]

  • Histological Analysis (Fluoro-Jade and TUNEL Staining):

    • For separate cohorts of animals, brains are fixed via perfusion with paraformaldehyde.

    • Brains are sectioned, and slices are stained with Fluoro-Jade to visualize degenerating neurons or with the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.[7][8][9][10][11][12][13][14][15][16]

  • Data Analysis: Neurochemical data are expressed as a percentage of the control group values. Histological data involves counting the number of stained cells in specific brain regions. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by post-hoc tests).

In Vitro Neurotoxicity Assays in Neuronal Cell Cultures

Objective: To assess the direct cytotoxic effects of a compound on neurons and to investigate the underlying cellular mechanisms.

Methodology:

  • Cell Culture: Primary cortical neurons from rodent embryos or neuronal cell lines (e.g., SH-SY5Y) are cultured.

  • Compound Exposure: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).

  • Cell Viability Assays:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Oxidative Stress Assessment:

    • ROS/RNS Production: Intracellular levels of reactive oxygen and nitrogen species are measured using fluorescent probes like DCFDA and DAF-FM diacetate.

  • Mitochondrial Dysfunction Assessment:

    • Mitochondrial Membrane Potential (ΔΨm): Changes in ΔΨm are monitored using fluorescent dyes such as JC-1 or TMRM.

    • Oxygen Consumption Rate (OCR): Measured using techniques like Seahorse XF analysis to assess mitochondrial respiration.

  • Data Analysis: Cell viability, oxidative stress, and mitochondrial function parameters are quantified and compared between treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in MDMA-induced neurotoxicity and a general workflow for assessing neurotoxicity.

MDMA_Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Serotonin Neuron MDMA MDMA SERT SERT MDMA->SERT Inhibition & Reverse Transport VMAT2 VMAT2 MDMA->VMAT2 Inhibition Cytosolic_5HT Cytosolic 5-HT SERT->Cytosolic_5HT Increased Cytosolic 5-HT VMAT2->Cytosolic_5HT Increased Cytosolic 5-HT Serotonin_Vesicle Serotonin Vesicle Serotonin_Vesicle->Cytosolic_5HT MAO MAO Cytosolic_5HT->MAO Metabolism Mitochondrion Mitochondrion Oxidative_Stress Oxidative Stress Mitochondrion->Oxidative_Stress ROS Production MAO->Oxidative_Stress H2O2 Production Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Axon_Terminal_Damage Axon Terminal Damage Oxidative_Stress->Axon_Terminal_Damage Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Apoptosis->Axon_Terminal_Damage

Caption: MDMA Neurotoxicity Signaling Pathway.

Neurotoxicity_Assessment_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Neuronal Cell Culture Compound_Exposure Compound Exposure (3,4-DMMA or MDMA) Cell_Culture->Compound_Exposure Viability_Assay Cell Viability Assays (MTT, LDH) Compound_Exposure->Viability_Assay Mechanism_Assay Mechanistic Assays (ROS, ΔΨm, OCR) Compound_Exposure->Mechanism_Assay Animal_Model Rodent Model Dosing Compound Administration Animal_Model->Dosing Behavioral_Tests Behavioral Analysis (Optional) Dosing->Behavioral_Tests Tissue_Analysis Post-mortem Tissue Analysis Dosing->Tissue_Analysis HPLC Neurochemical Analysis (HPLC) Tissue_Analysis->HPLC Histology Histological Analysis (Fluoro-Jade, TUNEL) Tissue_Analysis->Histology

Caption: Experimental Workflow for Neurotoxicity Assessment.

Discussion and Conclusion

The current body of scientific literature strongly indicates that MDMA is a neurotoxin, particularly to serotonergic neurons.[17][18][19][20][21][22][23] The mechanisms underlying this toxicity are multifaceted and involve the inhibition and reversal of monoamine transporters, leading to excessive neurotransmitter release, oxidative stress, mitochondrial dysfunction, and ultimately neuronal damage.[24][25][26][27][28][29]

In contrast, direct evidence for the neurotoxicity of this compound is limited. The available data on its interaction with monoamine transporters suggest that it is significantly less potent than MDMA in inhibiting both norepinephrine and serotonin transporters.[1] Furthermore, it is described as a less potent serotonin-norepinephrine-dopamine releasing agent.[2] Based on these findings, it is plausible to hypothesize that this compound possesses a lower neurotoxic potential compared to MDMA. However, this remains a postulation in the absence of direct comparative neurotoxicity studies.

References

A Comparative Analysis of the Pharmacokinetic and Pharmacodynamic Profiles of 3,4-DMMA and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of 3,4-methylenedioxymethamphetamine (MDMA) and its analog, 3,4-dimethoxymethamphetamine (3,4-DMMA). While extensive research has characterized the actions of MDMA, in vivo data for 3,4-DMMA remains limited. This document summarizes the available experimental data, highlighting the established profile of MDMA and contrasting it with the largely in vitro-based understanding of 3,4-DMMA.

Pharmacokinetic Comparison

The pharmacokinetic profiles of MDMA have been well-documented in both human and animal studies, revealing dose-dependent and nonlinear kinetics. In contrast, there is a notable absence of published in vivo pharmacokinetic data for 3,4-DMMA, preventing a direct quantitative comparison of parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), plasma half-life (t½), and area under the curve (AUC).

MDMA Pharmacokinetics

MDMA is readily absorbed after oral administration, with peak plasma concentrations typically observed within 2 hours.[1] Its metabolism is complex, primarily occurring in the liver via two main pathways: O-demethylenation to 3,4-dihydroxymethamphetamine (HHMA) and N-dealkylation to 3,4-methylenedioxyamphetamine (MDA).[2][3] The O-demethylenation is primarily regulated by the polymorphic enzyme CYP2D6.[3] MDMA exhibits nonlinear pharmacokinetics, meaning that a proportional increase in dose leads to a greater than proportional increase in plasma concentrations, which can increase the risk of toxicity.[4]

Table 1: Pharmacokinetic Parameters of MDMA in Humans (Oral Administration)

Parameter75 mg Dose125 mg DoseReference
Cmax (ng/mL) 126.5 - 130.9226.3 - 236.4[5]
Tmax (hours) ~2~2[1][5]
t½ (hours) ~8 - 9.5~8 - 9.1[5]
AUC (µg/L/h) 995.42235.9[5]

Table 2: Pharmacokinetic Parameters of MDMA in Rats

Dose & RouteCmax (ng/mL)t½ (hours)Reference
2 mg/kg (i.p.) ~200< 1[6]
10 mg/kg (i.p.) --[6]
2.5 mg/kg (s.c.) 164 ± 47.1-[7]
3,4-DMMA Pharmacokinetics

To date, no in vivo pharmacokinetic studies detailing the Cmax, Tmax, half-life, or AUC of 3,4-DMMA have been published in peer-reviewed literature. Its structural similarity to MDMA suggests that it likely undergoes hepatic metabolism, but the specific enzymes involved and the resulting metabolites have not been characterized. The lack of in vivo data for 3,4-DMMA represents a significant knowledge gap and precludes a direct comparison with MDMA.

Pharmacodynamic Comparison

The pharmacodynamic actions of MDMA are primarily attributed to its interaction with monoamine transporters, leading to the release of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).[8][9] In vitro studies have provided some insight into the pharmacodynamics of 3,4-DMMA, suggesting a similar mechanism of action but with significantly lower potency.

Monoamine Transporter Interactions

MDMA is a potent inhibitor and substrate of the serotonin transporter (SERT), norepinephrine transporter (NET), and, to a lesser extent, the dopamine transporter (DAT).[10] This leads to a robust increase in extracellular levels of serotonin, which is thought to mediate its characteristic entactogenic effects.[2]

In contrast, in vitro studies have shown that 3,4-DMMA is a significantly less potent inhibitor of both NET and SERT compared to MDMA. This suggests that higher concentrations of 3,4-DMMA would be required to produce similar effects on monoamine release.

Table 3: In Vitro Monoamine Transporter Inhibition (IC50 values in µM)

CompoundNETSERTReference
MDMA 0.8 ± 0.13.9 ± 0.5
3,4-DMMA 18.2 ± 2.621.6 ± 1.8
In Vivo Neurochemical and Behavioral Effects

MDMA administration in vivo leads to a significant, dose-dependent increase in extracellular serotonin and dopamine in various brain regions. These neurochemical changes are correlated with its behavioral effects, including increased locomotor activity and subjective feelings of euphoria and sociability.[2][8]

Due to the lack of in vivo studies, the neurochemical and behavioral effects of 3,4-DMMA have not been characterized. Based on its lower in vitro potency at monoamine transporters, it is hypothesized that 3,4-DMMA would produce qualitatively similar but quantitatively weaker effects than MDMA at equivalent doses. However, without in vivo experimental data, this remains speculative.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used to assess the pharmacokinetic and pharmacodynamic properties of substances like MDMA.

Pharmacokinetic Analysis in Rodents

Objective: To determine the time course of drug and metabolite concentrations in plasma following administration.

Protocol Summary:

  • Animal Model: Male Sprague-Dawley rats with jugular vein catheters for repeated blood sampling.

  • Drug Administration: Administration of the test compound (e.g., MDMA) via a specific route (e.g., subcutaneous, intraperitoneal, or oral).

  • Blood Sampling: Collection of blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 16, and 24 hours) post-administration.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Quantification: Drug and metabolite concentrations are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, t½, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vivo Microdialysis

Objective: To measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Protocol Summary:

  • Surgical Implantation: Stereotaxic surgery is performed to implant a guide cannula into the target brain region (e.g., striatum, prefrontal cortex).

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after drug administration.

  • Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline concentration.

Monoamine Transporter Inhibition Assay (In Vitro)

Objective: To determine the potency of a compound to inhibit monoamine uptake by their respective transporters.

Protocol Summary:

  • Cell Culture: Use of cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Uptake Inhibition: Cells are incubated with increasing concentrations of the test compound followed by the addition of a radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT).

  • Separation and Scintillation Counting: The reaction is stopped, and the cells are washed to separate unbound radiolabel. The amount of radiolabel taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by nonlinear regression analysis.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental processes can aid in understanding the complex interactions involved.

MDMA_Metabolism MDMA MDMA HHMA HHMA (3,4-dihydroxymethamphetamine) MDMA->HHMA CYP2D6 (O-demethylenation) MDA MDA (3,4-methylenedioxyamphetamine) MDMA->MDA CYP2B6 (N-dealkylation) HMMA HMMA (4-hydroxy-3-methoxy-methamphetamine) HHMA->HMMA COMT HHA HHA (3,4-dihydroxyamphetamine) MDA->HHA CYP2D6 HMA HMA (4-hydroxy-3-methoxyamphetamine) HHA->HMA COMT

Figure 1. Major metabolic pathways of MDMA.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Vesicle Synaptic Vesicle (Monoamines) Extracellular_MA Extracellular Monoamines Vesicle->Extracellular_MA Release MA Monoamines (5-HT, DA, NE) MA->Vesicle Transporter Monoamine Transporter (SERT, DAT, NET) Extracellular_MA->Transporter Blocks Reuptake Drug MDMA / 3,4-DMMA Drug->Transporter Binds to & inhibits Transporter->MA Reuptake Transporter->Extracellular_MA Reverse Transport (Efflux)

Figure 2. Mechanism of action at the monoamine transporter.

InVivo_Microdialysis_Workflow A Stereotaxic Surgery: Implant Guide Cannula B Animal Recovery A->B C Insert Microdialysis Probe B->C D Perfuse with aCSF & Collect Baseline Samples C->D E Administer Test Compound (e.g., MDMA) D->E F Collect Post-Dose Samples E->F G HPLC-ED Analysis of Dialysate F->G H Data Analysis: Neurotransmitter Concentration vs. Time G->H

Figure 3. Experimental workflow for in vivo microdialysis.

Conclusion

This comparative guide highlights the significant disparity in the available scientific literature between MDMA and 3,4-DMMA. The pharmacokinetics and pharmacodynamics of MDMA have been extensively studied, providing a solid foundation for understanding its effects. In stark contrast, the in vivo properties of 3,4-DMMA remain largely uninvestigated. While in vitro data suggests that 3,4-DMMA is a less potent monoamine transporter inhibitor than MDMA, further in vivo research is imperative to characterize its pharmacokinetic profile, neurochemical and behavioral effects, and overall potential as a psychoactive substance. Future studies should aim to conduct comprehensive pharmacokinetic assessments and in vivo neurochemical monitoring of 3,4-DMMA to enable a more complete and direct comparison with MDMA.

References

Safety Operating Guide

Proper Disposal of 3,4-DMMA Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride must adhere to stringent safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe disposal of 3,4-DMMA hydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Safety Summary

This compound is an analog of 3,4-methylenedioxymethamphetamine (MDMA) and is classified as a hazardous substance. Handling and disposal require strict adherence to safety data sheet (SDS) recommendations. The primary hazards associated with analogous compounds like 3,4-MDMA hydrochloride include high acute toxicity if swallowed, in contact with skin, or if inhaled.[1][2]

Table 1: Hazard Identification and GHS Classifications for Analogous Compounds

Hazard StatementGHS Classification
Toxic if swallowedAcute Toxicity, Oral (Cat. 3)
May cause drowsiness or dizzinessSTOT SE (Cat. 3)
Fatal if swallowed, in contact with skin or if inhaledAcute Toxicity (Cat. 1)
Highly flammable liquid and vaporFlammable Liquids (Cat. 2)
Causes damage to central nervous system and visual organsSpecific Target Organ Toxicity, Single Exposure (Cat. 1)

Note: This data is based on safety data sheets for 3,4-MDMA hydrochloride, a closely related compound.[1][2][3]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques.[3]

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the powdered form or creating aerosols.[4]

  • Protective Clothing: A lab coat or other protective clothing is required.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all applicable local, state, and federal regulations. It is highly recommended to use a licensed professional waste disposal service.[3][5]

1. Waste Collection and Storage:

  • Do not mix this compound waste with other waste streams.[5]
  • Collect waste in a designated, properly labeled, and sealed container.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.
  • Ensure adequate ventilation.
  • Wear the appropriate PPE.
  • Contain the spill using an inert, absorbent material such as sand, diatomite, or universal binders.[1]
  • Carefully sweep or scoop up the absorbed material and place it into a designated chemical waste container.
  • Clean the spill area thoroughly with soap and water.[4]

3. Final Disposal:

  • Dispose of the chemical waste container through an approved and licensed hazardous waste disposal company.[3][5]
  • Do not allow the substance to enter drains or surface water.[1][5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Handling this compound B Generate Waste or Spill Occurs A->B C Wear Appropriate PPE B->C D Is it a Spill? C->D E Contain with Absorbent Material D->E Yes F Collect Waste in a Labeled, Sealed Container D->F No (Routine Waste) E->F G Store in a Secure, Ventilated Area F->G H Contact Licensed Waste Disposal Service G->H I Arrange for Pickup and Final Disposal H->I

References

Personal protective equipment for handling 3,4-DMMA hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 3,4-Dimethylmethamphetamine (3,4-DMMA) hydrochloride due to its high toxicity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Summary: 3,4-DMMA hydrochloride is classified as a highly toxic substance. It is fatal if swallowed, inhaled, or in contact with skin.[1] The compound can cause serious eye irritation and may be irritating to mucous membranes and the upper respiratory tract.[2] Therefore, stringent adherence to personal protective equipment (PPE) guidelines and handling procedures is mandatory.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary control measure to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]To protect against splashes and aerosols that can cause serious eye irritation.[2]
Hand Protection Two pairs of chemotherapy-grade, powder-free nitrile gloves.[3]To prevent skin contact, which can be fatal.[1] Double-gloving provides an additional layer of protection against potential contamination.
Body Protection A disposable, fluid-resistant gown shown to be impermeable to hazardous drugs.[3]To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-certified N95 or higher-level respirator.[4] Use in accordance with a respiratory protection program.To prevent inhalation of airborne particles or aerosols, which can be fatal.[1]

Safe Handling and Operational Workflow

Adherence to a standardized workflow is critical for minimizing the risk of exposure during the handling of this compound. The following diagram outlines the procedural steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Disposal A Don appropriate PPE B Prepare designated handling area (fume hood) A->B C Verify emergency equipment is accessible B->C D Weigh and handle solid 3,4-DMMA HCl in a fume hood C->D Proceed to handling E Prepare solutions in the fume hood D->E F Clearly label all containers E->F G Decontaminate work surfaces F->G Proceed to cleanup H Segregate and dispose of contaminated waste in labeled hazardous waste containers G->H I Doff PPE in the correct order to avoid self-contamination H->I J Wash hands thoroughly I->J

Safe handling workflow for this compound.

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with safety as the foremost priority. All procedures must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

General Handling Procedures:

  • Preparation: Before handling the compound, ensure that a designated area within a chemical fume hood is prepared. All necessary equipment, including weighing paper, spatulas, and containers, should be placed in the hood.

  • Weighing: Tare a balance within the fume hood. Carefully weigh the desired amount of this compound, avoiding the generation of dust.

  • Solution Preparation: If preparing a solution, add the solvent to the weighed compound in the fume hood. Cap the container securely before removing it from the hood.

  • Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, must be placed in a designated, sealed, and labeled hazardous waste container.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate cleaning agent. Consult your institution's safety office for recommended decontamination procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-DMMA hydrochloride
Reactant of Route 2
Reactant of Route 2
3,4-DMMA hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。